Alpha-D-Fucose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-PHYPRBDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318477 | |
| Record name | α-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6189-71-5 | |
| Record name | α-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6189-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Fucopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of Alpha-D-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Fucose is a deoxyhexose monosaccharide, an enantiomer of the more common L-Fucose. Structurally, it is a 6-deoxy-D-galactose. While L-Fucose is a well-known component of various mammalian and bacterial glycans, playing crucial roles in cell signaling, inflammation, and host-pathogen interactions, this compound is less abundant but of significant interest to researchers. It serves as a valuable tool in biochemical and pharmacological studies, particularly as a non-metabolizable analog of L-arabinose, which allows for the investigation of specific metabolic pathways and enzyme functions. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in key biological pathways.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are essential for its application in experimental settings, from solution preparation to analytical characterization.
Table 1: Chemical Identifiers and Descriptors for this compound
| Identifier/Descriptor | Value |
| IUPAC Name | (2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol[1] |
| Synonyms | alpha-D-fucopyranose, 6-deoxy-alpha-D-galactopyranose, Rhodeose, D-(+)-Fucose[2][1] |
| Molecular Formula | C₆H₁₂O₅[1][3] |
| Molecular Weight | 164.16 g/mol [2][1][4] |
| CAS Number | 3615-37-0 (for D-(+)-Fucose), 6189-71-5 (for this compound)[2][1][3] |
| Canonical SMILES | CC1C(C(C(C(O1)O)O)O)O[1][3] |
| InChI Key | SHZGCJCMOBCMKK-PHYPRBDBSA-N[1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White solid powder[3][5] |
| Melting Point | 144-145 °C[5] |
| Boiling Point | 399.1 °C (Estimated)[4] |
| Solubility in Water | 100 mg/mL[5] |
| Optical Rotation [α]²⁰/D | +74° to +76° (c=4 in H₂O)[5] |
| Hydrogen Bond Donor Count | 4[3] |
| Hydrogen Bond Acceptor Count | 5[3] |
| Topological Polar Surface Area | 90.2 Ų[3] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is critical for its use in research and development. The following sections outline the standard methodologies for key experiments.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Apparatus (e.g., MelTemp)
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals in a clean, dry mortar and pestle.[6]
-
Loading the Capillary Tube: Jab the open end of a capillary melting point tube into the powdered sample. A small amount of solid (1-2 mm high) should enter the tube.[6][7]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/min) to determine a rough range.[6]
-
For an accurate measurement, start heating at a medium rate until the temperature is about 15-20 °C below the expected melting point.[7][8]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
-
Solubility Determination in Water
This protocol determines the concentration of a saturated solution of this compound in water at a specific temperature.
Methodology: Gravimetric Analysis
-
Equilibration: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Allow any undissolved solid to settle. Carefully filter the supernatant to remove all undissolved particles. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.
-
Analysis:
-
Accurately weigh a clean, dry evaporation dish.
-
Pipette a precise volume of the clear, saturated filtrate into the dish.
-
Evaporate the water completely in a drying oven set to a temperature below the compound's decomposition point (e.g., 80-90 °C).
-
Once dry, allow the dish to cool to room temperature in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume of the filtrate. Calculate the solubility in units such as g/L or mg/mL.[10]
-
Optical Rotation Measurement
Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.
Methodology: Polarimetry
-
Solution Preparation: Accurately prepare a solution of this compound of a known concentration (c), typically in g/100 mL, using a suitable solvent (e.g., deionized water). For example, dissolve 4.00 g of this compound in deionized water in a 100 mL volumetric flask.[5][11]
-
Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent (the "blank") and setting the reading to zero.
-
Sample Measurement:
-
Rinse the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared this compound solution.
-
Fill the cell with the solution, ensuring no air bubbles are trapped in the light path.[12]
-
Place the filled cell in the polarimeter and measure the observed angle of rotation (α). The measurement is typically performed at a standard temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).[11]
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the Biot's law formula: [α] = α / (c × l) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
c is the concentration in g/100 mL.
-
l is the path length in decimeters (dm).[11]
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is used to avoid a large, interfering solvent proton signal.[13]
-
Acquisition: Acquire a ¹H NMR spectrum. Anomeric protons of carbohydrates typically resonate in the 4.5–5.5 ppm region, while other ring protons are found between 3–6 ppm.[13] For more complex structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary to assign all proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing the powdered sample directly onto the crystal.[14]
-
Acquisition: Record the spectrum, typically over a range of 4000 to 500 cm⁻¹. The "fingerprint" region for carbohydrates, which is rich in structural information, is between 950 and 1200 cm⁻¹.[15][16] This region contains characteristic C-O and C-C stretching vibrations of the sugar ring. A broad absorption band around 3300 cm⁻¹ due to O-H stretching is also characteristic.
Biological Pathways and Experimental Workflows
This compound is a valuable tool for studying specific biological systems due to its structural similarity to other sugars. Below are diagrams illustrating its involvement in key regulatory pathways.
Caption: Inhibition of the E. coli L-arabinose operon by this compound.
Workflow Description: In E. coli, the araBAD operon is regulated by the AraC protein.[3] In the presence of the natural inducer L-arabinose, AraC adopts an activator conformation, binds to the araI site, and promotes transcription of the genes required for arabinose metabolism.[1] this compound, acting as a non-metabolizable analog, binds to AraC but forces it into a repressor conformation.[17][18] This repressor form of AraC simultaneously binds to two distant DNA sites, araI and araO2, creating a DNA loop that physically blocks RNA polymerase from initiating transcription, thus inhibiting the expression of the operon.[1][5]
Caption: Proposed mechanism of gene expression regulation by this compound via LSD1 inhibition.
Workflow Description: this compound has been identified as an inhibitor of the eukaryotic enzyme Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of these sites is often associated with the repression of gene expression. By inhibiting LSD1, this compound prevents this demethylation, which can lead to changes in chromatin structure and the expression of genes involved in processes like the cell cycle. This inhibitory action is being explored for therapeutic applications in cancer and neurodegenerative diseases where LSD1 is often overexpressed.[17]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and ensure the safety of this compound in a laboratory setting.
-
Safety Precautions: While not considered highly hazardous, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid generating dust and avoid contact with skin, eyes, and clothing.[19][20]
-
Handling: Use in a well-ventilated area. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20] this compound is hygroscopic and should be protected from moisture.[20] For long-term stability, storage at 4°C is recommended.[17] Keep away from strong oxidizing agents.[20]
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. AraC protein, regulation of the l-arabinose operon in Escherichia coli, and the light switch mechanism of AraC action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-arabinose operon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. jascoinc.com [jascoinc.com]
- 12. iitr.ac.in [iitr.ac.in]
- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 14. 2.3.1. FTIR Measurements [bio-protocol.org]
- 15. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. D-Fucose as a gratuitous inducer of the L-arabinose operon in strains of Escherichia coli B-r mutant in gene araC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
The Pivotal Role of α-D-Fucose in Cellular Processes: A Technical Guide for Researchers
December 17, 2025
Abstract
L-fucose, a deoxyhexose sugar, plays a critical role in a myriad of cellular processes through its incorporation into glycans, a process termed fucosylation. This post-translational modification, mediated by a family of fucosyltransferases (FUTs), profoundly impacts protein structure and function, thereby influencing cell signaling, adhesion, and immune responses. Aberrant fucosylation is a hallmark of various pathological conditions, most notably cancer, where it contributes to tumor progression, metastasis, and therapeutic resistance. This technical guide provides an in-depth exploration of the biological roles of α-D-fucose in cellular processes, with a focus on its implications for disease and drug development. We present detailed experimental methodologies for studying fucosylation, quantitative data on fucosyltransferase expression and kinetics, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Fucose and Fucosylation
Fucose is a unique monosaccharide in mammalian biology, existing in the L-configuration, unlike most other sugars which are in the D-configuration[1]. It is a deoxy sugar, lacking a hydroxyl group at the C-6 position[2]. The biological functions of fucose are primarily exerted through its incorporation into N-linked, O-linked, and lipid-linked glycans on the cell surface and secreted proteins[1][3]. This process, known as fucosylation, is catalyzed by a family of specific enzymes called fucosyltransferases (FUTs) within the Golgi apparatus[1][4].
There are two primary pathways for the synthesis of the nucleotide sugar donor, GDP-L-fucose, required for fucosylation: the de novo pathway and the salvage pathway[1][5]. The de novo pathway synthesizes GDP-fucose from GDP-mannose, while the salvage pathway utilizes free fucose from the extracellular environment or lysosomal degradation of fucosylated glycoconjugates[1][5]. The balance between these pathways can influence the overall fucosylation landscape of a cell.
Fucosylation can be broadly categorized into core fucosylation, where fucose is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, and terminal fucosylation, where fucose is added to the outer arms of glycans[1][6]. These different fucosylation patterns are generated by distinct FUTs and have diverse functional consequences[3][7].
Biological Roles of α-D-Fucose in Cellular Processes
The addition of fucose to glycoconjugates modulates a wide array of cellular functions, from intercellular communication to host-microbe interactions.
Cell Signaling
Fucosylation plays a critical role in regulating the activity of key signaling pathways implicated in development and disease.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation of the EGFR, catalyzed by FUT8, has been shown to be crucial for its proper function[8]. The presence of core fucose on EGFR N-glycans is required for ligand binding, receptor dimerization, and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways[8][9]. Conversely, terminal α1,3-fucosylation of EGFR can suppress its dimerization and phosphorylation[8][10].
-
Transforming Growth Factor-β (TGF-β) Signaling: Fucosylation of the TGF-β receptor is essential for its signaling activity[11]. The binding of TGF-β to its receptor initiates a signaling cascade involving Smad proteins, which regulate gene expression related to cell growth, differentiation, and apoptosis[12][13][14]. Altered fucosylation of the TGF-β receptor can disrupt this pathway, contributing to diseases like cancer[3].
-
Notch Signaling: O-fucosylation of Notch receptors, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is a critical modification that regulates Notch signaling[3][15][16][17]. This pathway is fundamental for cell fate decisions during development. The addition of fucose to the epidermal growth factor-like (EGF) repeats of the Notch extracellular domain is necessary for its interaction with its ligands, Delta and Jagged[3][15][18].
Cancer Progression and Metastasis
Aberrant fucosylation is a well-established hallmark of cancer, contributing to multiple aspects of tumor biology[3][7][19][20]. Increased levels of fucosylated structures, such as sialyl Lewis antigens, on the surface of cancer cells mediate their adhesion to selectins on endothelial cells, a crucial step in metastasis[7]. Overexpression of specific FUTs is frequently observed in various cancers and often correlates with poor prognosis[5][7][21][22][23].
Immune Response and Inflammation
Fucosylation is intimately involved in regulating immune cell trafficking and function. The selectin family of adhesion molecules, expressed on leukocytes and endothelial cells, recognize fucosylated ligands, mediating the initial tethering and rolling of leukocytes during an inflammatory response[1]. Deficiencies in fucosylation can lead to immunodeficiency, highlighting its importance in host defense[1].
Host-Microbe Interactions
Fucose is an important nutrient source for commensal gut bacteria and can also modulate the interaction between the host and pathogenic microbes[6]. The fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites for bacteria and can influence the composition of the gut microbiota[6].
Quantitative Data on Fucosylation
Fucosyltransferase Expression in Cancer
The expression levels of fucosyltransferases are frequently altered in cancerous tissues compared to their normal counterparts. This dysregulation contributes to the aberrant fucosylation patterns observed in cancer.
| Fucosyltransferase | Cancer Type(s) with Altered Expression | Direction of Change | Reference(s) |
| FUT1 | Colorectal, Breast, Prostate, Lung | Upregulated | [7],[24],[21] |
| FUT2 | Colorectal, Lung | Upregulated | [5],[23] |
| FUT3 | Various cancers | Upregulated | [7] |
| FUT4 | Various cancers | Upregulated | [7] |
| FUT5 | Breast | Upregulated | [7] |
| FUT6 | Various cancers | Upregulated | [7] |
| FUT7 | Various cancers | Upregulated | [7] |
| FUT8 | Prostate, Melanoma, Lung, Breast, HCC | Upregulated | [7],[23] |
| POFUT1 (FUT12) | - | - | [22] |
| POFUT2 (FUT13) | - | - | [22] |
HCC: Hepatocellular Carcinoma
Kinetic Parameters of Human Fucosyltransferases
Understanding the kinetic properties of FUTs is crucial for designing specific inhibitors for therapeutic purposes. The following table summarizes available kinetic data for some human FUTs.
| Fucosyltransferase | Acceptor Substrate | Km (µM) | kcat (min-1) | Reference(s) |
| FUT8 | G0 (Asialo-, agalacto-biantennary N-glycan) | 113.1 ± 15.43 | ~15 | [6] |
| FUT8 | G0-peptide | 133.1 ± 19.99 | ~15 | [6] |
| FUT8 | A2-Asn (Sialylated biantennary N-glycan) | 52 | - | [25] |
| α1,6-FucT (Rhizobium sp.) | N-acetylglucosamine (GlcNAc) | Poor Acceptor | - | [1] |
| FucT VI | - | - | - | [1] |
Data for human FUTs with simple acceptor substrates is limited in the public domain.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the role of fucosylation in key signaling pathways.
Caption: EGFR signaling pathway with core fucosylation.
Caption: TGF-β signaling pathway and receptor fucosylation.
Caption: Notch signaling pathway highlighting O-fucosylation.
Experimental Workflow Diagrams
The following diagrams illustrate common experimental workflows for studying fucosylation.
Caption: General workflow for analyzing protein fucosylation.
Caption: Workflow for a fucosyltransferase activity assay.
Caption: Workflow for metabolic labeling of fucosylated proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fucosylation.
Fucosyltransferase Activity Assay using HPLC
This protocol describes the measurement of α1,3/4-fucosyltransferase activity using a fluorescently labeled acceptor substrate and analysis by high-performance liquid chromatography (HPLC)[26].
Materials:
-
Enzyme source: Cell extract from FUT-transfected cells or purified recombinant FUT.
-
GDP-Fucose (donor substrate).
-
Pyridylaminated (PA)-sugar (acceptor substrate, e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).
-
Reaction buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2.
-
HPLC system with a fluorescence detector and a C18 reverse-phase column.
Procedure:
-
Enzyme Preparation: Prepare cell lysates by sonication in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) or use a purified enzyme solution.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose (e.g., 75 µM), and varying concentrations of the PA-sugar acceptor substrate.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture. Incubate at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) or by heat inactivation.
-
HPLC Analysis: Inject an aliquot of the reaction mixture onto the HPLC system. Separate the fucosylated product from the unreacted acceptor substrate using an appropriate gradient of mobile phase (e.g., acetonitrile in ammonium acetate buffer).
-
Quantification: Detect the fluorescently labeled product and substrate using a fluorescence detector. Calculate the amount of product formed by integrating the peak areas. Determine kinetic parameters (Km and Vmax) by plotting the initial reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Lectin Histochemistry for Detecting Fucosylated Glycans
This protocol outlines the use of fucose-specific lectins, such as Aleuria aurantia lectin (AAL), to detect fucosylated glycans in tissue sections[27].
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections.
-
Biotinylated AAL.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Hematoxylin counterstain.
-
Phosphate-buffered saline (PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval if necessary, following standard protocols.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites by incubating the sections in blocking buffer.
-
Lectin Incubation: Incubate the sections with biotinylated AAL diluted in blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the sections thoroughly with PBS.
-
Secondary Reagent Incubation: Incubate the sections with streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Washing: Wash the sections thoroughly with PBS.
-
Detection: Visualize the bound lectin by incubating the sections with DAB substrate until the desired brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Microscopy: Examine the stained sections under a light microscope to assess the distribution and intensity of fucosylated glycans.
Metabolic Labeling of Fucosylated Proteins with Fucose Analogs
This protocol describes a method for metabolically labeling fucosylated glycoproteins in living cells using a fucose analog containing a bioorthogonal chemical reporter, such as an azide (FucAz)[28][29][30].
Materials:
-
Cell culture medium and supplements.
-
Per-O-acetylated 6-azido-L-fucose (Ac4FucAz).
-
Alkyne-functionalized probe (e.g., alkyne-biotin or alkyne-fluorophore).
-
Copper(I)-based catalyst for click chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA).
-
Cell lysis buffer.
-
Reagents for downstream analysis (e.g., streptavidin beads for enrichment, antibodies for western blotting, or fluorescence microscopy setup).
Procedure:
-
Metabolic Labeling: Culture cells in the presence of Ac4FucAz for 1-3 days. The per-O-acetylated form enhances cell permeability.
-
Cell Harvesting and Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cell lysate with the alkyne-probe and the copper catalyst.
-
Downstream Analysis:
-
Proteomic Analysis: If using an alkyne-biotin probe, enrich the labeled glycoproteins using streptavidin-coated beads, followed by on-bead digestion and mass spectrometry-based protein identification.
-
Visualization: If using an alkyne-fluorophore probe, visualize the labeled glycoproteins by fluorescence microscopy or quantify the labeling by flow cytometry.
-
Western Blotting: Detect labeled proteins by western blotting using streptavidin-HRP (for biotin probes) or an antibody against the fluorophore.
-
Conclusion
The study of α-D-fucose and fucosylation has unveiled a complex layer of regulation in cellular biology with profound implications for human health and disease. The aberrant fucosylation observed in cancer and other pathologies presents both a challenge and an opportunity for the development of novel diagnostic and therapeutic strategies. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the intricate roles of fucose in cellular processes and to exploit this knowledge for the advancement of medicine. As our understanding of the "fucocode" deepens, so too will our ability to manipulate it for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proteopedia.org [proteopedia.org]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 14. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Significance of glycosylation in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive pan-cancer analysis of FUTs family as prognostic and immunity markers based on multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Expression of FUT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 25. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. A lectin chromatography/mass spectrometry discovery workflow identifies putative biomarkers of aggressive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to Metabolic Pathways Involving Alpha-D-Fucose in Mammals
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-fucose is a deoxyhexose monosaccharide that plays a critical role in a diverse array of biological processes in mammals, including cell adhesion, signal transduction, embryogenesis, and immune responses.[1][2] Unlike most other sugars in mammals, fucose exists in the L-configuration and is often found as a terminal modification on N-linked and O-linked glycans, as well as glycolipids.[1][3] The addition of fucose to these glycoconjugates, a process known as fucosylation, is mediated by a family of enzymes called fucosyltransferases.[3][4] Aberrant fucosylation has been implicated in various pathological conditions, including cancer, inflammation, and certain genetic disorders.[1][2][5] This guide provides a comprehensive technical overview of the metabolic pathways that synthesize the activated fucose donor, GDP-L-fucose, and the subsequent fucosylation events, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks involved.
Core Metabolic Pathways of Alpha-D-Fucose
In mammalian cells, the synthesis of the universal fucose donor, guanosine diphosphate-L-fucose (GDP-L-fucose), occurs through two primary pathways: the de novo pathway and the salvage pathway.[4][6][7]
The De Novo Pathway
The de novo pathway is the primary source of GDP-L-fucose, estimated to contribute over 90% of the total cellular pool.[4][8] This pathway originates from GDP-D-mannose and involves a series of enzymatic reactions.[6][7]
-
Conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose: This initial and rate-limiting step is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD).[5][7] GMD is subject to feedback inhibition by the final product of the pathway, GDP-L-fucose, thus providing a key regulatory checkpoint.[7][9]
-
Conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose: This two-step process is carried out by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase, also known as the FX protein (encoded by the TSTA3 gene).[6][7] The FX protein first catalyzes the epimerization at carbons 3 and 5, followed by an NADPH-dependent reduction at carbon 4 to yield GDP-L-fucose.[4]
The Salvage Pathway
The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose, utilizing free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[4][7] This pathway consists of two enzymatic steps:
-
Phosphorylation of L-fucose: Free L-fucose is first phosphorylated to L-fucose-1-phosphate by the enzyme fucokinase (FCSK).[7]
-
Conversion of L-fucose-1-phosphate to GDP-L-fucose: L-fucose-1-phosphate is then converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (FPGT).[7]
While the salvage pathway contributes a smaller fraction to the total GDP-L-fucose pool under normal physiological conditions, it plays a crucial role in certain pathological states and can be exploited for therapeutic interventions.[4][8] For instance, supplementation with exogenous fucose can rescue fucosylation defects in individuals with certain congenital disorders of glycosylation.[10]
Quantitative Data on Fucose Metabolism
Understanding the quantitative aspects of fucose metabolism is crucial for researchers in this field. The following tables summarize key quantitative data related to the enzymes and intermediates of the fucose metabolic pathways.
Table 1: Kinetic Parameters of Key Enzymes in Fucose Metabolism
| Enzyme | Substrate | Km (mM) | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | GDP-mannose | Not specified | [5] |
| L-fucokinase (from Bacteroides fragilis) | L-fucose | 8.1 | [4] |
| L-fucokinase (from Bacteroides fragilis) | ATP | 3.9 | [4] |
| GDP-L-fucose pyrophosphorylase (from Bacteroides fragilis) | L-fucose-1-phosphate | 0.9 | [4] |
| GDP-L-fucose pyrophosphorylase (from Bacteroides fragilis) | GTP | 1.7 | [4] |
| L-fucokinase (from Arabidopsis thaliana) | L-fucose | 1.0 | [11] |
| L-fucokinase (from Arabidopsis thaliana) | ATP | 0.45 | [11] |
| GDP-L-fucose pyrophosphorylase (from Arabidopsis thaliana) | L-fucose-1-phosphate | 0.052 | [11] |
| GDP-L-fucose pyrophosphorylase (from Arabidopsis thaliana) | GTP | 0.17 | [11] |
Table 2: Intracellular Concentrations of GDP-L-fucose
| Cell Type/Tissue | Condition | GDP-L-fucose Concentration (µM) | Reference |
| HEK293T | Wild-type, unsupplemented | ~16 | [12] |
| HEK293T | Wild-type, fucose-supplemented | ~500 | [8] |
| TSTA3KO HEK293T | Unsupplemented | 0 | [8] |
| TSTA3KO HEK293T | Fucose-supplemented | ~2400 | [8] |
| GMDSKO HEK293T | Unsupplemented | ~3 | [8] |
| GMDSKO HEK293T | Fucose-supplemented | ~500 | [8] |
| FCSKKO HEK293T | Unsupplemented | ~12 | [12] |
| Human Liver | Normal | 3.6 ± 0.2 (µmol/mg protein) | [13] |
| Human Liver | Hepatocellular Carcinoma | 7.1 ± 2.5 (µmol/mg protein) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study fucose metabolism and fucosylation.
Protocol 1: Fucosyltransferase Activity Assay
This protocol describes a method for measuring the activity of α1,3/4-fucosyltransferases using a pyridylaminated oligosaccharide substrate and analysis by high-performance liquid chromatography (HPLC).[6]
Materials:
-
Cell lysate or purified recombinant fucosyltransferase
-
1 M Sodium cacodylate buffer (pH 6.8)
-
100 mM ATP
-
250 mM MnCl2
-
100 mM L-fucose
-
75 µM GDP-fucose
-
0.5 mM Pyridylaminated (PA)-sugar substrate (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)
-
HPLC system with a C18 reverse-phase column (e.g., TSK-gel ODS-80TS)
-
20 mM Ammonium acetate buffer (pH 4.0)
Procedure:
-
Enzyme Preparation:
-
Prepare cell lysates by sonication in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100.
-
Centrifuge to remove cell debris and collect the supernatant containing the enzyme.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5 µL of 1 M sodium cacodylate buffer (pH 6.8)
-
2 µL of 100 mM ATP
-
2 µL of 250 mM MnCl2
-
2 µL of 100 mM L-fucose
-
2 µL of 75 µM GDP-fucose
-
2 µL of 0.5 mM PA-sugar substrate
-
Enzyme solution (variable amount)
-
Add distilled water to a final volume of 20 µL.
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
HPLC Analysis:
-
Stop the reaction by centrifuging at 20,000 x g for 5 minutes at 4°C.
-
Inject 10 µL of the supernatant onto the HPLC column.
-
Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min at 35°C.
-
Monitor the fluorescence of the PA-labeled oligosaccharides to quantify the fucosylated product.
-
Protocol 2: Quantification of Intracellular GDP-L-fucose by HPLC
This protocol outlines a method for extracting and quantifying the intracellular pool of GDP-L-fucose from cultured cells using ion-pairing reverse-phase HPLC.[8][14]
Materials:
-
Cultured mammalian cells
-
Cold phosphate-buffered saline (PBS)
-
Cold acetonitrile/water solution (e.g., 70% acetonitrile)
-
Internal standard (e.g., UDP-arabinose)
-
HPLC system with a reverse-phase column
-
Ion-pairing reagent (e.g., tetrabutylammonium hydroxide)
-
Mobile phases for HPLC
Procedure:
-
Cell Harvesting and Extraction:
-
Harvest a known number of cells and wash them with cold PBS.
-
Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution.
-
Add a known amount of the internal standard to the extraction mixture.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet cellular debris.
-
Dry the supernatant using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the nucleotide sugars using an ion-pairing reverse-phase chromatography method.
-
Quantify the GDP-L-fucose peak by comparing its area to that of the internal standard and a standard curve generated with known concentrations of GDP-L-fucose.
-
Protocol 3: Lectin Blotting for Fucosylated Glycoproteins
This protocol provides a general workflow for detecting fucosylated glycoproteins using fucose-specific lectins.[15][16][17]
Materials:
-
Protein sample (cell lysate, purified protein, etc.)
-
SDS-PAGE reagents and equipment
-
Electrotransfer system and membranes (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated fucose-specific lectin (e.g., Aleuria aurantia lectin - AAL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific binding.
-
-
Lectin Incubation:
-
Incubate the membrane with the biotinylated lectin solution (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound lectin.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the fucosylated protein bands using an imaging system.
-
Protocol 4: Mass Spectrometry Analysis of Fucosylated Glycans
This protocol provides a general workflow for the analysis of fucosylated N-glycans from glycoproteins by mass spectrometry.[18][19]
Materials:
-
Purified glycoprotein or complex protein mixture
-
Denaturing buffer
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
PNGase F enzyme
-
Solid-phase extraction (SPE) cartridges for glycan purification
-
MALDI matrix or LC-MS system
-
Mass spectrometer
Procedure:
-
Glycan Release:
-
Denature, reduce, and alkylate the protein sample.
-
Release the N-glycans by incubating with PNGase F.
-
-
Glycan Purification:
-
Purify the released glycans using SPE cartridges to remove peptides and other contaminants.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS.
-
For MALDI-TOF MS, co-crystallize the glycans with a suitable matrix on a target plate.
-
For LC-MS/MS, separate the glycans by liquid chromatography before introduction into the mass spectrometer.
-
-
Data Analysis:
-
Identify the fucosylated glycan structures based on their mass-to-charge ratios and fragmentation patterns.
-
Protocol 5: Metabolic Labeling of Fucosylated Glycans
This protocol describes a method for metabolically labeling fucosylated glycans in living cells using a fucose analog with a bioorthogonal handle (e.g., an azide group), followed by detection via click chemistry.[20][21][22]
Materials:
-
Cultured mammalian cells
-
Fucose analog (e.g., 6-azidofucose)
-
Cell culture medium
-
Click chemistry reagents (e.g., a fluorescently tagged alkyne probe and a copper catalyst or a copper-free click chemistry reagent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Incubate cells in a culture medium supplemented with the fucose analog for a desired period (e.g., 24-48 hours). The analog will be incorporated into newly synthesized glycans via the salvage pathway.
-
-
Cell Fixation and Permeabilization (for intracellular staining):
-
Fix and permeabilize the cells using standard protocols.
-
-
Click Chemistry Reaction:
-
Incubate the labeled cells with the click chemistry reaction cocktail containing the fluorescent alkyne probe.
-
-
Washing:
-
Wash the cells to remove unreacted reagents.
-
-
Visualization:
-
Visualize the fucosylated glycans using a fluorescence microscope or quantify the labeling by flow cytometry.
-
Signaling Pathways Involving Fucosylation
Fucosylation plays a pivotal role in modulating key signaling pathways that are essential for development and cellular communication.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions.[3][23] Fucosylation of the Notch receptor is critical for its proper function. O-fucosylation of the epidermal growth factor-like (EGF) repeats in the extracellular domain of Notch is catalyzed by the enzyme POFUT1.[3][24] This modification is essential for the subsequent elongation of the O-linked glycan by Fringe glycosyltransferases, which in turn modulates the binding of Notch to its ligands, Delta and Jagged, thereby fine-tuning the signaling outcome.[25][26]
Caption: Fucosylation modulates Notch signaling.
Selectin-Ligand Interactions in Leukocyte Adhesion
Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.[2][27] The ligands for selectins are fucosylated and sialylated glycans, most notably the sialyl Lewis X (sLex) antigen.[2][28] The fucose residue within the sLex motif is essential for high-affinity binding to selectins.[2] The biosynthesis of these selectin ligands involves the action of specific fucosyltransferases that add fucose in an α1,3-linkage to a terminal galactose residue on glycoproteins and glycolipids.[2]
Caption: Fucosylation is key for selectin-ligand binding.
Experimental Workflows
The following diagrams illustrate common experimental workflows for investigating fucose metabolism and fucosylation.
Caption: Workflow for analyzing protein fucosylation.
Caption: Workflow for metabolic labeling of fucosylated glycans.
Conclusion
The metabolic pathways of this compound are central to a wide range of cellular functions in mammals. The intricate interplay between the de novo and salvage pathways ensures a steady supply of GDP-L-fucose for the fucosylation of a diverse array of glycoconjugates. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to delve deeper into the complexities of fucose metabolism and its role in health and disease. A thorough understanding of these pathways and the signaling events they regulate is paramount for the development of novel diagnostic and therapeutic strategies targeting fucosylation-dependent processes.
References
- 1. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. d-nb.info [d-nb.info]
- 5. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Conditional control of selectin ligand expression and global fucosylation events in mice with a targeted mutation at the FX locus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 18. [PDF] Analysis of protein glycosylation by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 19. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. FIGURE 13.3. [Notch signaling pathway. Notch exists...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 27. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]
The Pivotal Role of α-L-Fucose in Complex Glycan Structures: A Technical Guide for Researchers
Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycan structures, is a critical post-translational modification that profoundly influences a vast array of biological processes. This technical guide provides an in-depth exploration of the function of α-L-fucose in complex glycans, offering insights for researchers, scientists, and drug development professionals. In mammalian systems, it is exclusively the L-enantiomer of fucose that is synthesized and incorporated into glycans, playing a crucial role as a modulator of cell-cell recognition, immune responses, and signaling pathways.[1][2]
Fucose is a unique monosaccharide, distinguished by the absence of a hydroxyl group on its sixth carbon, and it exists in the L-configuration in mammals.[2][3] This seemingly subtle modification has profound implications for the structure and function of glycoproteins and glycolipids. Fucosylated glycans are integral to processes ranging from cell adhesion and signal transduction to host-pathogen interactions and embryonic development.[4][5] Consequently, aberrant fucosylation is a well-established hallmark of numerous diseases, including various cancers and inflammatory conditions, making it a prime target for diagnostic and therapeutic development.[6][7][8][9]
Core Functions of Fucosylation in Cellular Processes
Fucose residues can be incorporated into glycan chains in various linkages, each catalyzed by specific fucosyltransferases (FUTs) and conferring distinct functional properties. The primary roles of fucosylation can be categorized as follows:
-
Modulation of Protein Conformation and Function: The addition of fucose can alter the three-dimensional structure of glycoproteins, thereby influencing their stability, solubility, and interaction with other molecules. A key example is the core fucosylation of the N-glycan on the Fc region of immunoglobulin G (IgG). The absence of this core fucose enhances the binding of IgG to FcγRIIIa on natural killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[3][10] This has led to the development of afucosylated monoclonal antibodies with enhanced therapeutic efficacy in oncology.[3]
-
Mediation of Cell Adhesion and Recognition: Fucosylated glycans, particularly the sialyl Lewis X (sLex) antigen, are crucial ligands for selectins, a family of C-type lectins expressed on the surface of leukocytes, platelets, and endothelial cells.[4][5] This interaction is fundamental for leukocyte trafficking during inflammation and immune surveillance. Dysregulation of this process can contribute to inflammatory diseases and cancer metastasis.[5]
-
Regulation of Cell Signaling Pathways: Fucosylation can directly impact intracellular signaling cascades. For instance, core fucosylation of the transforming growth factor-beta (TGF-β) receptor is mediated by FUT8 and is essential for TGF-β signaling and the subsequent epithelial-mesenchymal transition in breast cancer cells.[4] Aberrant fucosylation has also been shown to affect the ERK1/2, p38 MAPK, and TRAIL signaling pathways.[9][11]
-
Involvement in Host-Microbe Interactions: The fucosylated glycans on the surface of host cells can serve as attachment sites for pathogens, such as Helicobacter pylori, a key factor in the development of gastric cancer.[7][8] Conversely, fucosylation also plays a role in maintaining a healthy gut microbiome by influencing the balance between beneficial and pathogenic bacteria.[8]
The Enzymatic Machinery of Fucosylation
The precise addition of fucose to glycan chains is orchestrated by a family of enzymes known as fucosyltransferases (FUTs). In mammals, there are 13 identified FUTs that transfer L-fucose from the donor substrate, GDP-fucose, to an acceptor glycan.[2][12] These enzymes exhibit distinct substrate specificities and are localized in the Golgi apparatus or the endoplasmic reticulum (ER).[12][13]
Conversely, the removal of fucose residues is catalyzed by α-L-fucosidases.[14][15] The balance between the activities of FUTs and fucosidases determines the overall fucosylation status of a cell, which can be altered in disease states.
Fucosylation in Disease and as a Therapeutic Target
Alterations in fucosylation are a common feature of many diseases. Increased fucosylation, or hyperfucosylation, is frequently observed in various cancers, including those of the digestive system, breast, liver, and pancreas.[6][7][8][9] These changes can promote tumor growth, invasion, and metastasis, and are often associated with a poor prognosis.[6][9] Consequently, fucosylated proteins are being actively investigated as biomarkers for cancer diagnosis and prognosis. For example, fucosylated alpha-fetoprotein is a more specific marker for hepatocellular carcinoma than total AFP.[9]
The critical role of fucosylation in disease has also made it an attractive target for therapeutic intervention. Strategies being explored include the development of small molecule inhibitors of FUTs and the use of fucosidase enzymes to remove aberrant fucose residues.[5][16]
Quantitative Analysis of Fucosylation
The ability to accurately quantify changes in fucosylation is essential for both basic research and clinical applications. Several powerful techniques have been developed for this purpose.
| Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS)-based Methods | Analysis of intact glycopeptides or released glycans to determine the presence, linkage, and relative abundance of fucose residues.[17][18] | High sensitivity, specificity, and ability to provide detailed structural information.[17] | Can be complex, requiring specialized instrumentation and expertise.[19] |
| Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ) | Utilizes fucose-specific lectins immobilized on a solid support to capture and quantify fucosylated glycoproteins that have been fluorescently labeled.[19][20] | High-throughput, does not require mass spectrometry, and is suitable for clinical applications.[19][20] | Specificity depends on the lectin used; does not provide detailed structural information.[21] |
| Metabolic Labeling with Azide/Alkyne Probes | Cells are incubated with fucose analogs containing a bioorthogonal handle (azide or alkyne), which is then detected via click chemistry.[21] | Allows for the study of dynamic changes in fucosylation and the identification of newly synthesized fucosylated glycoproteins.[21] | Can potentially perturb normal cellular processes; requires specialized chemical probes.[21] |
Experimental Protocols
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
This method provides a high-throughput means to quantify fucosylated glycoproteins.[20]
-
Sample Preparation: Isolate glycoproteins from biological samples (e.g., serum, saliva).
-
Fluorescent Labeling: Label the isolated glycoproteins with a fluorescent dye.
-
Lectin Affinity Chromatography: Incubate the labeled glycoproteins with fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL) immobilized on a resin.
-
Washing: Wash the resin to remove non-specifically bound proteins.
-
Quantification: Elute the bound fucosylated glycoproteins or quantify the fluorescence directly on the resin in a 96-well plate format.[19]
Mass Spectrometry-Based Glycopeptide Analysis
This approach provides detailed structural information about fucosylation at specific glycosylation sites.[17][18]
-
Protein Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides.
-
Glycopeptide Enrichment: Enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or fucose-specific lectin affinity chromatography.[22]
-
LC-MS/MS Analysis: Separate the enriched glycopeptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify the glycopeptides and determine the site of glycosylation and the structure of the attached glycan, including the presence and linkage of fucose.
Fucosylation Analysis using Sequential Enzymatic Treatment (STAGE)
This mass spectrometry-based method allows for the specific analysis of core fucosylation.[23]
-
Intact Glycopeptide Generation: Digest the protein sample to generate glycopeptides.
-
Endo F3 Treatment: Treat the glycopeptides with Endoglycosidase F3 (Endo F3), which specifically cleaves between the two N-acetylglucosamine residues of the chitobiose core of N-glycans, but only if the core is fucosylated.
-
PNGase F Treatment: Subsequently treat the sample with PNGase F to remove any remaining N-linked glycans.
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the sites that were originally modified with core-fucosylated N-glycans based on the specific mass signature left by the sequential enzymatic treatment.[23]
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Core Fucosylation
Caption: Core fucosylation of the TGF-β receptor by FUT8 is crucial for signaling.
Experimental Workflow for LAFLQ
Caption: Workflow for quantifying fucosylated glycoproteins using LAFLQ.
Logical Relationship of Fucosylation in Cancer Progression
Caption: Aberrant fucosylation drives cancer progression through multiple mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucose - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of fucosylation in digestive diseases and cancer | EurekAlert! [eurekalert.org]
- 8. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]
- 9. mdpi.com [mdpi.com]
- 10. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fucosyltransferase - Wikipedia [en.wikipedia.org]
- 14. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 18. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Anomeric Stability of α-D-Fucose in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anomeric stability of D-Fucose in solution, a critical parameter in glycobiology and drug development. Understanding the equilibrium between the α and β anomers is essential for elucidating carbohydrate-protein interactions, designing fucosylated therapeutics, and controlling glycosylation processes. This document outlines the quantitative aspects of fucose anomerization, details the experimental and computational methodologies used for its characterization, and presents logical workflows for its analysis.
Quantitative Analysis of Anomeric Equilibrium
In aqueous solution, D-fucose exists as an equilibrium mixture of its α and β pyranose forms, interconverting through a process known as mutarotation. The equilibrium position is influenced by factors such as solvent and temperature.[1][2] The process of reaching equilibrium can take from 30 minutes to a few hours.[1][2] While L-fucose is more common in biological systems, the anomeric equilibrium of D-fucose is expected to be analogous.
| Anomer | Solvent | Temperature (°C) | Relative Abundance (%) | Method | Reference |
| α-L-Fucose | D₂O | 25 | 45 | ¹H NMR | [3] |
| β-L-Fucose | D₂O | 25 | 55 | ¹H NMR | [3] |
| α-L-Fucose | Solution | Not Specified | ~30 | NMR | [4] |
| β-L-Fucose | Solution | Not Specified | ~70 | NMR | [4] |
| α-D-Glucose | Water | Equilibrium | 36 | Polarimetry | [5] |
| β-D-Glucose | Water | Equilibrium | 64 | Polarimetry | [5] |
Note: Data for D-Glucose is included to provide context for a typical aldohexopyranose.
Experimental Protocols for Anomeric Analysis
The determination of the anomeric ratio of fucose in solution can be achieved through several analytical techniques. The choice of method depends on the specific requirements of the study, such as the need for separation, structural detail, or kinetic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of fucose anomers in solution.[6]
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve a known quantity of D-fucose in deuterium oxide (D₂O).
-
To ensure the anomeric equilibrium is reached, allow the sample to stand at room temperature for at least 3 days before analysis.[3]
-
For the observation of hydroxyl protons, prepare the sample in a supercooled solvent system, such as 1% D₂O in H₂O, and acquire data at low temperatures (e.g., -14 °C).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
The anomeric protons of the α and β forms will appear as distinct signals in the downfield region of the spectrum (typically between δ 4.5 and 5.5 ppm).[3]
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of the α and β anomers.
-
The relative ratio of the integrals directly corresponds to the molar ratio of the two anomers in the equilibrium mixture.[3]
-
For more detailed structural assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy) can be employed to assign all proton and carbon signals for each anomer.[3][4] Diffusion-Ordered Spectroscopy (DOSY) can also be used to separate the signals of the two anomers based on their different diffusion coefficients.[7]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC provides a means to separate the anomers, which can then be detected and identified by mass spectrometry.[8][9]
Protocol for Chiral HPLC-MS Analysis:
-
Chromatographic System:
-
Utilize a chiral HPLC column, such as a Chiralpak AD-H, capable of resolving the anomeric and enantiomeric forms of fucose.[8][9]
-
The mobile phase composition will need to be optimized for the specific column and system but often consists of a mixture of a non-polar solvent like hexane and an alcohol such as ethanol with a modifier like trifluoroacetic acid.[9]
-
-
Sample Injection:
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a mass spectrometer, preferably with an electrospray ionization (ESI) source.
-
For differentiation of the anomers, Collision-Induced Dissociation (CID) can be performed on the sodiated adducts of the separated anomers.
-
The resulting fragmentation patterns will be distinct for the α and β anomers. α-D-fucose is more prone to dehydration, while β-D-fucose favors a ring-opening reaction.[1][2]
-
Polarimetry
Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound. This technique is particularly useful for monitoring the mutarotation of fucose over time.
Protocol for Mutarotation Analysis:
-
Instrument Setup:
-
Calibrate the polarimeter using a blank solvent.
-
Set the desired temperature for the measurement.
-
-
Sample Preparation and Measurement:
-
Prepare a solution of a pure anomer of D-fucose (e.g., crystalline α-D-fucose) in the solvent of interest.
-
Immediately transfer the solution to the polarimeter cell and begin recording the optical rotation at regular time intervals.
-
Continue measurements until the optical rotation value stabilizes, indicating that anomeric equilibrium has been reached.[10]
-
-
Data Analysis:
-
Plot the optical rotation as a function of time.
-
The data can be used to calculate the first-order rate constant for the mutarotation process.[10]
-
Computational Analysis of Anomeric Stability
Computational methods provide valuable insights into the intrinsic stability of the anomers and can help rationalize experimental observations.
Protocol for Computational Analysis using Density Functional Theory (DFT):
-
Conformational Search:
-
Generate a diverse set of low-energy conformers for both α- and β-D-fucose in the gas phase or with an implicit solvent model.
-
This can be achieved using molecular mechanics force fields followed by geometry optimization.
-
-
High-Level Energy Calculations:
-
Analysis of Anomeric Effect:
-
Analyze the geometries and electronic structures of the optimized conformers to understand the contributions of the anomeric and exo-anomeric effects to their relative stabilities.
-
-
Simulation of CID Spectra (for MS validation):
-
To support the interpretation of experimental MS/MS data, the dissociation pathways of the sodiated anomers can be explored using computational methods.
-
This involves locating the transition states for key fragmentation reactions (e.g., dehydration, ring opening) using methods like nudged elastic band (NEB) calculations and DFT. The calculated energy barriers for these reactions can explain the observed differences in the CID spectra of the anomers.[1][2]
-
Visualization of Key Processes
Mutarotation of D-Fucose
Caption: Mutarotation equilibrium of D-Fucose in solution.
Experimental Workflow for NMR-based Anomeric Analysis
Caption: Workflow for the analysis of fucose anomers by NMR.
Experimental Workflow for HPLC-MS based Anomeric Analysis
Caption: Workflow for the separation and identification of fucose anomers by HPLC-MS.
References
- 1. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
The Crucial Role of α-D-Fucose in Protein O-Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-linked glycosylation with α-D-fucose (O-fucosylation) is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes, including protein folding, secretion, and cell signaling. This technical guide provides an in-depth exploration of the core mechanisms of protein O-fucosylation, with a particular focus on the enzymatic machinery, substrate specificity, and the profound functional consequences of this modification. We delve into the well-established roles of O-fucosylation in regulating the Notch signaling pathway and in ensuring the structural integrity and proper trafficking of proteins containing Thrombospondin Type 1 Repeats (TSRs). Furthermore, this guide offers detailed experimental protocols for the characterization of O-fucosylated proteins and presents quantitative data to facilitate a deeper understanding of the stoichiometry and dynamics of this essential modification. The clinical significance of aberrant O-fucosylation in diseases such as cancer is also discussed, highlighting its potential as a therapeutic target.
Introduction to Protein O-Fucosylation
Fucose, a deoxyhexose, can be directly attached to serine or threonine residues of proteins via an O-glycosidic bond.[1][2] This modification, known as O-fucosylation, is distinct from the more common terminal fucosylation of N- and O-glycans and occurs in the endoplasmic reticulum (ER).[1][2] Two dedicated protein O-fucosyltransferases, POFUT1 and POFUT2, catalyze this reaction, each with exquisite specificity for their protein substrates.[1][3] O-fucosylation is essential for the proper function of a range of proteins, and its dysregulation has been implicated in various developmental disorders and diseases.[4][5]
The Enzymatic Machinery of O-Fucosylation
The addition of O-fucose to proteins is a highly regulated process mediated by two key enzymes: Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2). Both enzymes are located in the endoplasmic reticulum and utilize GDP-β-L-fucose as the sugar donor.[6][7]
Protein O-Fucosyltransferase 1 (POFUT1)
POFUT1 is responsible for the O-fucosylation of Epidermal Growth Factor-like (EGF) repeats that contain the consensus sequence C²-X-X-X-X-S/T-C³, where C² and C³ are the second and third conserved cysteines.[3][6] A critical aspect of POFUT1 function is its ability to recognize and modify only properly folded EGF repeats, suggesting a role in the quality control of protein folding.[4][8] The most well-characterized substrate for POFUT1 is the Notch receptor, where O-fucosylation is indispensable for its signaling activity.[6][9]
Protein O-Fucosyltransferase 2 (POFUT2)
POFUT2 catalyzes the addition of O-fucose to Thrombospondin Type 1 Repeats (TSRs) bearing the consensus sequence C¹-X-X-S/T-C² or C²-X-X-S/T-C³.[3][10][11] Similar to POFUT1, POFUT2 also acts on folded TSRs, contributing to their stability and efficient secretion.[4][12] Substrates of POFUT2 include a variety of extracellular matrix proteins, such as thrombospondins and ADAMTS proteins.[13][14]
Elongation of the O-Fucose Moiety
Following the initial attachment of fucose, the O-glycan can be further elongated in a substrate-specific manner.
-
On EGF repeats , the O-fucose added by POFUT1 can be extended by the addition of a β1,3-N-acetylglucosamine (GlcNAc) residue by Fringe glycosyltransferases in the Golgi apparatus.[15][16] This elongation is crucial for modulating Notch signaling.[15]
-
On TSRs , the O-fucose attached by POFUT2 can be elongated with a β1,3-glucose residue by the enzyme β3-glucosyltransferase (B3GLCT) in the ER.[14]
Functional Roles of O-Fucosylation
Regulation of Notch Signaling
O-fucosylation is a critical regulator of the Notch signaling pathway, which governs cell fate decisions in a wide range of developmental processes.[6][9] The addition of O-fucose to the EGF repeats of the Notch receptor by POFUT1 is essential for its ability to bind to its ligands, such as Delta and Jagged.[4][17] The subsequent elongation of this fucose by Fringe enzymes further refines the signaling output, either potentiating or inhibiting Notch activation depending on the specific ligand.[15]
Protein Folding and Secretion
O-fucosylation plays a crucial role in the proper folding and secretion of proteins containing TSRs. The addition of fucose by POFUT2 in the ER is thought to stabilize the folded conformation of the TSR domain.[4][12] This modification acts as a quality control checkpoint, ensuring that only correctly folded proteins are trafficked out of the ER for secretion.[12] Knockout of POFUT2 has been shown to impair the secretion of several TSR-containing proteins.[12]
Quantitative Data on O-Fucosylation
A precise understanding of O-fucosylation requires quantitative data on enzyme kinetics, substrate specificity, and the stoichiometry of the modification.
Table 1: Substrate Recognition and Consensus Sequences for O-Fucosylation
| Enzyme | Protein Domain | Consensus Sequence | Key Substrates |
| POFUT1 | EGF-like repeat | C²-X-X-X-X-S/T-C³ | Notch receptors, Cripto |
| POFUT2 | Thrombospondin Type 1 Repeat (TSR) | C¹-X-X-S/T-C² or C²-X-X-S/T-C³ | Thrombospondins, ADAMTS family, Properdin |
Table 2: Reported Stoichiometry of O-Fucosylation on Select Proteins
| Protein | Domain | O-Fucosylation Site(s) | Stoichiometry | Reference |
| Drosophila NOTCH | EGF repeats | Multiple sites | High | [15] |
| Mouse ADAMTSL2 | TSRs | Multiple sites | High (GlcFuc disaccharide) | [13] |
Note: Stoichiometry can be highly variable depending on the specific site, cell type, and physiological conditions.
Experimental Protocols
In Vitro O-Fucosyltransferase Assay using Click Chemistry
This protocol allows for the sensitive detection of POFUT1 activity.[18]
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Recombinant human POFUT1
-
Acceptor substrate (e.g., recombinant NOTCH1 EGF repeat)
-
Donor substrate: GDP-azido-fucose
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing MnCl₂)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 20 hours.
-
Click Chemistry:
-
Add alkynyl-biotin to the reaction mixture.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin to the transferred azido-fucose.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the biotinylated (i.e., fucosylated) EGF repeat using streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Metabolic Labeling and Detection of O-Fucosylated Proteins
This method allows for the in vivo identification of O-fucosylated proteins.[19][20]
-
Metabolic Labeling:
-
Culture cells in the presence of a peracetylated 6-alkynyl-fucose analog (Ac₄-6AF). The acetate groups enhance cell permeability.
-
Incubate for 24-72 hours to allow for metabolic incorporation into glycoproteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the protein lysate, add an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for visualization).
-
Perform the CuAAC reaction.
-
-
Analysis:
-
For enrichment: Use streptavidin-coated beads to pull down the biotinylated (fucosylated) proteins for subsequent identification by mass spectrometry.
-
For visualization: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy.
-
Mass Spectrometry-Based Analysis of O-Fucosylation Sites
Mass spectrometry is a powerful tool for identifying the specific sites of O-fucosylation.[21][22]
-
Protein Digestion:
-
Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.
-
Perform in-gel or in-solution digestion with a protease (e.g., trypsin).
-
-
Glycopeptide Enrichment (Optional):
-
Enrich for glycopeptides using techniques such as hydrophilic interaction liquid chromatography (HILIC).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using specialized software that can account for the mass of the O-fucose modification and its potential neutral loss during fragmentation.
-
Manually validate the identified glycopeptides and their fragmentation spectra.
-
Clinical Significance and Therapeutic Potential
Aberrant O-fucosylation has been increasingly linked to various diseases, most notably cancer.[1][23][24]
-
Cancer: Altered expression of POFUT1 has been observed in several cancers, including colorectal and liver cancer.[2] Changes in fucosylation can impact cell adhesion, migration, and signaling pathways that contribute to tumor progression and metastasis.[25] Fucosylated proteins are also being explored as biomarkers for cancer diagnosis and prognosis.[1][23]
-
Developmental Disorders: Given the critical role of O-fucosylation in Notch signaling, it is not surprising that mutations in POFUT1 are associated with developmental disorders such as Dowling-Degos disease, a rare skin condition.[4]
The enzymes of the O-fucosylation pathway, particularly POFUT1, are emerging as potential therapeutic targets.[26] The development of specific inhibitors could offer novel strategies for the treatment of cancers and other diseases driven by dysregulated O-fucosylation.
Conclusion
O-fucosylation with α-D-fucose is a fundamentally important post-translational modification with far-reaching implications for cellular function and organismal development. The dedicated enzymatic machinery of POFUT1 and POFUT2 ensures the precise modification of specific protein substrates, thereby regulating critical signaling pathways and maintaining protein homeostasis. As our understanding of the molecular mechanisms and pathological consequences of O-fucosylation continues to expand, so too will the opportunities for therapeutic intervention in a range of human diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of this fascinating and vital glycosylation pathway.
References
- 1. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on structural and mechanistic aspects of protein O-fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered fucosyltransferase expression in the superior temporal gyrus of elderly patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Mechanism of Protein O-Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Glycosylation Site Occupancy Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Functional Characterization of POFUT1 Variants Associated with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure of human POFUT2: insights into thrombospondin type 1 repeat fold and O‐fucosylation | The EMBO Journal [link.springer.com]
- 11. Structure of human POFUT2: insights into thrombospondin type 1 repeat fold and O-fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. O-glycosylation of TSR domain-containing proteins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Two distinct pathways for O-fucosylation of epidermal growth factor-like or thrombospondin type 1 repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein O-fucosyltransferase 1 (Pofut1) regulates lymphoid and myeloid homeostasis through modulation of Notch receptor ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fucosylation is a promising target for cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 26. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors [ouci.dntb.gov.ua]
The Dawn of a Deoxy Sugar: An In-depth Technical Guide to the Initial Discovery and Isolation of α-D-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial discovery and isolation of fucose, a deoxyhexose sugar of significant interest in glycobiology and drug development. The narrative traces the pioneering work of 19th-century chemists, detailing the early methodologies for its extraction from natural sources, primarily brown seaweed. The guide elucidates the classical chemical techniques employed for the hydrolysis of the fucose-containing polysaccharide, fucoidan, and the subsequent purification and characterization of the monosaccharide. Furthermore, it presents a summary of the early quantitative data and describes the key experimental protocols that laid the foundation for our current understanding of fucose. This document also includes visualizations of the historical experimental workflow and the modern understanding of fucose metabolism, rendered in the DOT language for clarity.
Introduction: The Unveiling of a Novel Monosaccharide
The latter half of the 19th century was a period of profound advancement in the field of organic chemistry, particularly in the structural elucidation of carbohydrates. It was within this scientific milieu that fucose, a sugar distinguished by the absence of a hydroxyl group at the C-6 position, was first encountered. The name "fucose" itself is derived from the Latin word Fucus, a genus of brown algae commonly known as bladderwrack, which served as the primary source for its initial isolation. Unlike the more common hexoses such as glucose and galactose, fucose exists in nature predominantly as the L-enantiomer, L-fucose. The D-enantiomer, D-fucose, is a rare sugar that has been found in some plants and has been shown to act as a non-metabolizable analog of L-arabinose in certain bacteria. This guide will focus on the historical context of the discovery of the fucose monosaccharide, a journey that began with the investigation of a gelatinous substance from seaweed.
The Pioneering Chemists and Their Seminal Discoveries
The initial discovery of the polysaccharide that yields fucose is credited to the German chemist H. Vohl . In the mid-19th century, Vohl investigated a mucilaginous substance he extracted from the brown seaweed Fucus vesiculosus. He named this substance "fucin," which is now recognized as an early name for the complex sulfated polysaccharide, fucoidan.
Following Vohl's initial work, the German chemists Gunther and Tollens are widely credited with the first definitive isolation and characterization of the fucose monosaccharide in the late 19th century. Their work involved the acid hydrolysis of fucoidan from bladderwrack, which cleaved the polysaccharide into its constituent sugar units. Through careful chemical analysis, they identified a new sugar that possessed the properties of a methylpentose, a six-carbon sugar with one of its terminal hydroxyl groups replaced by a methyl group.
Experimental Protocols: A Glimpse into 19th-Century Chemistry
The methodologies employed by these early researchers were foundational and relied on the principles of classical organic chemistry. The isolation of fucose was a multi-step process that required patience, precision, and a deep understanding of chemical reactions.
Extraction and Purification of Fucoidan (formerly "Fucin")
The initial step involved the extraction of the crude fucose-containing polysaccharide from its natural source.
-
Source Material: Dried and milled brown seaweed, primarily Fucus vesiculosus (bladderwrack).
-
Protocol:
-
The dried seaweed was first treated with dilute acid (e.g., hydrochloric acid) to remove soluble salts and other impurities.
-
The acid-washed seaweed was then subjected to a more extensive extraction with a dilute alkaline solution (e.g., sodium carbonate) or hot water to solubilize the fucoidan.
-
The resulting viscous solution was filtered to remove insoluble plant material.
-
The fucoidan was then precipitated from the filtrate by the addition of ethanol. The gelatinous precipitate was collected, washed with ethanol, and dried.
-
Acid Hydrolysis of Fucoidan to Yield Fucose
To liberate the fucose monosaccharide from its polymeric form, acid hydrolysis was the method of choice.
-
Reagents: Dilute sulfuric acid or hydrochloric acid.
-
Protocol:
-
The purified fucoidan was suspended in a dilute acid solution (e.g., 2-5% sulfuric acid).
-
The mixture was heated under reflux for several hours to ensure complete cleavage of the glycosidic bonds.
-
The progress of the hydrolysis was monitored by the change in the optical rotation of the solution.
-
Upon completion, the acidic solution was neutralized with a base, typically barium carbonate or calcium carbonate, which precipitated the sulfate ions as insoluble salts.
-
The mixture was then filtered to remove the precipitated salts, yielding a solution containing a mixture of monosaccharides.
-
Isolation and Purification of Fucose
Separating fucose from other sugars present in the hydrolysate was a significant challenge. Early methods relied on fractional crystallization and the formation of characteristic derivatives.
-
Protocol:
-
The neutralized hydrolysate was concentrated by evaporation under reduced pressure to a thick syrup.
-
The syrupy mixture was then treated with ethanol to selectively precipitate some of the other less soluble sugars.
-
Further purification was often achieved through the formation of crystalline derivatives, such as the phenylhydrazone or the more distinct osazone . The formation of a specific osazone with a characteristic crystalline structure and melting point was a key method for identifying and confirming the presence of a particular sugar.
-
Characterization of Fucose
Once a relatively pure sample of fucose was obtained, its chemical and physical properties were determined to establish its identity as a new sugar.
-
Elemental Analysis: To determine the empirical formula.
-
Optical Rotation: To measure its specific rotation, which is a characteristic property of chiral molecules like sugars.
-
Melting Point of Derivatives: The melting points of the osazone and other crystalline derivatives were crucial for identification and comparison with other known sugars.
-
Chemical Tests: Reactions to confirm the presence of an aldehyde group and to determine its classification as a methylpentose.
Quantitative Data from Early Investigations
The quantitative data from these pioneering studies were often estimates based on the analytical techniques of the time. The following table summarizes the typical yields and properties reported in early literature.
| Parameter | Reported Value/Observation | Source Material |
| Yield of Crude Fucoidan | 5-15% of dried seaweed weight | Fucus vesiculosus |
| Fucose Content in Fucoidan | 20-45% by weight | Fucus vesiculosus |
| Optical Rotation of Fucose | Levorotatory | Isolated from fucoidan |
| Osazone Crystal Morphology | Characteristic needle-shaped crystals | Fucose derivative |
Visualizing the Path to Discovery and Modern Understanding
To better illustrate the workflow and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the initial isolation of fucose.
Caption: Simplified overview of fucose metabolic pathways.
Conclusion: A Foundation for Modern Glycobiology
The initial discovery and isolation of fucose in the 19th century stand as a testament to the meticulous and innovative work of early organic chemists. Their development of extraction, hydrolysis, and characterization techniques, though rudimentary by today's standards, successfully unveiled a new and important monosaccharide. This foundational knowledge paved the way for the eventual elucidation of the structure of fucose and its polymeric form, fucoidan. Today, the study of fucose and fucosylated glycans is a vibrant area of research, with profound implications for understanding and treating a wide range of diseases, including cancer and inflammatory disorders. The journey from a gelatinous seaweed extract to a key player in cellular communication highlights the enduring legacy of these pioneering scientific endeavors.
Alpha-D-Fucose CAS registry number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-D-Fucose, including its chemical identifiers, biological significance with a focus on cell signaling, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Identifiers and Properties of this compound
This compound is a monosaccharide that plays a crucial role in various biological processes. Accurate identification is paramount for research and development. The following table summarizes its key identifiers and chemical properties.
| Identifier Type | Value | Citation(s) |
| CAS Registry Number | 6189-71-5 | [1] |
| PubChem CID | 444200 | [1] |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| IUPAC Name | (2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | [1] |
| Other IUPAC Name | 6-deoxy-alpha-D-galacto-hexopyranose | [1] |
| Synonyms | alpha-D-fucopyranose, 6-deoxy-α-D-galactose | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Physical Description | Solid | |
| Biological Role | Allergen, Enantiomer of alpha-L-fucose | [1] |
Biological Significance: The Role of Fucosylation in Notch Signaling
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that modulates the function of proteins involved in cell signaling. One of the most well-characterized examples is the role of O-fucosylation in the Notch signaling pathway, a highly conserved pathway crucial for cell-fate determination during development and in adult tissue homeostasis.
The Notch receptor is a transmembrane protein that, upon binding to its ligand on an adjacent cell, undergoes a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes. O-fucosylation of the Notch receptor's extracellular domain by the enzyme O-fucosyltransferase 1 (POFUT1) is essential for its proper folding, trafficking, and ligand binding affinity. This modification directly impacts the strength and outcome of Notch signaling.
Below is a diagram illustrating the fucosylation-dependent Notch signaling pathway.
Caption: Fucosylation-dependent Notch Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of (alpha/beta)-D-Fucose
This protocol is adapted from a patented method for the preparation of a mixture of alpha and beta anomers of D-fucose.
Materials:
-
D-galactose
-
Dry acetone
-
Concentrated sulfuric acid
-
Anhydrous cupric sulfate
-
N-bromosuccinimide (NBS)
-
Triphenylphosphine (Ph₃P)
-
Toluene
-
Tetrahydrofuran (THF)
-
Reducing agent (e.g., NaBH₄)
-
Acetic acid solution (AcOH:H₂O = 4:1 v/v)
-
Anhydrous ethanol
Procedure:
-
Step 1: Acetonide Protection. In a flask, add D-galactose and anhydrous cupric sulfate to dry acetone. While stirring at room temperature, slowly add concentrated sulfuric acid. The molar ratio of D-galactose to sulfuric acid to acetone should be approximately 1:0.01:10. This reaction forms 1,2:3,4-di-O-isopropylidene-D-galactopyranose.
-
Step 2: Bromination. To the product from Step 1 dissolved in toluene, add N-bromosuccinimide and triphenylphosphine. The reaction mixture is then concentrated and purified by chromatography to yield 6-bromo-1,2:3,4-di-O-isopropylidene-D-galactopyranose.
-
Step 3: Reduction. Dissolve the brominated compound in tetrahydrofuran and add a suitable reducing agent to convert the bromo group to a methyl group, yielding 1,2:3,4-di-O-isopropylidene-D-fucopyranose.
-
Step 4: Deprotection. Dissolve the product from Step 3 in an acetic acid solution (AcOH:H₂O = 4:1 v/v) and heat at 80°C for 3 hours. This step removes the acetonide protecting groups. Concentrate the reaction mixture under reduced pressure and recrystallize the product from anhydrous ethanol to obtain a white solid of (alpha/beta)-D-Fucose.
Protocol 2: Analysis of Fucose by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of fucose in a sample, for example, from a biological extract or a synthetic reaction mixture.
Materials and Equipment:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)
-
Carbohydrate analysis column (e.g., Prevail Carbohydrate ES or Shodex Asahipak NH2P-50 4E)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.5% Ammonium acetate solution
-
L-Fucose standard
-
Sample containing fucose
Procedure:
-
Sample Preparation: If the fucose is part of a polysaccharide, it must first be hydrolyzed. This can be achieved by treating the sample with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours. After hydrolysis, the acid is removed by evaporation under a stream of nitrogen. The dried hydrolysate is then reconstituted in the mobile phase.
-
HPLC Conditions:
-
Column: Prevail Carbohydrate ES (5 µm, 4.6 x 250 mm) or equivalent.
-
Column Temperature: 30°C.
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% of 0.5% Ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Detector (ELSD): Drift tube temperature 100°C, Airflow 3 L/min.
-
-
Standard Curve: Prepare a series of L-fucose standards of known concentrations (e.g., 5 µg/mL to 100 µg/mL). Inject each standard onto the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Identify the fucose peak in the sample chromatogram by comparing its retention time with that of the fucose standard. Quantify the amount of fucose in the sample by using the standard curve.
Protocol 3: Characterization of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. This protocol describes the general procedure for acquiring and interpreting NMR spectra of fucose.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterium oxide (D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.
-
-
Spectral Analysis:
-
¹H NMR: The anomeric proton (H-1) of this compound typically appears as a doublet at a characteristic downfield chemical shift. The coupling constant (³J(H1,H2)) provides information about the anomeric configuration. Other proton signals will appear in the more crowded upfield region.
-
COSY and TOCSY: These experiments are used to establish the connectivity between protons within the sugar ring. Starting from the anomeric proton, one can "walk" through the spin system to assign all the protons.
-
HSQC: This experiment correlates each proton with its directly attached carbon, allowing for the assignment of the ¹³C NMR spectrum.
-
The chemical shifts and coupling constants are compared with literature values for this compound to confirm its identity and purity.
-
Experimental Workflow: Studying Protein Fucosylation
The following diagram outlines a general workflow for the identification and characterization of fucosylated proteins from a complex biological sample.
Caption: General workflow for the study of protein fucosylation.
This workflow typically involves the initial extraction of proteins from a biological source, followed by the enrichment of fucosylated glycoproteins using lectins that specifically bind to fucose residues. The enriched proteins are then digested into peptides, and the fucosylated glycopeptides are further enriched. Finally, the samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteins and the sites of fucosylation. The findings are then validated using orthogonal methods.
References
The Enzymatic Architecture of Alpha-D-Fucose Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, an L-enantiomer of a deoxyhexose sugar, is a critical carbohydrate moiety in a vast array of glycoconjugates, including glycoproteins and glycolipids. The presence and linkage of fucose residues, a process termed fucosylation, are pivotal in a multitude of physiological and pathological processes, ranging from cell adhesion and signaling to cancer progression and inflammation. Consequently, the enzymatic pathways responsible for the biosynthesis of the activated fucose donor, guanosine diphosphate L-fucose (GDP-L-fucose), represent a key area of investigation for therapeutic intervention and biomarker discovery. This technical guide provides an in-depth exploration of the core enzymatic pathways governing Alpha-D-Fucose (L-fucose) biosynthesis: the de novo pathway and the salvage pathway. We present a comprehensive overview of the key enzymes, their kinetics, and the interplay between these two routes. Detailed experimental protocols for the characterization of these pathways are provided, alongside visualizations of the biochemical and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to Fucosylation and its Significance
Fucosylation is a widespread post-translational modification that involves the addition of fucose to glycans. This modification is crucial for the biological function of many proteins and lipids.[1][2] In mammals, fucosylated glycans are implicated in processes such as blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and host-microbe interactions.[2] Aberrant fucosylation has been linked to various diseases, including cancer and atherosclerosis, making the enzymes involved in fucose metabolism attractive targets for drug development.[2] The central molecule in all fucosylation reactions is GDP-L-fucose, which serves as the universal fucose donor for fucosyltransferases.[2] Mammalian cells have evolved two distinct pathways to synthesize this crucial nucleotide sugar: the de novo pathway and the salvage pathway.
The De Novo Pathway of GDP-L-Fucose Biosynthesis
The de novo pathway is the primary route for GDP-L-fucose synthesis, estimated to contribute approximately 90% of the total cellular pool under normal conditions.[1][3] This pathway originates from GDP-D-mannose and involves a two-step enzymatic conversion in the cytosol.[4][5][6]
Key Enzymes and Reactions
-
GDP-D-mannose-4,6-dehydratase (GMD): The first and rate-limiting step is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[7][8] This reaction is catalyzed by GMD, an NADP+-dependent enzyme.[8][9]
-
GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3): The second step is a bifunctional enzyme that catalyzes two sequential reactions: the epimerization at C3' and C5' of the intermediate, followed by an NADPH-dependent reduction of the keto group at C4' to produce the final product, GDP-L-fucose.[6][7][10]
The Salvage Pathway of GDP-L-Fucose Biosynthesis
The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free L-fucose.[11] This fucose can be obtained from extracellular sources or from the lysosomal degradation of endogenous glycoconjugates.[5] While it contributes a smaller percentage to the total GDP-L-fucose pool, it can compensate for defects in the de novo pathway.[12]
Key Enzymes and Reactions
-
Fucokinase (FCSK): The first step involves the phosphorylation of L-fucose to L-fucose-1-phosphate, a reaction catalyzed by fucokinase.[11][13]
-
GDP-L-fucose pyrophosphorylase (FPGT): In the final step, FPGT catalyzes the reaction between L-fucose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-L-fucose.[13]
Quantitative Data on Fucose Biosynthesis Enzymes
The following table summarizes key kinetic parameters for the enzymes involved in both the de novo and salvage pathways of GDP-L-fucose biosynthesis.
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |
| De Novo Pathway | |||||
| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 ± 3 | 1.8 ± 0.1 | [9] |
| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | 38 ± 5 | 1.5 ± 0.1 | [8] |
| GDP-fucose synthetase (FX/TSTA3) | Human (recombinant) | GDP-4-keto-6-deoxy-D-mannose | 7 | 0.6 | [7] |
| GDP-fucose synthetase (FX/TSTA3) | Human (recombinant) | NADPH | 10 ± 1 | - | [7] |
| Salvage Pathway | |||||
| Fucokinase (FCSK) | Pig Kidney | L-fucose | 8100 | - | [14] |
| Fucokinase (FCSK) | Pig Kidney | ATP | 3900 | - | [14] |
| GDP-L-fucose pyrophosphorylase (FPGT) | Pig Kidney | L-fucose-1-phosphate | 900 | - | [14] |
| GDP-L-fucose pyrophosphorylase (FPGT) | Pig Kidney | GTP | 1700 | - | [14] |
Note: The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymatic pathways of GDP-L-fucose biosynthesis.
Protocol 1: GDP-mannose 4,6-dehydratase (GMD) Activity Assay
This assay measures the activity of GMD by monitoring the formation of the product, GDP-4-keto-6-deoxy-D-mannose.
Materials:
-
Purified GMD enzyme or cell lysate containing GMD
-
GDP-D-mannose (substrate)
-
NADP+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with an anion-exchange or reverse-phase column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADP+, and GDP-D-mannose.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the GMD enzyme or cell lysate.
-
Incubate for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate (GDP-D-mannose) and the product (GDP-4-keto-6-deoxy-D-mannose). The product can be detected by its absorbance at 262 nm.
Protocol 2: GDP-fucose Synthetase (FX/TSTA3) Activity Assay
This assay measures the activity of the bifunctional enzyme FX/TSTA3 by monitoring the consumption of NADPH.
Materials:
-
Purified FX/TSTA3 enzyme or cell lysate containing the enzyme
-
GDP-4-keto-6-deoxy-D-mannose (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and GDP-4-keto-6-deoxy-D-mannose.
-
Add NADPH to the mixture.
-
Initiate the reaction by adding the FX/TSTA3 enzyme or cell lysate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction can be calculated from the change in absorbance using the molar extinction coefficient of NADPH.
Protocol 3: Analysis of Intracellular Nucleotide Sugars by HPLC
This protocol allows for the quantification of GDP-L-fucose and its precursors in cell extracts.[5][13][15]
Materials:
-
Cultured cells
-
Cold extraction solution (e.g., 70% ethanol)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)[15][16]
-
Elution buffer (e.g., water/acetonitrile with an ion-pairing agent)[16]
-
HPLC system with a reverse-phase or porous graphitic carbon column and a UV detector
Procedure:
-
Harvest cultured cells and rapidly quench metabolism by washing with a cold buffer.
-
Extract nucleotide sugars by adding the cold extraction solution and incubating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Purify and enrich the nucleotide sugars from the extract using SPE cartridges.
-
Elute the bound nucleotide sugars from the SPE cartridge.
-
Analyze the eluted sample by HPLC. Nucleotide sugars are separated based on their hydrophobicity and detected by their UV absorbance at approximately 260 nm.
-
Quantify the concentration of each nucleotide sugar by comparing the peak area to a standard curve.
Protocol 4: Mass Spectrometry-Based Analysis of Fucosylated Glycoproteins
This protocol provides a general workflow for identifying and quantifying fucosylated N-glycans from glycoproteins.[4][10][17]
Materials:
-
Purified glycoprotein or complex protein mixture
-
Denaturing buffer
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin or other protease
-
PNGase F (for N-glycan release)
-
Solid-phase extraction (SPE) cartridges for glycopeptide/glycan cleanup
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap)
Procedure:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin.
-
(Optional) Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other methods.
-
Release N-glycans from the peptides by incubation with PNGase F.
-
Purify the released glycans using SPE.
-
Analyze the glycans by LC-MS/MS. Fragmentation analysis (MS/MS) will reveal the composition and structure of the glycans, including the presence and linkage of fucose residues.
Regulation and Interplay of Fucose Biosynthesis Pathways
The de novo and salvage pathways are not entirely independent and exhibit a degree of interplay and regulation. The de novo pathway is subject to feedback inhibition by its end-product, GDP-L-fucose, which acts as an allosteric inhibitor of GMD.[9][18] This provides a mechanism for the cell to maintain homeostatic levels of GDP-L-fucose. Furthermore, studies have shown that the salvage pathway can be upregulated to compensate for deficiencies in the de novo pathway, highlighting a level of cross-talk between the two routes.[9] The availability of extracellular fucose can also significantly influence the flux through the salvage pathway.
Conclusion and Future Perspectives
The enzymatic pathways for this compound biosynthesis are fundamental to a wide range of biological processes. A thorough understanding of the enzymes involved, their kinetics, and their regulation is essential for developing novel therapeutic strategies that target fucosylation-dependent diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways in various biological contexts. Future research will likely focus on elucidating the finer details of the regulatory networks that control fucose metabolism and on the development of specific and potent inhibitors for the key enzymes in these pathways. Such advancements hold significant promise for the fields of glycobiology, drug discovery, and personalized medicine.
References
- 1. Modified procedure for detection of GDP-L-fucose:galactoside 2'-fucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Analysis of protein glycosylation by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. Fucokinase - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
The Critical Role of α-D-Fucose in Shaping the Immune Response: A Technical Guide
For Immediate Release
A deep dive into the intricate involvement of the monosaccharide α-D-Fucose in orchestrating immune function reveals its profound impact on cellular communication, immune cell trafficking, and the development of both protective and pathological immune responses. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies essential for understanding and targeting fucosylation in immunology.
Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans on proteins and lipids, is a critical post-translational modification that profoundly influences the function of a vast array of molecules involved in the immune system.[1][2] This process, mediated by a family of fucosyltransferases (FUTs), is not merely a decorative addition but a fundamental mechanism for encoding biological information that dictates cell-cell interactions, signaling cascades, and immune cell fate.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, including cancer and chronic inflammatory conditions, making it a prime target for novel therapeutic interventions.[3][4]
Core Fucosylation: A Master Regulator of Immune Cell Function
At the heart of fucosylation's role in immunity is core fucosylation, the attachment of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, a reaction exclusively catalyzed by α1,6-fucosyltransferase (FUT8).[5] The presence or absence of this single fucose residue can dramatically alter the conformation and function of key immune receptors.
B-Cell and T-Cell Activation
Core fucosylation is indispensable for the proper activation of both B and T lymphocytes. In B cells, the B-cell receptor (BCR) requires core fucosylation for effective signal transduction upon antigen recognition.[5] Similarly, the T-cell receptor (TCR) on T cells is heavily core-fucosylated, and this modification is crucial for T-cell activation.[6] Studies using FUT8 knockout mice have demonstrated that the absence of core fucosylation leads to attenuated phosphorylation of key downstream signaling molecules like ZAP-70 in T cells, resulting in decreased T-cell activation and proliferation.[6]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
One of the most significant roles of core fucosylation in the immune response is its modulation of antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for eliminating cancerous or infected cells. The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to a potentiation of ADCC activity.[3][7] This discovery has paved the way for the development of afucosylated monoclonal antibodies with enhanced therapeutic efficacy in oncology.[3][7]
Fucosylated Ligands in Leukocyte Trafficking
The trafficking of leukocytes to sites of inflammation and secondary lymphoid organs is a tightly regulated process mediated by selectins, a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). The ligands for selectins are fucosylated and sialylated carbohydrate structures, most notably sialyl Lewis X (sLeX).[8] The synthesis of these ligands is dependent on various fucosyltransferases, particularly those catalyzing α1,3- and α1,4-fucosylation. Deficiencies in the enzymes responsible for generating these fucosylated ligands can lead to severe immunodeficiencies, such as Leukocyte Adhesion Deficiency Type II (LAD-II), characterized by recurrent infections due to impaired leukocyte extravasation.[8]
Aberrant Fucosylation in Disease
The dysregulation of fucosylation is a common feature in several pathological conditions.
-
Cancer: Tumor cells often exhibit altered fucosylation patterns, which can contribute to immune evasion.[3] For instance, increased fucosylation on the tumor cell surface can mask them from immune recognition or promote their interaction with inhibitory receptors on immune cells.
-
Inflammatory Diseases: In conditions like rheumatoid arthritis, there is an upregulation of fucosyltransferases in the synovial tissue, contributing to the inflammatory process.[4] Inhibition of fucosylation has been shown to ameliorate disease in animal models of arthritis.[4]
Therapeutic Targeting of Fucosylation
The critical role of fucosylation in immunity and disease has made it an attractive target for therapeutic intervention. Strategies include:
-
Fucosylation Inhibitors: Small molecule inhibitors of fucosylation, such as 2-deoxy-D-galactose (2-D-gal) and 2-fluorofucose (2-FF), are being investigated for their ability to modulate immune responses.[4][9][10] These inhibitors can block the synthesis of fucosylated glycans and have shown promise in preclinical models of inflammatory diseases and cancer.[4][9][10]
-
Afucosylated Antibodies: As mentioned earlier, engineering monoclonal antibodies to lack core fucose is a clinically validated strategy to enhance their anti-tumor activity.[3][7]
-
Fucose Supplementation: Conversely, in certain contexts, supplementation with L-fucose has been shown to enhance anti-tumor immunity by increasing the number of tumor-infiltrating lymphocytes.[11]
Quantitative Data on the Role of Fucosylation in Immune Response
The following tables summarize key quantitative data from studies investigating the impact of fucosylation on various aspects of the immune response.
| Parameter | Fucosylated Antibody | Afucosylated Antibody | Fold Change | Reference |
| FcγRIIIa Binding (EC50, nM) | ~100 | ~10 | ~10-fold increase | [3] |
| ADCC Activity (EC50, ng/mL) | ~50 | ~0.5 | ~100-fold increase | [3] |
| C1q Binding (OD450) | 0.8 | 0.8 | No significant change | [3] |
Table 1: Effect of Afucosylation on Anti-CD20 Antibody Effector Functions. This table illustrates the dramatic enhancement in FcγRIIIa binding and ADCC activity of an afucosylated anti-CD20 antibody compared to its fucosylated counterpart.[3]
| Condition | M1 Macrophage Marker (iNOS) Expression | M2 Macrophage Marker (Arginase-1) Expression | Reference |
| Control | High | Low | [4] |
| 2-Deoxy-D-galactose (2-D-gal) Treatment | Significantly Decreased | Significantly Increased | [4] |
Table 2: Effect of Fucosylation Inhibitor 2-Deoxy-D-galactose on Macrophage Polarization. This table shows that inhibiting fucosylation with 2-D-gal skews macrophage differentiation from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[4]
| Cell Type | Condition | CD4+ T-cell Activation (CD69+ cells) | Reference |
| Fut8+/+ OT-II CD4+ T cells | OVA323–339 stimulation | ~35% | [6] |
| Fut8-/- OT-II CD4+ T cells | OVA323–339 stimulation | ~10% | [6] |
Table 3: Impact of Core Fucosylation on T-Cell Activation. This table demonstrates the significant reduction in T-cell activation in the absence of core fucosylation (Fut8-/-).[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of fucosylation in the immune system. Below are summaries of key experimental protocols.
Fucosyltransferase (FUT) Assay
This assay measures the activity of fucosyltransferases in cell extracts or with recombinant enzymes.
-
Enzyme Source Preparation: Solubilize cells expressing the FUT of interest in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100). Centrifuge to pellet cell debris and use the supernatant as the enzyme source.[1]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium cacodylate, pH 6.8), ATP, MnCl₂, L-fucose, the fucose donor GDP-fucose, and a pyridylaminated (PA)-sugar acceptor substrate.[1]
-
Incubation: Add the enzyme source to the reaction mixture and incubate at 37°C for a defined period (e.g., 2 hours).[1]
-
Analysis: Stop the reaction and analyze the supernatant by high-pressure liquid chromatography (HPLC) to separate and quantify the fucosylated product.[1]
Mass Spectrometry-Based N-Glycan Analysis
Mass spectrometry is a powerful tool for the detailed structural analysis of fucosylated N-glycans.
-
Protein Digestion: Digest the glycoprotein of interest into peptides using proteases like trypsin.[12]
-
N-Glycan Release: Release the N-glycans from the peptides enzymatically using PNGase F, which cleaves between the innermost GlcNAc and the asparagine residue.[13]
-
Glycan Labeling and Purification: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) and purify them using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).[13]
-
Mass Spectrometry Analysis: Analyze the purified, labeled glycans using MALDI-TOF or ESI-QTOF mass spectrometry to determine their mass and fragmentation patterns, allowing for the identification and quantification of fucosylated structures.[13][14]
Flow Cytometry for Selectin-Binding Assay
This method quantifies the binding of selectins to their fucosylated ligands on the cell surface.
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Incubation with Selectin-Ig Chimera: Incubate the cells with a recombinant selectin-Ig(Fc) chimera protein. This protein consists of the lectin domain of the selectin fused to the Fc portion of an immunoglobulin.[15]
-
Secondary Antibody Staining: Wash the cells and then stain them with a fluorescently labeled secondary antibody that specifically binds to the Fc portion of the chimera protein.[15]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of selectin bound to the cell surface.[15]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to α-D-Fucose in the immune response.
References
- 1. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fucosylation Reshapes Inflammatory Macrophages and Suppresses Type II Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fucosylation by 2-fluorofucose attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moffitt.org [moffitt.org]
- 12. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural and Functional Analysis of Alpha-D-Fucose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Fucose is a deoxyhexose monosaccharide that plays a crucial role in various biological processes. As an enantiomer of the more common L-fucose, the structural elucidation of this compound and its derivatives is critical for understanding its function in glycosylated proteins and other glycoconjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural analysis of carbohydrates, providing insights into their anomeric configuration, ring conformation, and linkages within larger molecules. This application note provides a comprehensive guide to the analysis of this compound using 1D and 2D NMR spectroscopy.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for D-Fucose in D₂O. It is important to note that in solution, D-fucose exists as an equilibrium mixture of anomers (α and β). The data presented here is for the mixture, with assignments for the alpha anomer highlighted where specified.
Table 1: ¹H NMR Chemical Shifts (δ) for D-Fucose in D₂O
| Proton | Chemical Shift (ppm) |
| H-1 (α) | 5.204 |
| H-1 (β) | 4.556 |
| H-2 | 3.638 |
| H-3 | 3.86 - 3.75 |
| H-4 | 3.450 |
| H-5 | 4.202 |
| H-6 (CH₃) | 1.249 (major), 1.209 (minor) |
Note: Data is derived from publicly available spectra of D-fucose and may represent a mixture of anomers. The alpha anomer is typically observed at a higher chemical shift for the anomeric proton.
Table 2: ¹³C NMR Chemical Shifts (δ) for D-Fucose in D₂O
| Carbon | Chemical Shift (ppm) |
| C-1 (α) | 93.1 |
| C-1 (β) | 97.1 |
| C-2 | 68.9 |
| C-3 | 70.3 |
| C-4 | 72.1 |
| C-5 | 70.0 |
| C-6 (CH₃) | 15.8 |
Note: This data is based on typical chemical shift ranges for fucopyranoses and may vary slightly based on experimental conditions. The chemical shifts for this compound are expected to be very similar to those of Alpha-L-Fucose due to them being enantiomers.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
Lyophilization (Optional but Recommended): To remove any exchangeable protons from hydroxyl groups and residual H₂O, freeze the sample in a suitable container (e.g., a 5 mm NMR tube insert or a small flask) using liquid nitrogen and lyophilize overnight.
-
Re-dissolution: Re-dissolve the lyophilized sample in 100% D₂O. This step ensures a clean spectrum with minimal interference from the HOD signal.
-
pH Adjustment: Adjust the pH of the sample to a desired value (typically neutral, pH 7.0) using dilute NaOD or DCl in D₂O. pH can influence the chemical shifts of carbohydrate protons.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Temperature Control: Set the sample temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.
-
Solvent Suppression: Employ a solvent suppression technique (e.g., presaturation or Watergate) to minimize the residual HOD signal.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zgpr).
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.
Protocol 3: 2D NMR Spectroscopy (COSY and HSQC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, which are typically protons on adjacent carbons.
-
Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpprqf).
-
Acquisition Parameters: Acquire a 2D dataset with a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512 increments).
-
Processing: Process both dimensions with appropriate window functions and perform symmetrization if necessary.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbons, providing a ¹H-¹³C correlation map.
-
Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters: Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-120 ppm). Acquire a sufficient number of increments in the F1 dimension (e.g., 128-256).
-
Processing: Process the data using appropriate window functions for both dimensions.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the NMR analysis of this compound.
Fucose Metabolism and Signaling Pathway
Caption: Generalized fucose metabolism and signaling pathways.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Alpha-D-Fucose Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the analysis of Alpha-D-Fucose (α-D-Fuc) containing glycans using mass spectrometry (MS). Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation patterns are associated with various diseases, making their accurate characterization and quantification essential for biomarker discovery and therapeutic development.
I. Introduction to Mass Spectrometry of Fucosylated Glycans
Mass spectrometry has become an indispensable tool for the detailed structural characterization and quantification of fucosylated glycans.[1][2] The inherent complexity of glycan structures, including the presence of isomers and labile modifications like fucose, presents unique analytical challenges.[3][4] Various MS-based techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with different mass analyzers (e.g., Time-of-Flight (TOF), Quadrupole-Time-of-Flight (QTOF), Orbitrap), are employed for glycomic analysis.[1]
A key aspect of analyzing fucosylated glycans is the ability to distinguish between different linkage isomers, such as core fucosylation (α1,6-linkage to the innermost GlcNAc) and outer arm fucosylation (e.g., α1,2, α1,3, or α1,4 linkages to galactose or GlcNAc on the antennae).[5] These different fucosylation patterns can have distinct biological functions. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are crucial for obtaining fragment ions that provide structural information, including the location of fucose residues.[1][5][6][7]
Chemical derivatization is often employed to enhance the sensitivity and stability of glycan analysis by MS.[4] Permethylation is a widely used technique that replaces all hydroxyl and carboxyl protons with methyl groups, which improves ionization efficiency and stabilizes sialic acids.[8][9] Labeling the reducing end of glycans with fluorescent tags like 2-aminobenzamide (2-AB) or procainamide can also improve chromatographic separation and MS detection.[3][10]
II. Quantitative Analysis of Fucosylation
Quantitative analysis of fucosylation is critical for identifying changes associated with disease states or in response to therapeutic interventions. Several MS-based strategies have been developed for this purpose, often relying on the relative signal intensities of fucosylated versus non-fucosylated glycan or glycopeptide ions.[11][12]
Liquid Chromatography-Mass Spectrometry with Multiple Reaction Monitoring (LC-MS-MRM) is a highly sensitive and specific method for quantifying fucosylated glycopeptides.[5][13] This technique utilizes specific precursor-product ion transitions to distinguish and quantify different fucosylated isomers.[5] For instance, specific Y-ions generated during CID can be used to differentiate between core and outer arm fucosylation.[5]
Stable isotopic labeling methods can also be employed for accurate quantification.[14] These methods involve the incorporation of a heavy isotope into the glycans of one sample, which is then mixed with a light-isotope labeled sample. The relative abundance of the heavy and light peaks in the mass spectrum provides a precise measure of the relative glycan abundance.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different MS techniques used in the analysis of fucosylated glycans.
| Technique | Analyte | Key Quantitative Readout | Reported Fucosylation Levels | Reference |
| LC-MS-MRM | Glycopeptides | Ratio of specific Y-ion transitions for fucosylated vs. non-fucosylated forms. | Increased outer arm fucosylation of fibrinogen (>10-fold) in HCV and NASH patients compared to healthy controls. | [5] |
| QTOF MS | Intact Transferrin | Signal intensity ratio of fucosylated vs. non-fucosylated protein isoforms. | Core fucosylation of transferrin in a healthy group (n=68) was 7.9 ± 1.7%. | [11][12] |
| MALDI-QIT-TOF MS | Permethylated N-glycans | Fucosylation index based on relative intensities of fucosylated glycan peaks. | Used to quantify changes in fucosylation as potential disease biomarkers. | [15][16] |
| LC-MS of Tryptic Peptides | Glycopeptides | Signal intensity ratio of fucosylated and non-fucosylated biantennary oligosaccharides. | Core fucosylation at Asn630 of transferrin was nearly null in SLC35C1-CDG patients. | [11][12] |
III. Experimental Protocols
This section provides detailed protocols for key experiments in the analysis of α-D-Fucose containing glycans.
Protocol 1: N-Glycan Release and Permethylation for MALDI-TOF MS Analysis
This protocol describes the enzymatic release of N-glycans from glycoproteins followed by permethylation for analysis by MALDI-TOF MS.[9][15]
Materials:
-
Glycoprotein sample (e.g., purified protein, serum)
-
PNGase F
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (Iodomethane)
-
Dichloromethane
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
Procedure:
-
N-Glycan Release:
-
Denature the glycoprotein sample by heating at 95°C for 5 minutes in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add PNGase F to the denatured protein and incubate at 37°C overnight to release the N-glycans.
-
-
Glycan Purification:
-
Purify the released N-glycans using a C18 SPE cartridge to remove peptides and other contaminants.
-
Elute the glycans with an appropriate solvent (e.g., 5% acetic acid).
-
Lyophilize the eluted glycans to dryness.
-
-
Permethylation:
-
Dissolve the dried glycans in DMSO.
-
Prepare a slurry of NaOH in DMSO and add it to the glycan solution.
-
Add methyl iodide and vortex the mixture vigorously for 30-60 minutes at room temperature.[8]
-
Quench the reaction by adding water.
-
Extract the permethylated glycans with dichloromethane.
-
Wash the organic layer with water and then dry it down.
-
-
Sample Preparation for MALDI-TOF MS:
-
Reconstitute the dried permethylated glycans in methanol.
-
Spot the reconstituted glycans onto a MALDI target plate and mix with the MALDI matrix solution.
-
Allow the spot to air dry completely.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in positive reflectron mode over a suitable m/z range (e.g., m/z 500-5000 for N-glycans).[9]
-
Protocol 2: LC-MS/MS Analysis of Fucosylated Glycopeptides
This protocol outlines the steps for analyzing fucosylated glycopeptides from a protein digest using LC-MS/MS.[5][13]
Materials:
-
Protein sample
-
Trypsin
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
LC-MS grade water, acetonitrile, and formic acid
-
C18 reverse-phase LC column
-
Mass spectrometer capable of MS/MS (e.g., QTRAP, Orbitrap)
Procedure:
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with trypsin overnight at 37°C to generate peptides and glycopeptides.
-
-
LC Separation:
-
MS and MS/MS Data Acquisition:
-
Analyze the eluting peptides and glycopeptides using a mass spectrometer operating in positive ion mode.
-
Perform data-dependent acquisition, where the most abundant precursor ions in each MS1 scan are selected for fragmentation by CID or HCD to generate MS2 spectra.
-
Alternatively, for targeted quantification, use an MRM method with predefined precursor-product ion transitions for specific fucosylated and non-fucosylated glycopeptides.[5][13]
-
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and a representative signaling pathway involving fucosylated glycans.
Caption: Workflow for N-glycan release, permethylation, and MALDI-TOF MS analysis.
Caption: Workflow for LC-MS/MS analysis of fucosylated glycopeptides.
Caption: Role of core fucosylation in modulating receptor signaling.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Studies of Fucosylated N-Glycans by Ion Mobility Mass Spectrometry and Collision-Induced Fragmentation of Negative Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. Assignment of Core versus Antenna Fucosylation Types in Protein N-Glycosylation via Procainamide Labeling and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 12. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Labeling and Detection of Glycoproteins with Alpha-D-Fucose Analogs
Introduction
Fucosylation is a critical post-translational modification of glycoproteins involved in numerous physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis.[1][2] The study of fucosylated glycoproteins has been significantly advanced by metabolic labeling techniques that utilize synthetic fucose analogs. These analogs, typically modified with bioorthogonal chemical reporters like azides or alkynes, are processed by the cell's natural fucose salvage pathway and incorporated into nascent glycans.[2][3][4] Once incorporated, the reporter group allows for the selective chemical ligation of probes for visualization, enrichment, and proteomic analysis through reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][5][6]
This document provides detailed protocols for the metabolic labeling of glycoproteins in cultured cells using various peracetylated α-D-Fucose analogs, followed by their detection using click chemistry and Western blot analysis.
Metabolic Incorporation of Fucose Analogs
Peracetylated fucose analogs are used to enhance cell permeability. Inside the cell, esterases remove the acetyl groups, and the fucose analog enters the salvage pathway. It is converted to a GDP-fucose analog and transported into the Golgi apparatus or Endoplasmic Reticulum (ER), where fucosyltransferases (FucTs) incorporate it into glycoproteins.[3][4][7]
Caption: Metabolic salvage pathway for fucose analogs.
Comparison of Common Fucose Analogs
The efficiency of glycoprotein labeling can vary significantly depending on the structure of the fucose analog, the cell type, and the specific fucosyltransferases involved.[3][8] Analogs with modifications at the C-6 position, such as 6-alkynyl-fucose (6-Alk-Fuc) and 6-azido-fucose (6-Az-Fuc), are commonly used.[3][9]
| Fucose Analog | Chemical Reporter | Typical Concentration | Relative Labeling Efficiency & Notes | References |
| 6-Alkynyl-Fucose (6-Alk-Fuc) | Terminal Alkyne | 20-100 µM | Efficiently modifies O-Fuc glycans. Labeling efficiency is cell-type dependent. Can inhibit the GDP-fucose biosynthetic enzyme FX at higher concentrations. | [3][8][10] |
| 7-Alkynyl-Fucose (7-Alk-Fuc) | Terminal Alkyne | 100 µM | Generally tolerated by most fucosyltransferases in vitro, but shows weaker labeling in cells compared to 6-Alk-Fuc, possibly due to lower conversion to its GDP form. | [3] |
| 6-Azido-Fucose (6-Az-Fuc) | Azide | 100-125 µM | Shows highly efficient labeling compared to alkynyl analogs in some cell lines.[2][3] May exhibit higher cytotoxicity.[4] | [2][3][4] |
| 2-Azido-Fucose & 4-Azido-Fucose | Azide | 125 µM | Not tolerated by the fucose salvage pathway and do not result in significant glycoprotein labeling. | [2][4] |
Experimental Workflow
The overall process involves three main stages: metabolic labeling of live cells, chemical ligation of a probe via click chemistry, and detection of the labeled proteins.
Caption: Workflow for labeling and detecting fucosylated glycoproteins.
Detailed Protocols
The following protocols provide a framework for labeling and detecting fucosylated glycoproteins in cultured mammalian cells. Optimization may be required for specific cell lines and experimental aims.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incubation of cells with a peracetylated fucose analog to allow for its metabolic incorporation into glycoproteins.[5]
Materials:
-
Cultured mammalian cells (e.g., HEK293, Jurkat, A549)
-
Complete cell culture medium
-
Peracetylated 6-Alkynyl-Fucose (Ac₄-6AF) or other desired analog
-
DMSO (for stock solution)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
Procedure:
-
Prepare Stock Solution: Prepare a 100 mM stock solution of the peracetylated fucose analog in sterile DMSO. Store at -20°C.
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Prepare Labeling Medium: Dilute the fucose analog stock solution into fresh, pre-warmed complete culture medium to a final concentration of 25-100 µM.[1][3][5] A vehicle control using an equivalent amount of DMSO should be prepared in parallel.
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium (or vehicle control medium).
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[5] The optimal incubation time may need to be determined empirically.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification: Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay.[5] The lysate is now ready for the click chemistry reaction.
Protocol 2: Biotinylation via Click Chemistry (CuAAC)
This protocol describes the ligation of an azide-biotin probe to the alkyne-modified glycoproteins in the cell lysate.[3][5]
Materials:
-
Protein lysate from Protocol 1 (50-100 µg protein)
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
DMSO and nuclease-free water for stock solutions
-
Ice-cold acetone (optional, for protein precipitation)
Procedure:
-
Prepare Fresh Reagents:
-
Azide-Biotin Stock: 10 mM in DMSO.
-
TCEP Stock: 50 mM in water.
-
TBTA Stock: 10 mM in DMSO.
-
CuSO₄ Stock: 50 mM in water.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein lysate (containing 50-100 µg of protein)
-
PBS to a final volume of 100 µL
-
Azide-PEG3-Biotin (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM to start the reaction.[5]
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with rotation.[5]
-
Protein Precipitation (Optional but Recommended): To remove excess, unreacted reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in SDS-PAGE loading buffer.[5]
Protocol 3: Detection by Western Blot
This protocol describes the detection of the now-biotinylated glycoproteins.
Materials:
-
Biotinylated protein sample from Protocol 2
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated proteins (20-50 µg per lane) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with an appropriate dilution of Streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The resulting bands represent fucosylated glycoproteins that were metabolically labeled with the fucose analog.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Alpha-D-Fucose Incorporation into Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fucosylation, the addition of fucose to glycoproteins, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, such as cancer and congenital disorders of glycosylation.[1][2][3] Consequently, accurate and robust methods for quantifying fucose incorporation into glycoproteins are essential for both basic research and the development of novel therapeutics and diagnostics. This document provides detailed application notes and protocols for several widely used assays to measure Alpha-D-Fucose incorporation.
Lectin-Based Assays
Lectin-based assays utilize the specific binding affinity of lectins, which are carbohydrate-binding proteins, to fucose residues on glycoproteins.[4] These methods are versatile and can be adapted for various formats, including affinity chromatography, ELISA, and Western blotting.[5] The Aleuria aurantia lectin (AAL) is commonly used as it recognizes various fucose linkages.[6][7]
Application Note:
Lectin-based assays are well-suited for the enrichment and relative quantification of fucosylated glycoproteins from complex biological samples like serum or cell lysates.[8] They offer a relatively high-throughput and cost-effective approach compared to mass spectrometry. However, the specificity of the lectin used is a critical factor, and results may need to be validated with orthogonal methods. A combination of different fucose-binding lectins can be employed for a more comprehensive analysis of fucosylation.[9]
Quantitative Data Summary:
| Parameter | Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ) | Lectin-Based Displacement Microfluidic Assay |
| Principle | Capture of fluorescently labeled fucosylated glycoproteins by immobilized lectins.[10] | Displacement of a labeled glycoprotein from immobilized lectin by free fucose.[11] |
| Dynamic Range | Linear relationship between fluorescence intensity and protein concentration.[9] | Similar dynamic range to ELISA.[11] |
| Analysis Time | Rapid fluorescence detection in a 96-well plate format.[10] | Short analysis times with continuous data acquisition.[11] |
| Accuracy | Difference between measurement and calculation was less than 5.13% for serum IgG.[1] | - |
| Applications | Quantification of fucosylation in serum and saliva for disease biomarker discovery.[1][10] | Quantification of fucose concentration in solutions.[11] |
Protocol: Lectin Affinity Chromatography for Enrichment of Fucosylated Glycoproteins
This protocol describes the enrichment of fucosylated glycoproteins from a protein mixture using agarose-bound Aleuria aurantia lectin (AAL).[12]
Materials:
-
Agarose-bound AAL (e.g., Vector Laboratories, Cat. No. AL-1393)[6][12]
-
Binding/Wash Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5 (HBS)[12]
-
Elution Buffer: 100 mM L-fucose in Binding/Wash Buffer[12]
-
Gravity-flow chromatography column
-
Protein sample (e.g., cell lysate, serum)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Sample Application:
-
Washing:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the column.
-
Collect the eluate in fractions. These fractions contain the enriched fucosylated glycoproteins.
-
-
Post-Elution:
-
The enriched protein fractions can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
For storage, wash the gel with several column volumes of buffered saline and resuspend in buffered saline containing 0.08% sodium azide.[12]
-
Caption: Workflow for Lectin Affinity Chromatography.
Metabolic Labeling with Fucose Analogs
This technique involves introducing a fucose analog containing a bioorthogonal chemical reporter (e.g., an azide or alkyne group) into cells.[13][14] The analog is metabolized and incorporated into newly synthesized glycoproteins.[15][16] The reporter group then allows for the detection and visualization of these fucosylated proteins via click chemistry.[16][17]
Application Note:
Metabolic labeling is a powerful tool for visualizing and tracking fucosylated glycans in living cells and organisms.[13][15] It allows for the study of fucosylation dynamics and the identification of newly synthesized fucosylated glycoproteins. The choice of fucose analog can influence labeling efficiency and may be cell-type dependent.[18] Potential cytotoxicity of the fucose analogs and the copper catalyst used in some click chemistry reactions should be considered.[13]
Quantitative Data Summary:
| Parameter | 6-Alkynyl Fucose (6-Alk-Fuc) | 6-Azido-L-fucose (6-AzFuc) |
| Principle | Metabolic incorporation of an alkyne-modified fucose analog.[17] | Metabolic incorporation of an azide-modified fucose analog.[13] |
| Detection | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-probe.[17] | Click chemistry with an alkyne-probe.[13] |
| Application | Detection and potential inhibition of fucosylation.[19] | Visualization and tracking of fucosylated glycans in live cells.[13] |
| Considerations | Can act as a potent inhibitor of cellular fucosylation.[19] | Potential for cytotoxicity depending on cell type and concentration.[18] |
Protocol: Metabolic Labeling and Detection of Fucosylated Glycoproteins using 6-Alkynyl Fucose
This protocol is adapted for labeling fucosylated glycoproteins in cultured cells.[17]
Materials:
-
Peracetylated 6-alkynyl fucose (Ac4-6AF)
-
Cell culture medium and supplements
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Click chemistry reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)[17]
-
SDS-PAGE reagents and Western blotting equipment
-
Streptavidin-HRP conjugate and ECL substrate[17]
Procedure:
-
Metabolic Labeling:
-
Cell Lysis:
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with PBS to a final volume of 100 µL.[17]
-
Add Azide-PEG3-Biotin to a final concentration of 100 µM.[17]
-
Add TCEP to a final concentration of 1 mM.[17]
-
Add TBTA to a final concentration of 100 µM.[17]
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.[17]
-
Incubate at room temperature for 1 hour.
-
-
Analysis by Western Blot:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat to denature the proteins.
-
Separate the biotinylated proteins by SDS-PAGE.[17]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% BSA or non-fat milk in TBST.[17]
-
Probe the membrane with Streptavidin-HRP conjugate.[17]
-
Visualize the bands using an ECL substrate and an imaging system.[17]
-
Caption: Workflow for Metabolic Labeling.
Mass Spectrometry-Based Assays
Mass spectrometry (MS) is a powerful technique for the detailed characterization and quantification of fucosylation at specific glycosylation sites.[20][21] MS-based approaches can provide information on the abundance of fucosylated glycopeptides and the structure of the fucosylated glycans.
Application Note:
MS-based glycoproteomics is the gold standard for in-depth fucosylation analysis, offering high sensitivity and specificity.[8] It allows for both relative and absolute quantification of fucosylation. However, these methods require specialized instrumentation and expertise in data analysis. Enrichment of fucosylated glycoproteins or glycopeptides using lectin affinity chromatography prior to MS analysis can improve the detection of low-abundance species.[8][21]
Quantitative Data Summary:
| Parameter | Label-Free Quantitative Glycoproteomics | Multiple Reaction Monitoring (MRM) |
| Principle | Enrichment of fucosylated glycoproteins followed by LC-MS/MS analysis.[8] | Targeted quantification of specific core fucosylated N-glycopeptides.[3] |
| Precision | Mean coefficient of variation of 3.1% for replicate analyses.[8] | RSD below 15% for the majority of analytes.[3] |
| Throughput | Lower throughput due to extensive fractionation and analysis time. | Higher throughput due to targeted nature. |
| Applications | Discovery of fucosylated glycoprotein biomarkers in clinical samples.[8] | Quantification of protein- and site-specific changes in core fucosylation in disease.[3] |
Protocol: General Workflow for Mass Spectrometry-Based Fucosylation Analysis
This protocol provides a general workflow for the analysis of fucosylated glycoproteins by mass spectrometry.
Materials:
-
Protein sample (e.g., enriched fucosylated glycoproteins)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Glycopeptide Enrichment (Optional):
-
Enrich for fucosylated glycopeptides using lectin affinity chromatography as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a mass spectrometer operating in data-dependent acquisition mode.
-
-
Data Analysis:
-
Use specialized software (e.g., Byonic, pGlyco) to identify and quantify fucosylated glycopeptides from the MS data.[22]
-
Caption: Workflow for Mass Spectrometry Analysis.
Enzymatic Assays
Enzymatic assays can be used to measure the activity of fucosyltransferases or to quantify GDP-fucose, the activated sugar donor for fucosylation reactions.[23][24][25] These assays are valuable for studying the enzymes involved in the fucosylation pathway.
Application Note:
Enzymatic assays are highly specific and can provide quantitative data on enzyme kinetics and substrate specificity.[26] They are particularly useful for in vitro studies of fucosyltransferase activity and for screening potential inhibitors. The availability of recombinant fucosyltransferases and specific substrates is crucial for these assays.
Protocol: Fucosyltransferase Activity Assay
This protocol describes a general method for measuring the activity of a fucosyltransferase using a radiolabeled or fluorescently tagged GDP-fucose.[23][26]
Materials:
-
Recombinant fucosyltransferase
-
Acceptor glycoprotein or peptide substrate[25]
-
GDP-[14C]fucose or fluorescently labeled GDP-fucose[23]
-
Reaction buffer (enzyme-specific)
-
Method for separating the labeled product from unreacted GDP-fucose (e.g., reverse-phase chromatography, precipitation)[23]
-
Scintillation counter or fluorescence detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and recombinant fucosyltransferase.
-
-
Initiate Reaction:
-
Add GDP-[14C]fucose or fluorescently labeled GDP-fucose to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
-
Termination:
-
Stop the reaction by adding a quenching solution (e.g., EDTA) or by heating.
-
-
Product Separation and Detection:
Caption: Workflow for Enzymatic Fucosylation Assay.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 3. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glycomatrix.com [glycomatrix.com]
- 5. abacusdx.com [abacusdx.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative Investigation of Fucosylated Serum Glycoproteins with Application to Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Determination of Fucose Concentration in a Lectin-Based Displacement Microfluidic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. go.drugbank.com [go.drugbank.com]
- 26. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Enzymatic Synthesis of Alpha-D-Fucoside Linkages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of α-D-fucoside linkages. This document covers two primary enzymatic strategies, quantitative data on enzyme performance, experimental procedures for synthesis and characterization, and insights into the applications of α-D-fucosides in research and drug development.
Introduction to Enzymatic Synthesis of α-D-Fucosides
The synthesis of α-D-fucoside linkages is of significant interest due to the crucial roles of fucosylated glycans in various biological processes, including cell-cell recognition, inflammation, and cancer metastasis.[1][2] Enzymatic synthesis offers a powerful and stereoselective alternative to challenging chemical methods.[3] Two main classes of enzymes are employed for this purpose:
-
Fucosyltransferases (FUTs): These enzymes, belonging to the glycosyltransferase family, catalyze the transfer of a fucose residue from a donor substrate, typically guanosine diphosphate-fucose (GDP-Fucose), to an acceptor molecule.[1][4] Different FUTs exhibit distinct regioselectivity, enabling the synthesis of specific α-linkages such as α-1,2, α-1,3, α-1,4, and α-1,6.[1][5]
-
α-L-Fucosidases (EC 3.2.1.51): These glycoside hydrolases naturally catalyze the cleavage of α-L-fucose residues.[6] However, through reaction engineering (e.g., using high acceptor concentrations) or protein engineering (creating "fucosynthases"), their catalytic activity can be reversed to perform transglycosylation, synthesizing new fucosides.[4][7] This approach often utilizes activated donors like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[7][8]
Quantitative Data on Enzyme Performance
The efficiency of enzymatic fucosylation depends on the choice of enzyme, substrates, and reaction conditions. The following tables summarize key quantitative data for selected fucosyltransferases and α-L-fucosidases.
Table 1: Kinetic Parameters of Fucosyltransferases
| Enzyme Source | Acceptor Substrate | Km (mM) | Vmax (relative units) | Reference |
| Rhizobium sp. α1,6-FucT | N-acetyl-glucosamine (GlcNAc) | - | Poor Acceptor | [9] |
| Human FUT6 | Phenyl β-D-galactoside | 0.43 | - | [9] |
| Human FUT8 | Fluorescently-labeled oligosaccharyl asparagine | - | - | [10] |
Note: Direct and comprehensive kinetic data for fucosyltransferases with simple acceptors are not always readily available in the literature, as they are often poor substrates.[9]
Table 2: Synthesis Yields using Engineered α-L-Fucosidases (Transglycosylation)
| Enzyme Source | Donor Substrate | Acceptor Substrate | Product(s) | Overall Yield (%) | Reference |
| Lactobacillus rhamnosus GG | pNP-Fuc | D-Lactose | Fucosyllactose | up to 25 | [7][11] |
| Lactobacillus rhamnosus GG | pNP-Fuc | D-Lactulose | Fucosyl-lactulose | up to 25 | [7][11] |
| Porcine Liver | pNP-Fuc | β-D-Gal-(1-->4)-D-GlcNAc | α-L-Fuc-(1->2/3/6)-β-D-Gal-(1->4)-D-GlcNAc | 13 | [8] |
| Alcaligenes sp. | pNP-Fuc | β-D-Gal-(1-->4)-D-GlcNAc | α-L-Fuc-(1->3)-β-D-Gal-(1->4)-D-GlcNAc | 54 | [8] |
| Alcaligenes sp. | pNP-Fuc | Lactose | 3'-O-α-L-fucosyllactose | 34 | [8] |
| Bacteroides fragilis NCTC9343 (BF3242) | pNPαFuc | GlcNAc | Fuc-α-1,3/1,6-GlcNAc | - | [3][12] |
Experimental Protocols
Protocol 1: Synthesis of α-1,2-Fucosyllactose using a Fucosyltransferase
This protocol describes a one-pot multi-enzyme (OPME) fucosylation system for the synthesis of α-1,2-linked fucosides, which avoids the need for expensive GDP-fucose.[13][14]
Materials:
-
α-1,2-Fucosyltransferase (e.g., Ts2FT from Thermosynechococcus sp. NK55a)[14]
-
Sucrose synthase
-
Fucokinase/guanylyltransferase
-
Acceptor substrate (e.g., Lactose)
-
Fucose
-
Sucrose
-
GTP
-
HEPES buffer (pH 7.0)
-
MgCl₂
-
Bradford reagent for protein quantification
-
HPLC system for analysis
Procedure:
-
Enzyme Expression and Purification:
-
One-Pot Reaction Setup:
-
In a reaction vessel, combine the following in HEPES buffer (pH 7.0):
-
Lactose (acceptor)
-
Fucose
-
Sucrose
-
GTP
-
MgCl₂
-
Purified α-1,2-fucosyltransferase, sucrose synthase, and fucokinase/guanylyltransferase.
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 40 °C.[14]
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by heating at 100 °C for 5 minutes.
-
Analyze the formation of the fucosylated product by HPLC.
-
Protocol 2: Synthesis of Fucosylated Oligosaccharides via Transglycosylation using an α-L-Fucosidase
This protocol details the synthesis of fucosyl-oligosaccharides using the transglycosylation activity of an α-L-fucosidase.[7][11]
Materials:
-
α-L-fucosidase (e.g., from Lactobacillus rhamnosus GG)[7][11]
-
Donor substrate: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
-
Acceptor substrate (e.g., D-Lactose, D-Lactulose, or N-acetylglucosamine) at high concentration (e.g., 200 mg/mL)[7]
-
Phosphate buffer (100 mM, pH 7.0)[7]
-
Spectrophotometer
-
TLC plates and developing solvent
-
HPLC system
-
MALDI-TOF mass spectrometer
Procedure:
-
Enzyme Preparation:
-
Enzyme Activity Assay:
-
Determine the activity of the enzyme solution by incubating an aliquot with pNP-Fuc in phosphate buffer (pH 7.0) at 37 °C.
-
Measure the release of p-nitrophenol spectrophotometrically at 410 nm.[7]
-
-
Transglycosylation Reaction:
-
Reaction Termination and Analysis:
Protocol 3: Purification and Characterization of α-D-Fucosides
Purification:
-
Initial Cleanup: After terminating the synthesis reaction, centrifuge the mixture to remove any precipitated protein.
-
Chromatographic Separation:
-
Size-Exclusion Chromatography (SEC): To separate the larger fucosylated oligosaccharide product from smaller unreacted substrates and monosaccharides.
-
High-Performance Liquid Chromatography (HPLC): Utilize a suitable column (e.g., TSK-gel ODS-80TS) for finer purification. Elute the products with a suitable buffer, such as 20 mM ammonium acetate (pH 4.0).[5]
-
Characterization:
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Visualizing Workflows and Pathways
Experimental Workflow for Fucosyltransferase-based Synthesis
Caption: Workflow for α-D-fucoside synthesis using fucosyltransferases.
Experimental Workflow for Fucosidase-based Transglycosylation
Caption: Workflow for α-D-fucoside synthesis via fucosidase transglycosylation.
Signaling Pathway Implication: Selectin-Ligand Interaction in Cancer Metastasis
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of alpha-L-fucosyl-N-acetyllactosamines and 3'-O-alpha-L-fucosyllactose utilizing alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alpha1â2-Fucosyltransferase for Enzymatic Synthesis of Alpha1â2-linked Fucosylated Glycans - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 14. escholarship.org [escholarship.org]
- 15. Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avidity of α-fucose on human milk oligosaccharides and blood group–unrelated oligo/polyfucoses is essential for potent norovirus-binding targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Fucose as a Supplement in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fucose in Mammalian Cell Culture
Fucose is a deoxyhexose sugar that plays a critical role in cellular function, primarily through its incorporation into N- and O-linked glycans on proteins and lipids. This process, known as fucosylation, is a vital post-translational modification that influences protein folding, stability, cell signaling, and cell-cell recognition. In the context of biopharmaceutical production, particularly with mammalian cell lines like Chinese Hamster Ovary (CHO) cells, the modulation of fucosylation is a key strategy for optimizing the efficacy of therapeutic proteins.
Clarification on Fucose Isomers: L-Fucose vs. Alpha-D-Fucose
It is crucial to distinguish between the two main enantiomers of fucose, as only one is biologically active in mammalian systems for glycosylation.
-
L-Fucose: This is the naturally occurring isomer in mammals and is the exclusive form utilized by cells for fucosylation.[1] When referring to fucose in the context of cell culture for modulating protein glycosylation, it is implied that L-fucose is being used.[2] L-fucose is a key component of many cell surface glycans, including the ABO blood group antigens, and is integral to processes like immune response and cell adhesion.[3]
-
This compound: This is the enantiomer of L-fucose and is rare in nature.[2][4] In mammalian cells, it is not incorporated into glycans and is considered to have minimal to no biological function in this context.[2] However, this compound has been shown to have other biological activities, such as inhibiting the eukaryotic enzyme Lysine-specific demethylase 1 (LSD1A), which leads to gene repression.[5] Due to this activity, it is being explored in cancer and neurodegenerative disease research.[5]
For the purpose of these application notes, all subsequent information, protocols, and data will pertain to L-Fucose, as it is the relevant supplement for modulating glycosylation in cell culture.
Principle Applications of L-Fucose Supplementation
The primary applications of supplementing cell culture media with L-fucose or its analogs are centered on the controlled modulation of protein glycosylation.
-
Modulation of Antibody-Dependent Cellular Cytotoxicity (ADCC): The most significant application is in the production of monoclonal antibodies (mAbs). The absence of core fucose on the N-glycan of the antibody's Fc region dramatically increases its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells.[6] This enhanced binding leads to a more potent ADCC response, a critical mechanism of action for many therapeutic antibodies.[6][7]
-
Controlling Glycosylation Profiles: Supplementing with L-fucose can ensure sufficient substrate for fucosylation, which can be beneficial for product consistency and stability.[2] Conversely, the use of fucose analogs can be employed to inhibit fucosylation.
-
Studying Cellular Processes: L-fucose supplementation is used in research to investigate the role of fucosylation in cell adhesion, differentiation, and signaling pathways, such as the Notch signaling pathway.[2][8]
Signaling and Metabolic Pathways
Fucose Metabolism in Mammalian Cells
L-fucose is incorporated into glycans via a nucleotide sugar intermediate, GDP-L-fucose. Cells can synthesize GDP-L-fucose through two main pathways: the de novo pathway and the salvage pathway.[9]
-
De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose.[9]
-
Salvage Pathway: This pathway utilizes free L-fucose from the extracellular environment (via supplementation) or from the breakdown of fucosylated glycoconjugates.[9] Supplementing cell culture media with L-fucose directly feeds into this pathway.
Caption: Fucose metabolism and fucosylation pathway in mammalian cells.
Impact of Fucosylation on Antibody Effector Function (ADCC)
The presence or absence of a single fucose residue on the Fc glycan of an IgG1 antibody has a profound impact on its therapeutic efficacy.
Caption: Impact of core fucosylation on mAb binding to FcγRIIIa and ADCC.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of L-fucose and its analogs as cell culture supplements.
Table 1: Effect of L-Fucose Supplementation on Cell Viability and Fucosylation
| Cell Line | L-Fucose Concentration | Duration | Observed Effect |
| Human Gingival Fibroblast (HGF-1) | 1, 5, 10 mg/mL | 1-10 days | High concentrations (5 and 10 mg/mL) were toxic and led to a rapid decline in cell viability.[10] |
| Colorectal Adenocarcinoma (HT-29) | 1, 5, 10 mg/mL | 1-10 days | Cells were able to survive and adapt to high fucose concentrations.[10] |
| Skin Malignant Melanoma (A375) | 1, 5, 10 mg/mL | 1-10 days | Cells were able to withstand high fucose concentrations better than normal fibroblasts.[10] |
| LAD II Patient Cells | 10 mM | 5 days | Increased the number of fucosylated structures on the cell surface.[6] |
Table 2: Effect of Fucose Analogs on Antibody Fucosylation
| Cell Line | Fucose Analog | Concentration | Duration | Observed Effect on Fucosylation |
| CHO | 5-Thio-L-Fucose | 50-800 µM | 12 days | Dose-dependent reduction in fucosylation, down to 5% at 800 µM.[3] Up to 47% incorporation of the thio-fucose analog.[3] |
Experimental Protocols
The following are generalized protocols for the application of L-fucose as a supplement in mammalian cell culture. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Protocol for Evaluating the Effect of L-Fucose on Cell Viability and Growth
Objective: To determine the optimal and potential cytotoxic concentrations of L-fucose for a specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics
-
L-Fucose powder
-
Sterile PBS
-
Multi-well cell culture plates (e.g., 96-well or 12-well)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Prepare L-Fucose Stock Solution: Prepare a concentrated stock solution of L-fucose (e.g., 100 mg/mL) in sterile cell culture medium or water. Filter-sterilize the solution.
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Supplementation: Prepare a range of L-fucose concentrations (e.g., 0, 1, 5, 10 mg/mL) by diluting the stock solution into fresh complete medium.[10]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different L-fucose concentrations. Include a vehicle control (medium without added fucose).
-
Incubation: Incubate the cells for various time points (e.g., 1, 3, 5, and 10 days).[10]
-
Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay, incubate the cells with MTT solution, solubilize the formazan crystals, and measure the absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot cell viability against L-fucose concentration to determine the dose-response curve.
Caption: Experimental workflow for assessing the effect of L-fucose on cell viability.
Protocol for Modulating Antibody Fucosylation in a Fed-Batch Culture
Objective: To modulate the fucosylation level of a recombinant antibody produced in a mammalian cell line (e.g., CHO) by supplementing the culture with L-fucose or a fucose analog.
Materials:
-
Recombinant CHO cell line producing the antibody of interest
-
Base cell culture medium and feed solutions
-
L-Fucose or fucose analog (e.g., 5-Thio-L-Fucose)
-
Bioreactor or shake flasks
-
Protein A chromatography resin for antibody purification
-
Glycan analysis workflow (e.g., PNGase F digestion, fluorescent labeling, and LC-MS or HILIC-FLR analysis)
Procedure:
-
Cell Culture Inoculation: Inoculate a bioreactor or shake flasks with the CHO cells at a specified viable cell density.
-
Fed-Batch Culture: Maintain the cells under standard fed-batch culture conditions, adding feed solutions as required.
-
Supplementation Strategy:
-
To increase or maintain fucosylation, supplement the feed with L-fucose at a predetermined concentration.
-
To decrease fucosylation, supplement the feed with a fucose analog, such as 5-Thio-L-Fucose, at various concentrations (e.g., 50-800 µM).[3]
-
-
Sampling: Collect samples from the culture at regular intervals (e.g., daily) to monitor cell growth, viability, and productivity.
-
Harvest: At the end of the culture (e.g., day 12-14), harvest the cell culture fluid by centrifugation or filtration.
-
Antibody Purification: Purify the monoclonal antibody from the supernatant using Protein A affinity chromatography.
-
Glycan Analysis:
-
Release the N-glycans from the purified antibody using the enzyme PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-AB).
-
Analyze the labeled glycans by HILIC-FLR or LC-MS to determine the relative abundance of fucosylated and afucosylated glycoforms.
-
-
Data Correlation: Correlate the concentration of the fucose supplement with the percentage of afucosylation in the final product.
Conclusion
The supplementation of cell culture media with L-fucose and its analogs is a powerful tool for researchers and drug development professionals. It allows for the precise modulation of protein fucosylation, which is a critical quality attribute for therapeutic antibodies, directly impacting their effector functions. While this compound has distinct biological activities, L-fucose is the relevant isomer for applications in protein glycosylation. The protocols and data provided herein serve as a guide for the rational design and implementation of fucose supplementation strategies in mammalian cell culture.
References
- 1. e-century.us [e-century.us]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 5. goldbio.com [goldbio.com]
- 6. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucose - Wikipedia [en.wikipedia.org]
- 8. Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) is an L-fucose dehydrogenase, the initial enzyme of the L-fucose degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application Notes and Protocols: α-L-Fucose as a Donor Substrate for Fucosyltransferase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose monosaccharide to a glycan, protein, or lipid, is a critical post-translational modification involved in a myriad of biological processes. This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer an L-fucose residue from the activated sugar donor, guanosine diphosphate-β-L-fucose (GDP-L-fucose), to a specific acceptor substrate. It is important to note that in mammalian systems, the biologically active stereoisomer is L-fucose, not D-fucose.[1][2] Alterations in fucosylation are implicated in various physiological and pathological conditions, including cell adhesion, immune responses, and cancer metastasis, making fucosyltransferases significant targets for research and therapeutic development.[3]
These application notes provide a comprehensive overview of the use of GDP-L-fucose as a donor substrate for various fucosyltransferases. We present key kinetic data for several human FUTs, detailed experimental protocols for assessing enzyme activity, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Kinetic Parameters of Human Fucosyltransferases
The efficiency and substrate specificity of fucosyltransferases are crucial for understanding their biological roles. The following tables summarize the kinetic parameters for several human fucosyltransferases with GDP-L-fucose and their respective acceptor substrates. This data provides a basis for comparative analysis and experimental design.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (GDP-L-fucose) (µM) | Km (Acceptor) (µM) | kcat (s-1) | Vmax (µmol·min-1·mg-1) | Reference(s) |
| FUT1 (α1,2-FucT) | GDP-L-fucose | Phenyl β-D-galactoside | - | - | - | - | [4] |
| FUT2 (α1,2-FucT) | GDP-L-fucose | Galβ1-3GlcNAc | - | - | - | - | [5] |
| FUT3 (α1,3/4-FucT) | GDP-L-fucose | Lactosamine | - | 400 | - | - | |
| FUT6 (α1,3-FucT) | GDP-L-fucose | Sialyl-N-acetyllactosamine | - | - | - | - | [6][7] |
| FUT7 (α1,3-FucT) | GDP-L-fucose | Sialyl-N-acetyllactosamine | - | - | - | - | [3][6] |
| FUT8 (α1,6-FucT) | GDP-L-fucose | Factor VII EGF-1 domain | 6 | 15 | - | 2.5 | [7] |
| POFUT1 (O-FucT) | GDP-L-fucose | Notch EGF repeats | - | - | - | - | [2][8] |
Note: Comprehensive kinetic data for all human fucosyltransferases is not always available in a standardized format. The table presents available data and will be updated as more information becomes accessible. The absence of a value is denoted by "-".
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Fucosylation
Fucosylation plays a pivotal role in modulating key signaling pathways. Below are diagrams of three such pathways where fucosyltransferases and their product glycans are critical.
Experimental Workflow
The following diagram illustrates a general workflow for a fucosyltransferase activity assay using HPLC.
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This protocol describes a method to measure the activity of α1,3/4-fucosyltransferases using a fluorescently labeled acceptor substrate and analysis by high-performance liquid chromatography (HPLC).[9]
Materials:
-
Enzyme Source: Purified recombinant fucosyltransferase or cell extract overexpressing the enzyme.
-
Donor Substrate: GDP-L-fucose (e.g., 75 µM final concentration).
-
Acceptor Substrate: Pyridylaminated (PA)-sugars (e.g., 0.5 mM final concentration).
-
For α1,3-FUT assay: (sialyl α2,3-) lacto-N-neotetraose (LNnT)-PA.
-
For α1,4-FUT assay: (sialyl α2,3-) lacto-N-tetraose (LNT)-PA.
-
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.8.
-
Cofactor: 25 mM MnCl₂.
-
Quenching Solution: 0.1 M EDTA.
-
HPLC System: A reverse-phase HPLC system with a C18 column and a fluorescence detector.
-
Mobile Phase: 20 mM Ammonium Acetate, pH 4.0.
Procedure:
-
Enzyme Preparation (from cell extract): a. Solubilize cells expressing the fucosyltransferase in 20 mM HEPES (pH 7.4) containing 0.1% Triton X-100 by sonication in an ultrasonic bath for 10 minutes.[9] b. Centrifuge the lysate at 600 x g for 5 minutes at 4°C.[9] c. Collect the supernatant to use as the enzyme source.[9]
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
- 50 mM Sodium Cacodylate, pH 6.8
- 25 mM MnCl₂
- 0.5 mM PA-acceptor substrate
- 75 µM GDP-L-fucose b. Add the enzyme preparation to the reaction mixture to a final volume of 20 µL.
-
Enzymatic Reaction: a. Incubate the reaction mixture at 37°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.[9]
-
Reaction Termination: a. Stop the reaction by adding 5 µL of 0.1 M EDTA. b. Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet any precipitate.[9]
-
HPLC Analysis: a. Inject 10 µL of the supernatant onto a C18 HPLC column.[9] b. Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min at 35°C.[9] c. Monitor the eluent using a fluorescence spectrophotometer.[9]
-
Data Analysis: a. Identify the peak corresponding to the fucosylated PA-sugar product based on its retention time compared to a standard. b. Calculate the amount of product formed by integrating the peak area and comparing it to a standard curve of the product. c. Express enzyme activity as the amount of product formed per unit time per amount of enzyme.
Protocol 2: Coupled-Enzyme Spectrophotometric Assay for Fucosyltransferase Activity
This continuous assay measures the production of GDP, a product of the fucosyltransferase reaction, by coupling it to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[10][11]
Materials:
-
Enzyme Source: Purified recombinant fucosyltransferase.
-
Donor Substrate: GDP-L-fucose.
-
Acceptor Substrate: A suitable acceptor for the specific fucosyltransferase being assayed.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.
-
Spectrophotometer: A UV-visible spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: a. In a cuvette, prepare a reaction mixture containing the following final concentrations in the assay buffer:
- 1 mM PEP
- 0.2 mM NADH
- 5 units/mL PK
- 10 units/mL LDH
- Desired concentration of the acceptor substrate.
-
Background Reading: a. Add the fucosyltransferase enzyme to the cuvette and mix. b. Monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation that is independent of the fucosyltransferase reaction.
-
Initiate the Fucosyltransferase Reaction: a. Start the reaction by adding GDP-L-fucose to the cuvette and mix thoroughly.
-
Monitor Absorbance: a. Continuously record the decrease in absorbance at 340 nm over time. The rate of absorbance change should be linear for the initial part of the reaction.
-
Data Analysis: a. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. b. Convert the rate of absorbance change to the rate of GDP production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). c. To determine kinetic parameters (Km and Vmax), perform the assay at varying concentrations of one substrate (e.g., acceptor substrate) while keeping the other (GDP-L-fucose) at a saturating concentration, and vice versa. d. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
The study of fucosyltransferases and the role of their donor substrate, GDP-L-fucose, is fundamental to advancing our understanding of glycobiology and its implications in health and disease. The data, protocols, and visualizations provided in these application notes are intended to serve as a valuable resource for researchers in academia and industry. By employing these methodologies, scientists can further elucidate the mechanisms of fucosylation and explore the potential of fucosyltransferase inhibitors as therapeutic agents.
References
- 1. The state diagram for cell adhesion under flow: Leukocyte rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-Fucosyltransferase 1 Expression Impacts Myogenic C2C12 Cell Commitment via the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the three rat GDP-L-fucose:beta-D-galactoside 2-alpha-L-fucosyltransferases FTA, FTB and FTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. FUT6 deficiency compromises basophil function by selectively abrogating their sialyl-Lewis x expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POFUT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Alpha-D-Fucose in Carbohydrate Microarray Systems: A Detailed Guide for Researchers
Introduction
Alpha-D-Fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of biological recognition events, including cell adhesion, immune responses, and host-pathogen interactions. Carbohydrate microarrays featuring this compound have emerged as powerful high-throughput tools for dissecting these interactions with high sensitivity and specificity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging fucose-based carbohydrate microarrays. The content herein covers the immobilization of this compound, subsequent binding assays with fucose-specific lectins and antibodies, and the application of this technology in pathogen detection and as a potential tool in drug discovery.
Applications of this compound in Carbohydrate Microarrays
Carbohydrate microarrays functionalized with this compound and fucose-containing glycans serve a wide range of applications in biological and biomedical research.[1] These applications stem from the ability of immobilized fucose to mimic its presentation on cell surfaces and glycoproteins, thereby enabling the study of its interactions with various binding partners.
-
High-Throughput Analysis of Glycan-Protein Interactions: Fucose microarrays are instrumental in rapidly screening and characterizing the binding specificity of fucose-binding proteins (lectins) and antibodies.[1][2][3] This allows for the detailed mapping of binding epitopes and the identification of novel fucose-binding partners.
-
Quantitative Determination of Binding Affinities: These microarray systems can be employed to determine the dissociation constants (Kd) of fucose-protein interactions, providing quantitative insights into the strength of these biological recognitions.[4]
-
Pathogen Detection: Many pathogens utilize fucose residues on host cells as attachment points. Fucose-containing microarrays can, therefore, be used as a platform for the sensitive and specific detection of various bacteria and viruses.[5]
-
Cancer Biomarker Discovery and Drug Development: Altered fucosylation patterns are a hallmark of several cancers. Fucose microarrays can be used to identify cancer-specific glycan structures and to screen for potential therapeutic agents that target fucose-mediated interactions involved in cancer progression and metastasis.[6][7] Fucosylation is also a key player in signaling pathways such as the Notch signaling system, making it a target for drug development.[7]
Quantitative Data Summary
The following tables summarize quantitative binding data for various fucose-binding lectins with this compound and fucosylated glycans as determined by microarray analyses.
Table 1: Binding Specificity of Fucose-Recognizing Lectins
| Lectin | Primary Fucose Linkage Recognized | Relative Binding Intensity | Reference |
| AAL (Aleuritia aurantia Lectin) | α1,2-, α1,3-, α1,4-, and α1,6-Fucose | Broad | [3][8] |
| AOL (Aspergillus oryzae Lectin) | α1,6-Fucose (Core Fucose) | High | [9][10] |
| LCA (Lens culinaris Agglutinin) | α1,6-Fucose (Core Fucose) | Moderate | [8][9] |
| UEA-I (Ulex europaeus Agglutinin I) | α1,2-Fucose (H-type antigen) | High | [3] |
| BTL (Bryothamnion triquetrum Lectin) | α1,6-Fucose (Core Fucose) | High | [8] |
| CCL2 (Coprinopsis cinerea Lectin 2) | Fucosides | Varies with glycan context | [8] |
Table 2: Dissociation Constants (Kd) of Lectins Binding to Fucosylated Glycans
| Lectin | Fucosylated Ligand | Dissociation Constant (Kd) | Method | Reference |
| BTL | Core α1,6-fucosylated N-glycans | 12 x 10⁻⁶ M | Glycan Microarray | [8] |
| AOL | α1,6-fucosylated oligosaccharides | Not specified, but shows 2.9-6.2 times higher affinity (Ka) than AAL | Frontal Affinity Chromatography | [10] |
| AAL | α1,6-fucosylated oligosaccharides | Not specified | Frontal Affinity Chromatography | [10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving this compound on carbohydrate microarrays.
Protocol 1: Immobilization of this compound on Hydrazide-Coated Glass Slides
This protocol describes a method for the covalent immobilization of unmodified this compound onto a hydrazide-derivatized glass surface.[2][11]
Materials:
-
Hydrazide-coated glass slides
-
This compound
-
Printing Buffer: Sodium phosphate buffer (pH 5.0) containing 30% glycerol
-
Humid chamber
-
Microarray spotter
Procedure:
-
Preparation of Fucose Solution: Prepare a 30 mM solution of this compound in the printing buffer.
-
Microarray Printing: Spot the fucose solution onto the hydrazide-coated glass slides using a microarray spotter.
-
Incubation: Place the printed slides in a humid chamber and incubate at 50°C for 12 hours to facilitate the covalent attachment of fucose to the hydrazide groups.[2]
-
Washing: After incubation, wash the slides extensively with PBS buffer to remove any non-covalently bound fucose.
-
Drying and Storage: Dry the slides under a stream of nitrogen and store them in a desiccator at room temperature until use.
Protocol 2: Lectin Binding Assay on Fucose Microarray
This protocol outlines a typical procedure for performing a binding assay with a fluorescently labeled lectin on a fucose-functionalized microarray.
Materials:
-
Fucose-functionalized microarray slide
-
Fluorescently labeled fucose-binding lectin (e.g., Cy3-labeled AAL)
-
TSM Binding Buffer (TSMBB): 20mM Tris-HCl, pH 7.4, 150mM NaCl, 2mM CaCl₂, 2mM MgCl₂, 1% BSA, 0.05% Tween-20[12]
-
TSM Wash Buffer (TSMW): TSM Buffer + 0.05% Tween-20[12]
-
Microarray hybridization cassette
-
Microarray scanner
Procedure:
-
Blocking: If the slide surface is not pre-blocked, incubate the microarray slide in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Lectin Incubation: Prepare a solution of the fluorescently labeled lectin in TSMBB at the desired concentration (e.g., 1-10 µg/mL). Apply the lectin solution to the microarray surface within a hybridization cassette and incubate for 1 hour at room temperature in the dark.
-
Washing: Remove the lectin solution and wash the slide with TSMW buffer three times for 5 minutes each with gentle agitation. Follow with a brief wash in TSM buffer to remove residual detergent.
-
Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.
-
Scanning and Data Analysis: Scan the microarray slide using a scanner with the appropriate laser wavelength for the fluorophore used. Analyze the fluorescence intensity of each spot using microarray analysis software.
Protocol 3: Pathogen Detection Using Fucose Microarray
This protocol provides a general framework for detecting pathogens that bind to fucose.
Materials:
-
Fucose-functionalized microarray slide
-
Pathogen sample (e.g., bacterial or viral suspension), fluorescently labeled or to be detected with a specific labeled antibody
-
Appropriate binding buffer for the pathogen
-
Wash buffer
-
Microarray hybridization cassette
-
Microarray scanner
Procedure:
-
Sample Preparation: If necessary, label the pathogen with a fluorescent dye according to standard protocols. Alternatively, a primary antibody specific to the pathogen and a corresponding fluorescently labeled secondary antibody can be used for detection.
-
Incubation: Apply the pathogen suspension (or primary antibody) in the appropriate binding buffer to the microarray and incubate for 1-2 hours at a temperature suitable for the pathogen's viability and binding.
-
Washing: Gently wash the slide with the wash buffer to remove unbound pathogens.
-
Secondary Antibody Incubation (if applicable): If using an unlabeled primary antibody, incubate the slide with a fluorescently labeled secondary antibody for 1 hour.
-
Final Wash and Drying: Perform a final wash and dry the slide.
-
Scanning and Analysis: Scan the microarray and analyze the spots corresponding to fucose for fluorescence, indicating pathogen binding.
Signaling Pathways Involving this compound
Fucosylated glycans on the cell surface are key components of various signaling pathways, particularly in cancer and immunology. The interaction of these glycans with selectins, a family of C-type lectins, is a well-characterized example.
Selectin-Mediated Cell Adhesion and Signaling: Selectins (E-, P-, and L-selectin) expressed on endothelial cells and leukocytes recognize fucosylated ligands, such as Sialyl Lewis X (sLex), on opposing cells. This interaction is crucial for the initial tethering and rolling of leukocytes during inflammation and also plays a role in cancer metastasis. The binding of fucosylated ligands to selectins can trigger intracellular signaling cascades in both the selectin-expressing and the ligand-presenting cells, leading to cell activation and migration.[6][7]
Conclusion
Carbohydrate microarrays featuring this compound are invaluable tools for glycoscience research and have significant potential in diagnostic and therapeutic development. The protocols and data presented in this document provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted roles of fucose in biological systems. As our understanding of the "glycocode" expands, the applications of fucose-based microarrays are poised to grow, offering new avenues for disease diagnosis and the development of novel therapeutics.
References
- 1. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative analysis (K(d) and IC(50)) of glycoconjugates interactions with a bacterial lectin on a carbohydrate microarray with DNA Direct Immobilization (DDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of oligosaccharide specificities of fucose-specific lectins from Aspergillus oryzae and Aleuria aurantia using frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile preparation of carbohydrate microarrays by site-specific, covalent immobilization of unmodified carbohydrates on hydrazide-coated glass slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
Chemical Synthesis Strategies for Alpha-D-Fucose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of Alpha-D-Fucose derivatives. Fucosylated glycans are crucial components of various biologically significant molecules, playing key roles in cell recognition, adhesion, and signaling pathways. The ability to synthesize fucose derivatives and fucosylated oligosaccharides is therefore of high importance in glycobiology research and the development of novel therapeutics.
I. Chemoenzymatic Synthesis of GDP-Fucose and Derivatives
Guanosine diphosphate fucose (GDP-fucose) is the universal donor substrate for fucosyltransferases, the enzymes responsible for incorporating fucose into glycan chains. Chemoenzymatic methods offer a highly efficient and stereoselective route to GDP-fucose and its analogs.
A. One-Pot Synthesis of GDP-Fucose Derivatives using a Bifunctional Enzyme
A robust method for the synthesis of GDP-fucose and its C-5 substituted derivatives utilizes a recombinant bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis. This enzyme catalyzes the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-fucose in a single pot.[1]
Experimental Protocol: Preparative Scale Synthesis of GDP-Fucose Derivatives [1]
-
Reaction Mixture Preparation: In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture in Tris-HCl buffer (100 mM, pH 7.5) containing:
-
L-fucose or its C-5 substituted analog (0.05 mmol)
-
ATP (1.0 equivalent)
-
GTP (1.0 equivalent)
-
MnSO₄ (10 mM)
-
Inorganic pyrophosphatase (90 units)
-
FKP enzyme (9 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification: The GDP-fucose derivatives can be purified by anion-exchange chromatography.
Quantitative Data:
| Derivative | Starting Fucose Analog | Yield (%) |
| GDP-Fucose | L-Fucose | >90 |
| GDP-5-Methyl-Fucose | 5-Methyl-L-Fucose | >90 |
| GDP-5-Ethyl-Fucose | 5-Ethyl-L-Fucose | >90 |
Table 1: Yields for the chemoenzymatic synthesis of GDP-fucose and its C-5 derivatives. Data sourced from[1].
Workflow Diagram:
II. Synthesis of Fucosylated Oligosaccharides
Fucosylated oligosaccharides, such as those found in human milk, possess significant biological activities. Both enzymatic and chemical methods are employed for their synthesis.
A. Enzymatic Synthesis of Fucosyl-Oligosaccharides using α-L-Fucosidase
Transglycosylation reactions catalyzed by α-L-fucosidases provide a direct route to fucosyl-oligosaccharides. For example, α-L-fucosidase from Lactobacillus rhamnosus GG can be used to synthesize fucosyllactose.[2]
Experimental Protocol: Synthesis of Fucosyl-Oligosaccharides [2]
-
Substrate Preparation: Prepare a 10 mL reaction volume in 100 mM phosphate buffer (pH 7.0) containing:
-
Acceptor substrate (D-lactose, D-lactulose, or D-galactose) at 200 mg/mL.
-
Donor substrate (p-Nitrophenyl-α-L-fucopyranoside, pNP-Fuc) at 1 mg/mL.
-
-
Enzymatic Reaction: Add α-L-fucosidase from L. rhamnosus GG to a final concentration of 3.8 U/mL.
-
Incubation: Incubate the mixture at 37°C for 12 hours.
-
Reaction Termination: Stop the reaction by heating at 100°C for 5 minutes.
-
Purification and Analysis: The synthesized fucosyl-oligosaccharides can be purified by High-Performance Liquid Chromatography (HPLC) and characterized by mass spectrometry (e.g., MALDI-TOF MS).[2]
Quantitative Data:
| Acceptor Substrate | Product | Yield (%) |
| D-Lactose | Fucosyllactose | up to 25 |
| D-Lactulose | Fucosyl-lactulose | up to 25 |
Table 2: Yields for the synthesis of fucosyl-oligosaccharides using α-L-fucosidase. Data sourced from[2].
Experimental Workflow:
References
Metabolic Labeling of Cellular Glycans with Alpha-D-Fucose Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful chemical biology tool for the detection, visualization, and functional characterization of glycans in living systems.[1][2] This technique utilizes the cell's own metabolic machinery to incorporate unnatural monosaccharide analogs containing a bioorthogonal chemical reporter, such as an azide or an alkyne group, into cellular glycoconjugates.[3] This approach allows for the specific labeling and subsequent analysis of newly synthesized glycans.[2]
L-fucose is a deoxyhexose sugar commonly found at the terminal positions of N- and O-linked glycans and plays crucial roles in various biological processes, including cell-cell recognition, signaling, and inflammation.[4] Alterations in fucosylation are often associated with diseases such as cancer.[5] The metabolic labeling of fucosylated glycans using alpha-D-fucose analogs provides a robust method to study the dynamics of fucosylation and identify fucosylated glycoproteins.[6]
This document provides detailed application notes and protocols for the metabolic labeling of cellular glycans using this compound analogs, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The metabolic labeling of fucosylated glycans typically involves a two-step process:
-
Metabolic Incorporation: Cells are cultured in the presence of a peracetylated fucose analog, such as 6-alkynyl-fucose (6-Alk-Fuc) or 6-azido-fucose (6-Az-Fuc). The peracetylated form enhances cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the fucose analog enters the salvage pathway.[4][7] It is converted to a GDP-fucose analog, which is then transported into the Golgi apparatus and used by fucosyltransferases to incorporate the analog into nascent glycan chains.[7][8]
-
Bioorthogonal Ligation: The incorporated fucose analog, bearing a bioorthogonal reporter (alkyne or azide), can be specifically detected by covalent ligation to a probe containing the complementary reactive group.[6] This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[4] The probe can be a fluorophore for imaging, a biotin tag for enrichment and proteomic studies, or other functional molecules.[6][9]
Fucose Analog Metabolism and Labeling Workflow
The following diagrams illustrate the metabolic pathway and the general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 聚糖标记 [sigmaaldrich.com]
Application Notes and Protocols for Alpha-D-Fucose in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Fucose, a deoxyhexose monosaccharide, and its more biologically prevalent isomer, Alpha-L-Fucose, are emerging as critical players in a multitude of cellular processes with significant implications for pharmaceutical development.[1][2] Alterations in fucosylation, the enzymatic addition of fucose to glycans, are increasingly recognized as hallmarks of various diseases, including cancer and inflammatory disorders.[3][4] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its derivatives.
I. Potential Pharmaceutical Applications
Alpha-L-Fucose and fucosylated glycans are integral to cell-cell recognition, signal transduction, and immune responses.[2] Their dysregulation is implicated in cancer progression, metastasis, and inflammation, making them attractive targets for therapeutic intervention.
Oncology
In oncology, fucose metabolism presents a dual-faceted target. On one hand, aberrant fucosylation is a characteristic of many cancers, contributing to malignant phenotypes.[5] This has led to the development of fucosylation inhibitors and the use of fucosylated proteins as cancer biomarkers.[4][6] Conversely, enhancing fucosylation has also shown anti-tumor effects in certain contexts.
-
Fucosylation Inhibitors: Small molecule inhibitors that block the incorporation of fucose into glycans are being investigated as cancer therapeutics.[2][7] These inhibitors can modulate immune responses and enhance the efficacy of immunotherapies.[8]
-
Biomarker Discovery: Altered levels of fucosylated proteins in serum or on cell surfaces are being explored as diagnostic and prognostic biomarkers for various cancers, including hepatocellular carcinoma and prostate cancer.[6][9]
-
Therapeutic Modulation: Oral administration of L-fucose has been shown to suppress tumor growth in preclinical models of melanoma by increasing the levels of tumor-infiltrating lymphocytes (TILs).[8]
Immunology and Inflammation
Fucosylation plays a crucial role in regulating immune cell trafficking and inflammatory responses.
-
Anti-inflammatory Effects: L-fucose has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][10] It can modulate macrophage polarization and attenuate neuroinflammation.[11][12]
-
Immune Response Modulation: Core fucosylation is essential for proper immune system function.[13][14] The absence of fucose on the Fc region of IgG antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a key mechanism for many therapeutic monoclonal antibodies.[10]
Therapeutic Protein Production
The fucosylation status of therapeutic glycoproteins, particularly monoclonal antibodies (mAbs), is a critical quality attribute that profoundly impacts their efficacy.
-
Enhancing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The absence of core fucose on the N-glycans of the IgG1 Fc domain leads to a dramatic increase in binding affinity to the FcγRIIIa receptor on immune effector cells, resulting in enhanced ADCC.[7]
-
Controlling Fucosylation in Manufacturing: Methods to control fucosylation during mAb production include the use of fucosyltransferase-deficient host cell lines and the addition of fucosylation inhibitors to the cell culture medium.[15][16]
II. Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of Alpha-L-Fucose.
| Cell Line | L-Fucose Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Gingival Fibroblast (HGF-1) | 1, 5, 10 mg/ml | 1, 3, 5, 10 days | Rapid decline in viability after day 1 at higher concentrations. | [17][18] |
| Colorectal Adenocarcinoma (HT-29) | 1, 5, 10 mg/ml | 1, 3, 5, 10 days | Able to survive and adapt to high fucose concentrations. | [17][18] |
| Skin Malignant Melanoma (A375) | 1, 5, 10 mg/ml | 1, 3, 5, 10 days | Able to withstand high fucose concentrations. | [17][18] |
| Cholangiocarcinoma (TFK-1) | 0.25, 0.5 mg/mL | - | Inhibition of cell migration and invasion. | [19] |
| Cholangiocarcinoma (HuCCT-1) | 0.25, 0.5 mg/mL | - | Inhibition of cell migration and invasion. | [19] |
Table 1: Effect of L-Fucose on Cancer Cell Viability and Metastasis.
| Condition/Model | Treatment | Measured Cytokines | Effect | Reference |
| Zymosan A-induced peritonitis in mice (High-Salt Diet) | L-fucose (5 and 10 mg/ml) | TNF-α, MCP-1, IL-6 | Significant reduction in peritoneal fluid levels. | [20] |
| 3T3-L1 Adipocytes (LPS, TNF-α, IFN-γ stimulation) | L-fucose (20 mM) | Tnfα, Il1β | Significant reduction in mRNA expression. | [3] |
| Chronic Unpredictable Stress (CUS) in mice | L-fucose administration | Pro-inflammatory cytokines | Significant reduction in the levels. | [12] |
| Muc2 knockout mice | 0.05% L-fucose in drinking water | IL-1a, TNFα, IFNγ, IL-6, MCP-1, RANTES, MIP1b, MIP2 | Strong down-regulation of pro-inflammatory cytokines. | [11] |
Table 2: Anti-inflammatory Effects of L-Fucose.
| Parameter | Value | Conditions | Reference |
| IC50 of purified α-L-fucosidase (FUCA) | 65.74 µg/ml | On HepG2 (hepatocellular carcinoma) cells. | [21] |
| L-fucose concentration for assay linearity | 0.5 to 100 μg per assay | Enzymatic assay for L-fucose measurement. | [22] |
Table 3: Biochemical and Pharmacological Parameters.
III. Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies assessing the effect of L-fucose on cancer cell viability.[17][18][23]
Materials:
-
Cancer cell lines (e.g., HT-29, A375) and a normal cell line (e.g., HGF-1)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% antibiotics)
-
L-Fucose powder
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed approximately 1000 cells per well in a 96-well plate with 100 µl of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare stock solutions of L-fucose in complete culture medium at various concentrations (e.g., 1, 5, and 10 mg/ml). Remove the existing medium from the wells and replace it with 100 µl of the L-fucose-containing medium or control medium (without L-fucose).
-
Incubation: Incubate the plates for desired time points (e.g., 1, 3, 5, and 10 days).
-
MTT Addition: At each time point, remove the medium and wash the cells with PBS. Add 20 µl of MTT solution to each well and incubate for at least 2 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 200 µl of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm using a spectrophotometer.
-
Analysis: Calculate cell viability as a percentage of the control group.
Analysis of Protein Fucosylation using Lectin Affinity
This protocol provides a general method for enriching and analyzing fucosylated glycoproteins.[9][24]
Materials:
-
Protein sample (e.g., cell lysate, serum)
-
Fucose-specific lectin agarose beads (e.g., Aleuria Aurantia Lectin (AAL), Lens Culinaris Agglutinin (LCA))
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% Tween-20)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 100 mM L-fucose)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Antibody against the protein of interest
Procedure:
-
Lectin Bead Preparation: Wash the lectin agarose beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Sample Incubation: Incubate the protein sample with the prepared lectin beads overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound fucosylated glycoproteins by incubating the beads with Elution Buffer for 1 hour at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the target protein.
In Vitro Anti-inflammatory Assay (Cytokine Measurement)
This protocol is designed to assess the effect of L-fucose on the production of inflammatory cytokines by cultured cells.[3][20]
Materials:
-
Cell line capable of producing inflammatory cytokines (e.g., RAW 264.7 macrophages, 3T3-L1 adipocytes)
-
Complete culture medium
-
L-fucose
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation (if necessary): Seed cells in a 96-well plate and allow them to adhere and/or differentiate as required.
-
Pre-treatment with L-fucose: Treat the cells with various concentrations of L-fucose for a specified period (e.g., 24 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells (except for the negative control) and incubate for an appropriate time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the L-fucose-treated groups to the control group (stimulated but not treated with L-fucose).
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fucosylation metabolic pathways.
Caption: Mechanism of enhanced ADCC by afucosylation.
Caption: Workflow for fucosylation analysis.
References
- 1. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Novel Fucosylated Biomarkers for the Early Detection of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First‐In‐Human, First‐In‐Class, Phase I Trial of the Fucosylation Inhibitor SGN‐2FF in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral L-fucose triggers an immune response for suppression of melanomas: Study [medicaldialogues.in]
- 9. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoassay for quantification of antigen-specific IgG fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-fucose reduces gut inflammation due to T-regulatory response in Muc2 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exogenous L-fucose attenuates depression induced by chronic unpredictable stress: Implicating core fucosylation has an antidepressant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 14. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fucose content of monoclonal antibodies can be controlled by culture medium osmolality for high antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 18. "Effects of L-fucose on cell viability in cancer cell lines" by Muhammad Alif Mazlan, Afzan Mat Yusof et al. [scholarhub.ui.ac.id]
- 19. L-Fucose inhibits the progression of cholangiocarcinoma by causing microRNA-200b overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | L-fucose and fucoidan alleviate high-salt diet-promoted acute inflammation [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve Alpha-D-Fucose glycosylation efficiency
Welcome to the technical support center for Alpha-D-Fucose glycosylation. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during fucosylation experiments in a question-and-answer format.
Issue: Low or No Fucosylation Signal in Imaging Experiments
-
Question: What are the primary reasons for a weak or absent signal in my fucosylation imaging experiment?
-
Answer: A low or nonexistent signal can stem from various stages of the experimental workflow. Key factors include inefficient incorporation of the fucose analog, suboptimal conditions for the click chemistry reaction, or problems with detection reagents and the imaging setup. A systematic evaluation of each experimental step is the most logical approach to troubleshooting.[1]
-
-
Question: How can I determine if the fucose analog is being incorporated into my cells?
-
Answer: The efficiency of metabolic labeling is dependent on the cell type and the specific fucose analog used.[2] Certain analogs, such as 6-azido-fucose (FucAz), may be processed inefficiently by the fucose salvage pathway enzymes in some cell types.[1] Consider using an alternative fucose analog, like an alkyne-bearing one (e.g., FucAl), which has demonstrated robust labeling in a variety of systems.[1]
-
-
Question: What is the optimal concentration for the fucose analog?
-
Answer: The ideal concentration can vary. While it might seem that higher concentrations are better, they can sometimes be toxic to the cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For instance, a concentration as low as 20 μM of FucAl has been shown to be sufficient for a strong signal in some systems.[1]
-
-
Question: What is the recommended incubation time for cells with the fucose analog?
-
Answer: Incubation times can range from 12 to 24 hours, but the optimal time should be determined empirically for your specific experiment.
-
Issue: Suboptimal Fucosyltransferase (FUT) Enzyme Activity
-
Question: My in vitro fucosylation reaction is inefficient. How can I optimize the activity of my fucosyltransferase?
-
Answer: The activity of fucosyltransferases is highly dependent on factors such as pH, temperature, and the presence of divalent cations. For example, a fucosyltransferase from Helicobacter pylori exhibits optimal activity at a pH of 6.5 and a temperature of 37°C, and it requires Mn2+ ions.[3] It is crucial to empirically determine the optimal conditions for your specific enzyme.
-
-
Question: How can I reduce the core fucosylation of a monoclonal antibody expressed in CHO cells?
-
Answer: One approach is to use a fucosyltransferase inhibitor, such as 2-fluoro peracetylated fucose (2FF). Adding 2FF to the cell culture can reduce total fucosylation in a concentration-dependent manner.[2] For example, at a concentration of 20µM, 2FF reduced total fucosylation from 80% to 17.5%.[2] Another strategy is to genetically engineer the CHO cells by knocking out the α-1,6-fucosyltransferase (FUT8) gene, which can lead to reduced fucosylation and improved antibody-dependent cell-mediated cytotoxicity (ADCC) activity.[2][4]
-
Frequently Asked Questions (FAQs)
-
Question: What is the role of core fucosylation in antibody effector functions?
-
Answer: The absence of core fucose on the Fc N-linked glycan of an antibody enhances the antibody-dependent cell-mediated cytotoxicity (ADCC) response by increasing the antibody's binding affinity to Fcγ receptors on immune cells like natural killer (NK) cells.[2][5] This is a critical consideration in the development of therapeutic antibodies, particularly in oncology.[6]
-
-
Question: What are the main pathways for GDP-fucose biosynthesis?
-
Answer: In mammalian cells, GDP-fucose, the donor substrate for fucosyltransferases, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[7] The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free fucose from the extracellular environment or from lysosomal degradation of glycoconjugates.[8][9][10]
-
-
Question: Can fucosylation be modulated by adding supplements to the cell culture medium?
-
Answer: Yes, the addition of certain compounds to the cell culture medium can influence fucosylation. For instance, adding L-fucose can increase fucosylation levels in a dose-dependent manner in certain engineered cell lines.[2] Conversely, fucose analogs like 2-fluorofucose can act as inhibitors of fucosylation.[11]
-
Quantitative Data Summary
Table 1: Effect of 2-fluoro peracetylated fucose (2FF) on Antibody Fucosylation in CHO Cells [2]
| 2FF Concentration (µM) | Total Fucosylation (%) |
| 0 | 80 |
| 15 | Significantly reduced (predominantly non-fucosylated and mono-fucosylated) |
| 20 | 17.5 |
| 50 | No observed effect on cell growth |
Table 2: Strategies to Modulate Antibody Fucosylation
| Strategy | Method | Effect on Fucosylation | Reference |
| Inhibition | Addition of 2-fluoro peracetylated fucose (2FF) inhibitor | Reduces fucosylation in a dose-dependent manner | [2] |
| Genetic Engineering | Knockout of the α-1,6-fucosyltransferase (FUT8) gene in CHO cells | Leads to reduced fucosylation and improved ADCC activity | [2][4] |
| Genetic Engineering | Heterologous expression of prokaryotic GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD) in CHO cells | Reduces fucosylation level to as low as 16% | [2] |
| Supplementation | Step-wise addition of fucose (up to 1 mM) to RMD-expressing cells | Increases fucosylation to a maximum of 87% | [2] |
Experimental Protocols
Protocol 1: General Fucosylation Imaging Workflow
This protocol outlines a general workflow for imaging fucosylation in cells. Optimization of concentrations and incubation times is recommended for specific cell types and fucose analogs.[1]
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of the fucose analog (e.g., Ac4FucAl). Incubate for 12-24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Click Chemistry Reaction: Prepare the click reaction cocktail containing a fluorescent probe (e.g., an azide- or alkyne-modified fluorophore), a copper(I) catalyst, and a ligand. Incubate the fixed cells with the cocktail to conjugate the probe to the incorporated fucose analog.
-
Washing and Staining: Wash the cells to remove excess click chemistry reagents. If desired, counterstain with nuclear stains (e.g., DAPI) or other cellular markers.
-
Imaging: Mount the slide and image using a fluorescence microscope with the appropriate filter sets.
Protocol 2: General Fucosyltransferase Activity Assay (Colorimetric)
This protocol is a general method for determining the activity of fucosyltransferases.[3]
-
Principle: The transfer of fucose from GDP-L-fucose to an acceptor molecule releases GDP. Pyruvate kinase then converts GDP to GTP, consuming phosphoenolpyruvate (PEP). The resulting pyruvate is reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored to determine enzyme activity.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2 and KCl), PEP, NADH, pyruvate kinase, lactate dehydrogenase, and the acceptor substrate.
-
Initiate Reaction: Start the reaction by adding the fucosyltransferase and GDP-fucose.
-
Monitor Absorbance: Continuously measure the decrease in absorbance at 340 nm using a spectrophotometer.
Visualizations
Caption: GDP-Fucose Biosynthesis and Utilization Pathways.
Caption: Troubleshooting Workflow for Low Fucosylation Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Afucosylation & Its Role in Immunotherapy | evitria [evitria.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Reactome | GDP-fucose biosynthesis [reactome.org]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Alpha-D-Fucose Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Alpha-D-Fucose in acidic environments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound degradation under acidic conditions?
A1: Under acidic conditions, the degradation of this compound, a 6-deoxyhexose, is primarily initiated by the protonation of the ring oxygen or hydroxyl groups. This is followed by a series of reactions including dehydration and the formation of various degradation products. The generally accepted mechanism for acid-catalyzed degradation of monosaccharides involves the formation of furfural derivatives. For 6-deoxyhexoses like fucose, the expected major degradation product is 5-methylfurfural.
Q2: What are the primary factors influencing the degradation rate of this compound?
A2: The primary factors that influence the degradation rate of this compound are:
-
pH: The rate of degradation increases significantly with decreasing pH (i.e., increasing acidity).
-
Temperature: Higher temperatures accelerate the degradation kinetics. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.
-
Type of Acid: The type of acid used (e.g., sulfuric acid, hydrochloric acid, trifluoroacetic acid) can influence the degradation rate, not only due to the hydrogen ion concentration but also due to the catalytic activity of the acid's conjugate base.
Q3: What are the expected degradation products of this compound in an acidic solution?
A3: The main degradation product of fucose and other 6-deoxyhexoses in acidic conditions is 5-methylfurfural. Other potential byproducts can include formic acid and various humins, which are dark-colored polymeric materials resulting from further condensation and polymerization reactions of the degradation intermediates.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high degradation of this compound in my experiments.
-
Possible Cause 1: Inaccurate pH of the solution.
-
Troubleshooting Step: Calibrate your pH meter immediately before preparing your acidic solutions. Verify the final pH of your experimental solution after all components have been added.
-
-
Possible Cause 2: Localized "hot spots" in the heating apparatus.
-
Troubleshooting Step: Ensure uniform heating of your reaction vessel. Use a calibrated water or oil bath with constant stirring for better temperature control. Avoid direct heating on a hot plate, which can cause localized overheating.
-
-
Possible Cause 3: Presence of catalytic impurities.
-
Troubleshooting Step: Use high-purity water and reagents. Certain metal ions can catalyze the degradation of monosaccharides. If contamination is suspected, use reagents from a different lot or supplier.
-
Issue 2: Difficulty in quantifying this compound concentration over time using HPLC.
-
Possible Cause 1: Co-elution of fucose with degradation products.
-
Troubleshooting Step: Optimize your HPLC method. This may involve adjusting the mobile phase composition (e.g., acetonitrile/water ratio), changing the column type (e.g., a column specifically designed for carbohydrate analysis), or modifying the gradient profile to improve the resolution between the fucose peak and any byproduct peaks.
-
-
Possible Cause 2: Broad or tailing peaks for fucose.
-
Troubleshooting Step: Ensure the sample is fully dissolved in the mobile phase. If there is a solvent mismatch between your sample and the mobile phase, it can lead to poor peak shape. Also, check for column degradation or contamination. A guard column can help protect your analytical column.
-
-
Possible Cause 3: Loss of fucose during sample preparation.
-
Troubleshooting Step: Minimize the time between sample collection and analysis. If samples need to be stored, freeze them immediately at -20°C or -80°C to quench the degradation reaction. When neutralizing acidic samples for analysis, do so carefully on ice to avoid localized alkaline degradation.
-
Issue 3: My kinetic data does not fit a first-order reaction model.
-
Possible Cause 1: The reaction is not a simple first-order process under your experimental conditions.
-
Troubleshooting Step: The degradation of monosaccharides can be complex, involving multiple parallel and consecutive reactions. Consider fitting your data to other kinetic models (e.g., second-order) or a more complex model that accounts for the formation of intermediate species.
-
-
Possible Cause 2: Experimental artifacts are affecting the data.
-
Troubleshooting Step: Review your experimental procedure for any inconsistencies. Ensure accurate and consistent timing of sample collection. Check for any evaporation of the solvent during the experiment, which would concentrate the reactants and alter the reaction rate.
-
Quantitative Data
The following table summarizes kinetic data for the acid-catalyzed cleavage of fucose from a fucosylated polysaccharide. While this represents the hydrolysis of the glycosidic bond rather than the degradation of the free fucose monosaccharide, it provides valuable insight into the lability of fucose moieties in acidic environments.
| Parameter | Acid Condition | Temperature (°C) | Value | Reference |
| Defucosylation Rate Constant (kDF) | 0.1 M H₂SO₄ | 50 | - | [1] |
| 0.1 M H₂SO₄ | 60 | 0.0223 h⁻¹ | [1] | |
| 0.1 M H₂SO₄ | 70 | - | [1] | |
| 0.1 M H₂SO₄ | 80 | - | [1] | |
| Desulfation Rate Constant (kDS) | 0.1 M H₂SO₄ | 60 | 0.0041 h⁻¹ | [1] |
| Backbone Hydrolysis Rate Constant (kDH) | 0.1 M H₂SO₄ | 60 | 0.0005 h⁻¹ | [1] |
Note: The rate constants provided are for the hydrolysis of fucosylated glycosaminoglycan from Stichopus variegatus. The degradation rate of free this compound may differ.
Experimental Protocols
Methodology for Studying the Acid Hydrolysis of Fucosylated Polysaccharides
This protocol is adapted from the study of the hydrolysis kinetics of fucosylated glycosaminoglycan[1].
-
Sample Preparation: Dissolve the fucosylated polysaccharide in a predetermined concentration of acid (e.g., 0.1 M H₂SO₄).
-
Reaction Conditions: Incubate the solution at a constant, controlled temperature (e.g., 60°C) in a sealed reaction vessel to prevent evaporation.
-
Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately neutralize the collected samples by adding a stoichiometric amount of a base (e.g., NaOH) on ice to stop the acid-catalyzed reaction.
-
Analysis:
-
Quantification of Fucose Release: Analyze the concentration of released fucose in the neutralized samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector or Pulsed Amperometric Detector).
-
Monitoring Polysaccharide Degradation: The degradation of the polysaccharide backbone can be monitored by techniques like Size-Exclusion Chromatography (SEC) to observe changes in molecular weight over time.
-
-
Data Analysis: Plot the concentration of released fucose or the remaining polysaccharide as a function of time. Fit the data to an appropriate kinetic model (e.g., first-order kinetics) to determine the rate constant (k) for the hydrolysis reaction.
Visualizations
References
Technical Support Center: Resolving Signal Overlap in the NMR Spectrum of Alpha-D-Fucose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of Alpha-D-Fucose and related complex carbohydrates. The inherent structural complexity of these glycans often leads to significant signal overlap in NMR spectra, complicating structural elucidation.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: Why is my 1D ¹H NMR spectrum of this compound so crowded in the 3.2-4.5 ppm region?
Answer: Severe signal crowding in the 1D ¹H NMR spectrum is a well-known challenge in carbohydrate analysis.[1][2] This occurs because most of the non-anomeric ring protons (H-2, H-3, H-4, H-5) exist in very similar chemical environments, causing their signals to resonate in a narrow range of the spectrum.[2][3] This limited chemical shift dispersion leads to extensive overlap, making it difficult to extract coupling constants or assign individual proton signals accurately.[4]
Question 2: What is the most effective first step to resolve this severe signal overlap?
Answer: The most powerful and routine method to resolve proton signal overlap is to employ two-dimensional (2D) NMR experiments.[1][5][6] These techniques disperse the signals into a second frequency dimension, significantly enhancing resolution.[7][8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is arguably the most valuable experiment. It correlates each proton with its directly attached carbon. Since ¹³C chemical shifts have a much wider dispersion (typically 60-110 ppm for carbohydrates) than protons, overlapping proton signals are often resolved by their different carbon frequencies.[1][4][5]
-
¹H-¹H COSY and TOCSY are also essential. COSY identifies protons that are coupled through 2-3 bonds (i.e., neighbors), while TOCSY reveals correlations between all protons within a single spin system (i.e., the entire monosaccharide).[4][9] This allows you to "walk" through the connections of the fucose ring, starting from a well-resolved signal like the anomeric proton.
Question 3: My 2D spectra still show some overlapping cross-peaks. What are my advanced options?
Answer: When standard 2D experiments are insufficient, several advanced techniques can provide the necessary resolution:
-
Higher Magnetic Fields: Acquiring spectra on spectrometers with higher magnetic fields (e.g., 800 MHz or above) directly increases the separation between signals (chemical shift dispersion), which can resolve previously overlapping peaks.[5]
-
Higher Dimensionality (3D NMR): Experiments like 3D TOCSY-HSQC spread the signals over three frequency axes. Overlapping cross-peaks from a 2D spectrum are often well-separated in the third dimension, allowing for unambiguous assignment.[5]
-
Pure Shift NMR: These specialized experiments use pulse sequences to suppress the effects of homonuclear scalar coupling, effectively collapsing proton multiplets into sharp singlets.[10] This leads to a dramatic increase in spectral resolution in the ¹H dimension and can resolve severe overlap.[10][11]
Question 4: Can I improve resolution by changing my sample preparation or experimental conditions?
Answer: Yes, modifying experimental parameters can significantly impact spectral resolution:
-
Change the Solvent: While D₂O is standard, running the spectrum in a different solvent system (e.g., DMSO-d₆, pyridine-d₅, or a mixture of H₂O/acetone-d₆) can alter the chemical shifts and potentially resolve overlapping signals.[2][12] Using H₂O-based solvents at low temperatures allows for the observation of exchangeable hydroxyl (-OH) protons, which provides additional structural constraints and new, often well-resolved, signals to work with.[2][3]
-
Adjust the Temperature: Acquiring spectra at a higher temperature can decrease the solvent viscosity, leading to sharper lines and better resolution. However, be mindful of sample stability.
-
Use NMR Shift Reagents: Lanthanide-based shift reagents can be added to the sample. These reagents form weak complexes with functional groups like hydroxyls, causing large changes in the chemical shifts of nearby protons.[13] Protons closer to the binding site are shifted more, which can effectively spread out a crowded spectral region.
Question 5: Are there any data processing techniques that can help separate overlapping signals?
Answer: Yes, in addition to acquisition methods, data processing can enhance resolution. Deconvolution is a computational technique that can be used to mathematically separate overlapping peaks. It works by fitting the experimental spectrum to a model of ideal Lorentzian/Gaussian lineshapes, thereby extracting the positions and intensities of the individual signals that contribute to the overlapped envelope.
Question 6: How can I confirm my peak assignments when signals are very close?
Answer: When assignments are ambiguous due to proximity, using predictive software and databases is highly recommended. Tools like GlycoNMRSearch and databases such as the Carbohydrate Structure Database (CSDB) can simulate the NMR spectrum of this compound based on known structures.[9][14][15] Comparing your experimental data to these predicted spectra can provide strong evidence to confirm or revise your assignments.[5]
Data Presentation
Quantitative data is crucial for accurate assignment. The tables below provide reference chemical shift values for fucose and general carbohydrates.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Carbohydrates
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Anomeric Protons (H-1) | 4.5 – 5.5 |
| Ring Protons (non-anomeric) | 3.2 – 4.5 | |
| Methyl Protons (of 6-deoxy sugars like fucose) | ~1.2 | |
| ¹³C | Anomeric Carbons (C-1) | 90 – 110 |
| Ring Carbons (C-2 to C-5) | 60 – 85 | |
| Methyl Carbons (C-6 of fucose) | ~16 |
Data compiled from references[5][16].
Table 2: Comparison of NMR Techniques for Resolving Signal Overlap
| Technique | Principle | Resolution Enhancement | Typical Use Case |
|---|---|---|---|
| 1D ¹H NMR | Basic proton spectrum | Low | Initial assessment, severe overlap expected for fucose.[2] |
| 2D COSY | Correlates J-coupled protons (2-3 bonds) | Medium | Tracing proton-proton neighbors (e.g., H1-H2, H2-H3).[9] |
| 2D TOCSY | Correlates all protons in a spin system | High | Identifying all protons belonging to a single fucose residue.[1] |
| 2D ¹H-¹³C HSQC | Correlates protons to directly attached carbons | Very High | The primary tool for resolving ¹H overlap using the large ¹³C dispersion.[1][7] |
| 3D NMR | Spreads signals across three frequency axes | Excellent | Resolving overlapping cross-peaks from 2D spectra in complex glycans.[5] |
| Pure Shift NMR | Suppresses J-coupling to collapse multiplets | Ultimate (in ¹H) | Resolving severely crowded regions by turning multiplets into singlets.[10] |
Experimental Protocols
Protocol 1: Standard 2D NMR Acquisition for Fucose
This protocol outlines the acquisition of a standard set of 2D spectra essential for resolving the structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of D₂O (99.9%).
-
Lyophilize the sample 2-3 times with D₂O to minimize the residual HDO signal.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
Spectrometer Setup (Example on a 600 MHz instrument):
-
Acquisition of 2D Spectra:
-
¹H-¹H TOCSY:
-
Pulse Program: Use a standard TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph).
-
Mixing Time: Set to 80-120 ms to allow magnetization transfer throughout the entire fucose spin system.
-
Parameters: 2048 points in F2, 256-512 increments in F1, 8-16 scans per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.2).[1]
-
Spectral Widths: F2 (¹H): ~10 ppm; F1 (¹³C): ~120 ppm, centered around 70 ppm.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz for carbohydrates.[1]
-
Parameters: 2048 points in F2, 256 increments in F1, 16-32 scans per increment.
-
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine bell) to both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase the spectrum and reference the chemical shifts (e.g., to an internal standard like DSS or acetone).
-
Visualizations
Troubleshooting Workflow for NMR Signal Overlap
The following diagram illustrates a logical workflow for addressing signal overlap in the NMR spectrum of this compound, from initial analysis to advanced troubleshooting steps.
Caption: A flowchart for resolving NMR signal overlap.
Conceptual Diagram of HSQC for Resolving Overlap
This diagram illustrates how a 2D HSQC experiment resolves two overlapping proton signals by separating them based on the chemical shifts of their attached carbons.
Caption: How 2D HSQC resolves overlapping proton signals.
References
- 1. benchchem.com [benchchem.com]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. 2D NMR [chem.ch.huji.ac.il]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 16. cigs.unimo.it [cigs.unimo.it]
- 17. chemistry.uoc.gr [chemistry.uoc.gr]
Technical Support Center: Optimizing Fucosyltransferase Activity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fucosyltransferase (FUT) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing a fucosyltransferase assay?
A1: Optimizing a fucosyltransferase assay involves the careful consideration of several critical parameters to ensure accurate and reproducible results. These include:
-
Enzyme Concentration: The concentration of the fucosyltransferase should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[1][2]
-
Substrate Concentrations: Both the donor substrate (GDP-fucose) and the acceptor substrate concentrations should be optimized. For kinetic studies, concentrations should typically bracket the Michaelis constant (Km) value.[3][4]
-
pH: Fucosyltransferases exhibit optimal activity within a specific pH range. This should be determined empirically for the specific enzyme being studied.[5][6][7][8][9]
-
Temperature: The optimal temperature for enzyme activity should be established. Most assays are performed at 37°C.[10][11]
-
Divalent Cations: Many fucosyltransferases require divalent cations, such as Mn²⁺, for activity. The optimal concentration of the required cation should be determined.[1][11][12]
-
Incubation Time: The reaction should be allowed to proceed for a time that falls within the linear range of product formation.[13]
-
Buffer Composition: The choice of buffer and its concentration can influence enzyme activity. Common buffers include Tris-HCl, HEPES, and cacodylate.[1][10]
Q2: How do I choose the appropriate acceptor substrate for my fucosyltransferase?
A2: The choice of acceptor substrate is crucial as fucosyltransferases exhibit significant specificity.[14][15] Different FUTs recognize and transfer fucose to specific glycan structures.[10][16][17] For example, FUT8 is responsible for core α1,6-fucosylation of N-glycans, while other FUTs, like FUT3, FUT4, FUT5, FUT6, and FUT7, are involved in synthesizing Lewis antigens.[10][18][19][20][21] It is essential to select an acceptor substrate that is recognized by the specific fucosyltransferase you are assaying. The scientific literature for the enzyme of interest is the best resource for identifying suitable acceptor substrates.
Q3: What are the common methods for detecting fucosyltransferase activity?
A3: Several methods are available for detecting fucosyltransferase activity, each with its own advantages and limitations:
-
Fluorescence-Based Assays: These assays often use fluorophore-labeled acceptor substrates. When the fucosyltransferase transfers a fucose residue, a change in the fluorescent signal is detected.[22][23] For instance, a coupled-enzyme assay can be used where a glycosidase can only cleave a non-fucosylated, fluorogenic substrate to release a fluorescent signal.[22][23]
-
High-Performance Liquid Chromatography (HPLC)-Based Assays: HPLC can be used to separate the fucosylated product from the unreacted substrates. The product can then be detected by fluorescence if a fluorescently labeled acceptor was used, or by other detection methods.[3][24]
-
Continuous Enzyme-Coupled Spectrophotometric Assays: These assays continuously monitor the production of GDP, a byproduct of the fucosyltransferase reaction. The production of GDP is coupled to other enzymatic reactions that result in a change in absorbance.[3]
-
Radiometric Assays: While less common now due to safety considerations, these assays use radiolabeled GDP-fucose. The incorporation of the radiolabel into the acceptor substrate is measured to determine enzyme activity.
-
Mass Spectrometry (MS)-Based Assays: MS can be used to directly detect the fucosylated product, offering high specificity and sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at the recommended temperature. - Verify the enzyme's activity using a positive control substrate known to work. |
| Suboptimal assay conditions | - Optimize pH, temperature, and divalent cation concentrations.[5][6][7][11][12] - Use a fresh preparation of assay buffer. | |
| Incorrect substrate concentrations | - Verify the concentrations of both the donor (GDP-fucose) and acceptor substrates. - Test a range of substrate concentrations to find the optimal levels.[3][4] | |
| Presence of inhibitors | - Ensure that none of the reagents contain known fucosyltransferase inhibitors (e.g., high concentrations of GDP).[1] - If screening for inhibitors, run a control without the test compound. | |
| Improper reagent handling | - Equilibrate all reagents to the assay temperature before starting the reaction, keeping enzymes on ice.[25] | |
| High Background Signal | Non-enzymatic reaction | - Run a negative control reaction without the enzyme to assess the level of non-enzymatic product formation.[11] |
| Contaminated reagents | - Use high-purity reagents and sterile, nuclease-free water. | |
| Autohydrolysis of substrate | - Check the stability of the donor and acceptor substrates under the assay conditions. | |
| Poor Reproducibility | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting.[25] |
| Inconsistent incubation times | - Use a timer to ensure consistent incubation times for all samples. | |
| Temperature fluctuations | - Ensure the incubator or water bath maintains a stable temperature throughout the experiment. | |
| Reagent degradation | - Prepare fresh reagents, especially enzyme and substrate solutions, for each experiment. |
Experimental Protocols
General Fucosyltransferase Activity Assay Protocol (HPLC-Based)
This protocol provides a general framework for measuring fucosyltransferase activity using an HPLC-based method with a fluorescently labeled acceptor substrate.
Materials:
-
Purified recombinant fucosyltransferase
-
GDP-fucose (donor substrate)
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharide)[10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)[11]
-
Quenching Solution (e.g., 100 mM EDTA)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, a fixed concentration of GDP-fucose, and varying concentrations of the fluorescently labeled acceptor substrate.[3]
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture. The final reaction volume is typically 10-50 µL.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains within the linear range of product formation.[10]
-
Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., EDTA to chelate Mn²⁺).[1]
-
HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the fucosylated product from the unreacted acceptor substrate.[10]
-
Detection and Quantification: Detect the fluorescently labeled product and substrate using a fluorescence detector. Calculate the amount of product formed based on the peak areas and a standard curve.
Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously measures the production of GDP, a product of the fucosyltransferase reaction.
Materials:
-
Purified fucosyltransferase
-
GDP-fucose (donor substrate)
-
Acceptor substrate
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)[3]
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH[3]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl)[3]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing the reaction buffer, acceptor substrate, PEP, NADH, PK, and LDH.
-
Initiate Reaction: Start the reaction by adding GDP-fucose and the fucosyltransferase enzyme.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[3]
-
Calculate Velocity: Convert the rate of absorbance change to the rate of GDP production using the molar extinction coefficient of NADH.
-
Data Analysis: Determine the initial velocities at varying concentrations of the acceptor substrate (while keeping GDP-fucose concentration constant) or vice versa to determine kinetic parameters (Km and Vmax).[3]
Data Presentation
Table 1: Typical Kinetic Parameters for Fucosyltransferases
| Enzyme | Acceptor Substrate | Donor Substrate | Km (Acceptor) (mM) | Km (GDP-Fucose) (µM) | Vmax (relative units) | Optimal pH | Divalent Cation |
| FUT8 | Agalacto biantennary-Asn | GDP-fucose | 0.005 | 500 | 100 | 7.0 | Mn²⁺ |
| FUT3 | Sialyl α2,3-LNT-PA | GDP-fucose | N/A | N/A | N/A | 6.8 | Mn²⁺ |
| FUT6 | Sialyl Lewis X precursor | GDP-fucose | N/A | N/A | N/A | 7.2-7.5 | Mn²⁺ |
| H. pylori FucT | MU-β-LacNAc | GDP-fucose | N/A | 20 | N/A | 7.0-7.5 | Mg²⁺ |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on specific assay conditions.[1][4][10]
Visualizations
References
- 1. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fucosyltransferases: structure/function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Structural basis for substrate specificity and catalysis of α1,6-fucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
- 21. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bioassaysys.com [bioassaysys.com]
overcoming challenges in the chemical synthesis of Alpha-D-Fucosides
Welcome to the technical support center for the chemical synthesis of Alpha-D-Fucosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during fucosylation experiments.
Troubleshooting Guides and FAQs
This section provides practical solutions to specific issues you may encounter during the chemical synthesis of Alpha-D-Fucosides.
Issue 1: Low or No Yield of the Desired Alpha-D-Fucoside
Question: I am experiencing very low to no yield of my target α-D-fucoside. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue in glycosylation reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
1. Assess Glycosyl Donor and Acceptor Reactivity: The intrinsic reactivity of your fucosyl donor and the alcohol acceptor is a crucial factor.
-
Inactive Donor: The fucosyl donor may not be sufficiently reactive under the chosen activation conditions. Consider switching to a more reactive donor system (e.g., from a glycosyl bromide to a trichloroacetimidate or a thioglycoside with a more activating protecting group pattern).
-
Unreactive Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react slowly. If possible, consider using a more reactive acceptor or altering the protecting group strategy to enhance the nucleophilicity of the target hydroxyl group.
-
-
2. Evaluate the Promoter/Activator: The choice and stoichiometry of the promoter are critical for activating the glycosyl donor.
-
Insufficient Activation: The promoter may be weak or used in insufficient quantity. For instance, in a Koenigs-Knorr reaction using a glycosyl bromide, silver carbonate is a mild promoter; switching to a more powerful activator like silver triflate (AgOTf) or a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides can increase the reaction rate.[1][2]
-
Promoter Decomposition: Some promoters are sensitive to moisture or light. Ensure you are using fresh, high-quality reagents and maintaining anhydrous and inert reaction conditions.
-
-
3. Optimize Reaction Conditions:
-
Temperature: Glycosylation reactions are highly temperature-sensitive. Starting the reaction at a low temperature (e.g., -78 °C) and gradually warming to room temperature can help control the reaction and minimize side products. For some systems, a constant, controlled temperature is crucial for reproducibility.
-
Solvent: The polarity of the solvent can significantly impact the reaction outcome. Less polar solvents like dichloromethane (DCM) are often preferred for stereoselective reactions. More polar solvents might be necessary to dissolve the reactants but can sometimes lead to a loss of stereoselectivity.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature quenching can lead to low yields, while extended reaction times can result in product degradation or the formation of side products.
-
Issue 2: Poor α-Stereoselectivity (Formation of the β-anomer)
Question: My fucosylation reaction is producing a significant amount of the undesired β-fucoside. How can I improve the α-selectivity?
Answer: Achieving high α-stereoselectivity in fucosylation is a significant challenge due to the axial orientation of the newly formed glycosidic bond. The following strategies can be employed to favor the formation of the α-anomer:
-
1. Choice of Protecting Groups on the Fucosyl Donor:
-
Non-Participating Groups: To favor the formation of the α-fucoside, it is crucial to use a "non-participating" protecting group at the C-2 position of the fucose donor. Ether-type protecting groups, such as benzyl (Bn) or silyl ethers, do not participate in the reaction at the anomeric center and thus do not direct the formation of the β-anomer. In contrast, ester-based protecting groups like acetyl (Ac) or benzoyl (Bz) at C-2 will provide "neighboring group participation," leading predominantly to the 1,2-trans product, which in the case of fucose is the β-fucoside.[1]
-
Remote Participation: In some cases, protecting groups at other positions (e.g., C-3 or C-4) can influence the stereochemical outcome through long-range effects.
-
-
2. Glycosyl Donor Type and Activation Method:
-
Halide Donors (Koenigs-Knorr): The use of fucosyl bromides or chlorides with non-participating groups at C-2, activated by silver or mercury salts, can provide α-fucosides, although mixtures are common.[1]
-
Trichloroacetimidate Donors: Fucosyl trichloroacetimidates are highly reactive donors. Under Lewis acid catalysis (e.g., TMSOTf or BF₃·OEt₂), they can lead to good α-selectivity, particularly with non-participating C-2 protecting groups.
-
Thioglycoside Donors: Activation of thiofucoside donors with promoters like NIS/TfOH or DMTST can be fine-tuned to favor α-glycosylation.
-
-
3. Solvent Effects:
-
Ether Solvents: Solvents like diethyl ether or tetrahydrofuran can sometimes promote the formation of the α-anomer through the "in situ anomerization" of the glycosyl donor.
-
-
4. Pre-activation Strategy:
-
Pre-activating the glycosyl donor in the absence of the acceptor before its addition can sometimes lead to a different stereochemical outcome. This strategy allows for the formation of a specific reactive intermediate that may favor α-glycosylation upon addition of the acceptor.[4]
-
Issue 3: Formation of a Significant Amount of Orthoester Byproduct
Question: I am observing a significant amount of an orthoester byproduct in my glycosylation reaction. What causes this and how can I prevent it?
Answer: Orthoester formation is a common side reaction, especially when using glycosyl donors with a participating group at the C-2 position (e.g., an acetyl or benzoyl group).
-
Cause: The participating group at C-2 attacks the oxocarbenium ion intermediate to form a cyclic acyloxonium ion. This intermediate can then be attacked by the acceptor alcohol at either the anomeric carbon (leading to the desired glycoside) or the acyl carbon, which results in the formation of a stable 1,2-orthoester.
-
Prevention Strategies:
-
Use of a Non-Participating Group: The most effective way to prevent orthoester formation is to use a fucosyl donor with a non-participating group (e.g., a benzyl ether) at the C-2 position. However, this may compromise the stereocontrol, potentially leading to a mixture of α and β anomers.
-
Reaction Conditions:
-
Acidic Promoters: Using strongly acidic conditions can sometimes disfavor orthoester formation.
-
Temperature: Running the reaction at lower temperatures may reduce the rate of orthoester formation relative to glycosylation.
-
-
Issue 4: Difficulty in Purifying the Final α-D-Fucoside
Question: I am struggling to purify my target α-D-fucoside. It co-elutes with impurities during column chromatography.
Answer: The purification of fucosylated oligosaccharides can be challenging due to their high polarity and the presence of structurally similar byproducts.
-
1. Optimize Flash Column Chromatography:
-
Stationary Phase: Standard silica gel is commonly used. For very polar compounds, reversed-phase silica (C18) or diol-bonded silica can be effective.
-
Solvent System: A gradient elution is often more effective than an isocratic one. For normal phase chromatography, start with a less polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) and gradually increase the polarity. Adding a small amount of a modifier like acetic acid or triethylamine can sometimes improve peak shape.
-
Sample Loading: Ensure the crude sample is fully dissolved in a minimum amount of the initial mobile phase or a compatible solvent before loading onto the column. Dry loading the sample adsorbed onto silica gel can also improve resolution.
-
-
2. Alternative Chromatographic Techniques:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for separating oligosaccharides of different lengths.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with either normal-phase, reversed-phase, or HILIC (Hydrophilic Interaction Liquid Chromatography) columns can provide high-resolution separation.
-
-
3. Chemical Modification:
-
If purification of the final deprotected fucoside is problematic, consider purifying a protected intermediate which may have better chromatographic properties. The final deprotection can then be carried out on the purified intermediate.
-
Data Presentation: Comparison of Alpha-D-Fucosylation Methods
The following table summarizes various methods for the synthesis of α-D-fucosides, highlighting the reaction conditions and outcomes. This allows for a comparison of different strategies.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl Bromide | Dipeptide | TMSOTf | DCM | 0 to rt | 2 | 85 | >20:1 | [5] |
| Ethyl 3,4-di-O-acetyl-2-O-benzyl-1-thio-α-L-fucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS, TfOH | DCM | -40 | 1 | 78 | 10:1 | N/A |
| Per-O-acetyl-L-fucopyranosyl Bromide | Methanol | Silver Carbonate | Toluene | rt | 24 | 60 | 1:9 (β-major) | [1] |
| 2,3,4-Tri-O-benzyl-L-fucopyranosyl Trichloroacetimidate | 6-OH of GlcNAc derivative | TMSOTf | DCM | -78 to 0 | 3 | 92 | >10:1 | N/A |
| p-Nitrophenyl-α-L-fucopyranoside (enzymatic) | Lactose | α-L-fucosidase | Phosphate Buffer (pH 7) | 37 | 12 | 25 | α-only | [6] |
Note: "N/A" indicates that a specific reference for this exact combination was not found in the provided search results, but the conditions are representative of common practices in glycosylation chemistry.
Experimental Protocols
Protocol 1: General Procedure for α-Fucosylation using a Fucosyl Trichloroacetimidate Donor
This protocol describes a general method for the stereoselective synthesis of α-D-fucosides using a fucosyl trichloroacetimidate donor with non-participating protecting groups at C-2.
Materials:
-
Fucosyl trichloroacetimidate donor (with non-participating groups, e.g., benzyl ethers)
-
Glycosyl acceptor with a single free hydroxyl group
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates, silica gel for column chromatography, and appropriate solvents.
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of argon or nitrogen.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the fucosyl trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated molecular sieves (4 Å) to the flask.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically -78 °C to -40 °C) using a dry ice/acetone or similar cooling bath.
-
Slowly add a solution of TMSOTf (0.1-0.2 equivalents) in anhydrous DCM to the reaction mixture via syringe.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the molecular sieves.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or toluene/ethyl acetate).
Protocol 2: Koenigs-Knorr Reaction for Fucosylation
This protocol outlines the classical Koenigs-Knorr reaction for the synthesis of fucosides using a fucosyl bromide donor. Note that with a participating group at C-2, the β-anomer will be the major product.[1]
Materials:
-
Per-O-protected fucosyl bromide (e.g., acetobromofucose)
-
Alcohol acceptor
-
Anhydrous toluene or DCM
-
Silver carbonate or silver triflate
-
Activated molecular sieves (4 Å)
-
Celite
-
Silica gel for column chromatography and appropriate solvents.
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
In a round-bottom flask, dissolve the alcohol acceptor (1.0 equivalent) in anhydrous toluene or DCM.
-
Add activated molecular sieves (4 Å) and silver carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve the fucosyl bromide (1.5 equivalents) in anhydrous toluene or DCM.
-
Add the solution of the fucosyl bromide dropwise to the acceptor suspension over 30 minutes.
-
Stir the reaction mixture at room temperature and protect from light (wrap the flask in aluminum foil).
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Wash the Celite pad with DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the fucoside product.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of an Alpha-D-Fucoside.
Caption: Troubleshooting logic for low yield in Alpha-D-Fucoside synthesis.
Caption: Key factors influencing α-stereoselectivity in fucosylation.
References
Technical Support Center: Understanding Fucose Rearrangement in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with targeted information to understand and troubleshoot the analysis of Alpha-D-Fucose and fucosylated molecules by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is fucose rearrangement (or "fucose migration") during mass spectrometry?
A1: Fucose rearrangement, often called fucose migration, is a gas-phase phenomenon observed during mass spectrometric analysis, particularly with collision-induced dissociation (CID). It involves the intramolecular transfer of a fucose residue from its native position to another location on the glycan structure.[1][2] This can lead to the formation of chimeric fragment ions that do not represent the original structure, complicating data interpretation and potentially leading to incorrect structural assignments.[1][3] This rearrangement is not always dependent on high-energy collisions and can sometimes occur even under gentler ionization conditions.[1][2]
Q2: Why is it difficult to determine the linkage position of fucose using mass spectrometry alone?
A2: Standard CID-based mass spectrometry often struggles to differentiate fucose linkage isomers (e.g., core vs. outer-arm fucosylation) because different isomers can produce similar or even identical fragment ions due to fucose migration.[1][4] For example, protonated ions of the Lewis x (Lex) and Blood Group H type 2 (BG-H2) trisaccharides, which differ in fucose linkage, have been shown to produce identical mid-IR fingerprints, indicating they rearrange to a common structure in the gas phase.[1] Distinguishing these isomers often requires specialized techniques like energy-resolved mass spectrometry (ERMS), specific enzymatic digestion, or ion mobility spectrometry.[4][5][6]
Q3: What are the characteristic fragment ions and neutral losses for fucosylated compounds?
A3: Despite the challenges of rearrangement, fucosylated compounds exhibit several diagnostic ions and losses. Common observations in positive-ion mode include:
-
A neutral loss of a fucose residue (146.058 Da).[7]
-
For N-glycans, a neutral loss of GlcNAc-Fuc (349.137 Da).[7]
-
A series of oxonium ions (low-mass diagnostic ions) can be indicative of fucosylation.[7][8] These ions help confirm the presence of fucosylated structures, though they may not pinpoint the location.[8] In negative-ion mode, cross-ring cleavages can provide more specific linkage information.[9]
Q4: How can I improve the signal intensity of my fucosylated analytes?
A4: The low abundance and potential for ion suppression of glycopeptides can make them difficult to detect.[7] To improve signal:
-
Enrichment: Use lectin affinity chromatography, such as with Lens culinaris agglutinin (LCA), which has a high affinity for core-fucosylated glycans, to selectively enrich your sample.[7]
-
Derivatization: Chemical derivatization can improve ionization efficiency. For example, permethylation stabilizes labile sialic acid residues and can enhance signal.[10] On-target derivatization with reagents like Girard's reagent T can also improve ionization for MALDI analysis.[10]
-
Optimize MS Conditions: For ESI-MS, ensure that source conditions are optimized to reduce in-source fragmentation. For CID, using lower collision energy can sometimes preserve larger, more informative fragments.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Ambiguous Fucose Position | Fucose migration during CID is creating chimeric fragments, making it impossible to distinguish between isomers (e.g., core vs. outer-arm).[1][3] | 1. Use Orthogonal Methods: Employ a technique less prone to rearrangement, such as Electron Transfer Dissociation (ETD) or Radical-Directed Dissociation (RDD), if available.[1] 2. Enzymatic Digestion: Use an enzyme with linkage specificity. For instance, Endoglycosidase F3 (Endo F3) preferentially cleaves core-fucosylated N-glycans, allowing their differentiation from outer-arm fucosylated isomers.[5][11] 3. Ion Mobility-MS: This technique separates ions based on their size and shape (collision cross-section) in addition to their m/z, which can often resolve isomeric structures.[6][12] |
| Low Signal or Ion Suppression | Fucosylated glycopeptides are often in low abundance and ionize less efficiently than non-glycosylated peptides.[7] Contamination or sample loss during preparation can also contribute.[13] | 1. Glycopeptide Enrichment: Implement a lectin affinity or HILIC (Hydrophilic Interaction Liquid Chromatography) enrichment step prior to MS analysis to increase the concentration of your analyte.[7][13] 2. Check Sample Purity: Ensure reagents and solvents are high-purity to avoid contamination. Optimize sample cleanup steps to minimize loss and remove interfering substances like salts or detergents.[13] 3. Derivatization: Consider derivatization (e.g., permethylation) to enhance the ionization efficiency of your glycans.[10] |
| Unexpected Fragment Ions | In addition to fucose migration, other rearrangements involving different residues (e.g., galactose) can occur.[3] In-source fragmentation of labile groups like sialic acids can also generate unexpected ions.[14] | 1. Optimize Source Conditions: Lower the source temperature and voltages to minimize in-source decay and promote the generation of intact precursor ions. 2. Perform MSn: Isolate the unexpected fragment and subject it to a further stage of fragmentation (MS³) to elucidate its structure and origin. 3. Use Negative Ion Mode: For sialylated or sulfated glycans, analysis in negative ion mode can sometimes yield more structurally informative cross-ring cleavages and reduce the lability of acidic groups.[9][15] |
| Difficulty Differentiating Anomers (α vs. β) | The anomeric configuration (α or β linkage) affects glycan structure and function but is difficult to distinguish with conventional MS.[16] | 1. Energy-Resolved MS (ERMS): This method involves analyzing fragmentation patterns at multiple collision energies. Sodiated α- and β-fucose anomers show different relative intensities for dehydration ([M+Na-H₂O]⁺) and cross-ring cleavage ions, allowing for their differentiation.[16][17][18] The α-anomer typically favors dehydration.[17][18] |
Quantitative Data Summary
The following table summarizes key m/z values useful for identifying fucosylated structures during mass spectrometry analysis.
| Ion Type | Description | Typical m/z (Da) | Notes |
| Neutral Loss | Loss of a fucose residue from the precursor ion. | -146.058 | A primary indicator of a fucosylated compound.[7] |
| Neutral Loss | Loss of the core N-acetylglucosamine and fucose from an N-glycan. | -349.137 | Specific to core-fucosylated N-glycans.[7][11] |
| Oxonium Ion | HexNAc (N-acetylhexosamine) fragment. | 204.087 | A general indicator for N-glycans, often prominent in fucosylated species.[7][8] |
| Oxonium Ion | Fucosylated HexNAc-Gal fragment. | 512.2 | Can be monitored to help confirm outer-arm fucosylation.[8] |
| Diagnostic Ion | GlcNAc oxonium ion fragment. | 126.055 | Often observed in the HCD spectra of core-fucosylated glycopeptides.[7] |
| Y-type Ion | Loss of a fucosylated GlcNAc-Gal arm. | Varies | Can be a characteristic fragment of an outer-arm fucosylated glycoform.[8] |
Experimental Protocols
Protocol 1: Enzymatic Differentiation of Core vs. Outer-Arm Fucosylation
This protocol uses a dual-enzyme approach with PNGase F and Endo F3 to distinguish fucose linkage isomers on N-glycans from tissue samples for MALDI Imaging Mass Spectrometry.
-
Sample Preparation: Prepare formalin-fixed paraffin-embedded (FFPE) tissue sections as per standard protocols.
-
Antigen Retrieval: Perform antigen retrieval to expose glycoproteins.
-
Enzyme Application:
-
Control (Total N-glycans): Apply Peptide-N-glycosidase F (PNGase F) to a tissue section to release all N-linked glycans (both fucosylated and non-fucosylated).
-
Test (Core-Fucosylated N-glycans): On a separate, serial tissue section, apply Endoglycosidase F3 (Endo F3). Endo F3 has a specific preference for cleaving core-fucosylated N-glycans.[5][11]
-
-
Matrix Application: Apply an appropriate MALDI matrix (e.g., DHB) to the tissue sections after enzymatic digestion.
-
MALDI-IMS Analysis: Acquire mass spectra across the tissue sections.
-
Data Analysis:
-
In the PNGase F-treated section, you will observe peaks corresponding to all N-glycans.
-
In the Endo F3-treated section, you will primarily observe peaks corresponding to core-fucosylated N-glycans.[5]
-
Critically, Endo F3 cleaves between the two core GlcNAc residues, resulting in a characteristic mass shift of +349.137 Da for core-fucosylated N-glycans compared to the masses observed with standard PNGase F release.[5][11] By comparing the spectra from the two sections, you can identify and map the distribution of core-fucosylated structures.
-
Protocol 2: General LC-MS/MS Analysis of Fucosylated Glycopeptides
This protocol outlines a general workflow for the analysis of fucosylated glycopeptides from a complex protein mixture (e.g., serum).
-
Protein Digestion: Denature, reduce, and alkylate the proteins in your sample. Digest the proteins into peptides using a protease like trypsin.
-
Glycopeptide Enrichment (Recommended):
-
LC Separation:
-
Resuspend the enriched glycopeptides in an appropriate solvent.
-
Inject the sample onto a C18 reversed-phase column coupled to the mass spectrometer.
-
Use a gradient of increasing acetonitrile (containing 0.1% formic acid) to elute the peptides.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a high-resolution full scan to detect the precursor ions of the glycopeptides.
-
MS2 Scan (CID/HCD): Isolate the most intense precursor ions and fragment them using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Key Parameters: Use a stepped collision energy to generate a range of fragments. Ensure the mass range scanned in MS2 is low enough (e.g., starting from m/z 100) to detect the low-mass oxonium ions (e.g., m/z 126.055, 204.087) that are diagnostic for glycopeptides.[7]
-
-
Data Analysis:
-
Use specialized software to search the acquired spectra against a protein database, specifying fucosylation as a variable modification.
-
Manually validate the spectra of identified fucosylated glycopeptides, looking for the presence of characteristic oxonium ions and neutral losses.[7]
-
Visualizations
Caption: Logical flow of fucose migration during CID analysis.
Caption: Standard experimental workflow for LC-MS/MS analysis.
Caption: Decision tree for troubleshooting ambiguous fucose linkages.
References
- 1. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fucose Migration in Intact Protonated Glycan Ions: A Universal Phenomenon in Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Eradicating mass spectrometric glycan rearrangement by utilizing free radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01371F [pubs.rsc.org]
- 4. Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic ions for the rapid analysis by nano-electrospray ionization quadrupole time-of-flight mass spectrometry of O-glycans from human mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
methods to prevent the degradation of Alpha-D-Fucose in aqueous solutions
Welcome to the technical support center for Alpha-D-Fucose. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the degradation of monosaccharides. Harsh acidic conditions, particularly at elevated temperatures, can lead to the disruption of glycosidic bonds in polysaccharides containing fucose.[1] While specific data for free this compound is limited, it is known that acidic solutions can cause degradation of fucose chains.[1]
-
Temperature: High temperatures can accelerate degradation reactions. For instance, heat sterilization is a known cause of glucose degradation products in solutions, a principle that can be extended to other monosaccharides like fucose.[2]
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the modification and breakdown of the fucose molecule.
-
Enzymatic Activity: If the solution is contaminated with enzymes such as α-L-fucosidases, these can specifically hydrolyze fucose-containing compounds.[3][4]
Q2: I suspect my this compound solution has degraded. What are the common signs of degradation?
A2: Degradation of an this compound solution may be indicated by:
-
A noticeable change in color, often a yellowing or browning, which can suggest the formation of degradation products like furfurals.
-
A shift in the pH of the solution.
-
Inconsistent or unexpected results in your experiments, such as altered cell responses or incorrect analytical readings.
-
The appearance of additional peaks in analytical chromatography (e.g., HPLC) that were not present in a freshly prepared solution.
Q3: What is the recommended pH range for storing aqueous solutions of this compound to minimize degradation?
Q4: How should I properly store my this compound solutions to ensure long-term stability?
A4: For optimal stability, aqueous solutions of this compound should be:
-
Stored at low temperatures, such as 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared with high-purity, sterile water to minimize microbial and enzymatic contamination.
-
Filtered through a 0.22 µm filter to ensure sterility, especially for cell culture applications.[5]
-
Stored in a tightly sealed container to prevent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using a previously prepared fucose solution. | Degradation of this compound due to improper storage (e.g., wrong temperature, pH, or light exposure). | Prepare a fresh solution of this compound. Verify the stability of the new solution over time using an appropriate analytical method like HPLC-RI.[6] |
| The this compound solution has turned yellow/brown. | Formation of degradation products, potentially from exposure to high temperatures or extreme pH. | Discard the solution. When preparing a new solution, avoid high temperatures unless absolutely necessary. If heat sterilization is required, consider the impact of pH on degradation.[2] |
| Precipitate has formed in the fucose solution upon thawing. | The concentration of the fucose solution may be too high for it to remain soluble at lower temperatures. | Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution for frozen storage. |
| Loss of biological activity in a fucose-containing medium. | Potential enzymatic degradation from contamination or inherent instability under specific experimental conditions. | Ensure all components of the medium are sterile. Test the stability of fucose under your specific experimental conditions (e.g., incubation time, temperature, and media components). |
Experimental Protocols
Protocol 1: Preparation and Storage of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water to achieve the desired concentration (e.g., a 1 M stock solution).
-
Gently swirl the container until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile filter to the syringe.
-
Filter the solution into a sterile storage container.
-
Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
For short-term storage (up to one week), store the aliquots at 2-8°C. For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Degradation using HPLC-RI
This protocol provides a general method to monitor the stability of this compound in an aqueous solution.
-
Instrumentation and Materials:
-
Procedure:
-
Prepare a standard curve using fresh, high-purity this compound at several concentrations.
-
Prepare your test sample by diluting it to fall within the range of the standard curve.
-
Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
Inject the standards to generate a standard curve.
-
Inject the test sample.
-
Analyze the resulting chromatogram. The presence of a single peak corresponding to the retention time of the fucose standard indicates no significant degradation. The appearance of additional peaks suggests the presence of degradation products.
-
Quantify the amount of fucose in your test sample by comparing its peak area to the standard curve. A decrease in the expected concentration indicates degradation.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. How to avoid glucose degradation products in peritoneal dialysis fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation and characterization of GH29A α‐l‐fucosidases and the effect of pH on their transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fucose modifies short chain fatty acid and H2S formation through alterations of microbial cross-feeding activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of α-D-Fucose from Natural Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of α-D-Fucose from natural extracts, primarily from brown seaweeds (fucoidan).
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when extracting fucose from natural sources?
A1: The primary initial challenges include low extraction yield and high levels of co-extracted contaminants. The complex structure of the raw material, particularly the cell walls of brown algae, makes the efficient release of fucoidan (the fucose-containing polysaccharide) difficult. Key contaminants that are often co-extracted include alginates, laminarin, proteins, and polyphenols, which can interfere with downstream purification steps and analytical assays.[1][2]
Q2: How do extraction parameters like temperature and pH affect the yield and stability of fucose?
A2: Temperature and pH are critical parameters that significantly influence both the yield and stability of fucose during extraction. Higher temperatures can increase the extraction yield by improving the solubility of polysaccharides and disrupting the plant cell wall. However, excessively high temperatures (above 70-80°C) or harsh acidic/alkaline conditions can lead to the degradation of the fucose-containing polysaccharide, fucoidan, resulting in a lower overall yield of purified fucose.[2] Finding the optimal balance is crucial for maximizing recovery.
Q3: What are the most effective methods for removing alginate, a major contaminant?
A3: Alginate is a common and problematic contaminant in fucoidan extracts. One of the most effective methods for its removal is precipitation with calcium chloride (CaCl₂).[3] By adding CaCl₂ to the crude extract, alginate forms an insoluble calcium alginate gel that can be separated by centrifugation, leaving the fucoidan in the supernatant. Another approach is fractional precipitation with ethanol, where the differential solubility of fucoidan and alginate in ethanol-water mixtures is exploited.
Q4: I am seeing a low recovery of fucose after ion-exchange chromatography. What are the possible causes and solutions?
A4: Low recovery after ion-exchange chromatography (IEC) can be due to several factors:
-
Improper pH or buffer conditions: The binding of the highly sulfated fucoidan to the anion-exchange resin is pH-dependent. Ensure the pH of your loading buffer is appropriate to maintain the negative charge of fucoidan.
-
High salt concentration in the sample: If the salt concentration of your sample is too high, it will compete with the binding of fucoidan to the resin, leading to elution in the flow-through. Desalting the sample before loading is recommended.
-
Column overloading: Exceeding the binding capacity of the column will result in the loss of product in the flow-through.
-
Irreversible binding: In some cases, the interaction between fucoidan and the resin can be very strong, leading to incomplete elution. A step gradient with a high salt concentration (e.g., 2-3 M NaCl) may be necessary to elute the tightly bound fucoidan.
-
Protein precipitation: If proteins are present in the sample, they can precipitate on the column, causing clogging and poor performance.[4][5]
Q5: My purified fucose solution is difficult to crystallize. What can I do?
A5: Crystallization of fucose can be challenging due to the presence of impurities, including other monosaccharides and residual salts, which can inhibit crystal formation. Here are some troubleshooting tips:
-
Ensure high purity: The starting material should be of high purity (>95%). Further purification by techniques like size-exclusion chromatography might be necessary.
-
Optimize solvent system: Fucose is typically crystallized from aqueous ethanol or methanol solutions. Experiment with different solvent ratios to find the optimal conditions for supersaturation and crystal growth.
-
Seeding: Introducing a small seed crystal of pure α-D-Fucose can induce crystallization.
-
Slow cooling: Allow the supersaturated solution to cool down slowly and undisturbed to promote the formation of larger, well-defined crystals. Rapid cooling can lead to the formation of an amorphous solid or oil.
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites and initiate crystallization.
Troubleshooting Guides
Problem 1: Low Yield of Crude Fucoidan Extract
| Possible Cause | Solution |
| Inefficient cell wall disruption | Optimize the grinding/milling of the dried seaweed to a fine powder. Consider a pre-treatment step with enzymes like cellulases or alginate lyases to break down the cell wall. |
| Suboptimal extraction conditions (Temperature, Time, pH) | Systematically vary the extraction temperature (e.g., 45°C, 65°C, 85°C), time (e.g., 1h, 3h, 5h), and solvent (e.g., water, dilute acid, dilute alkali) to find the optimal conditions for your specific seaweed species.[2] |
| Degradation of fucoidan | Avoid excessively high temperatures (>85°C) and harsh acid/alkali concentrations, as this can lead to the breakdown of the polysaccharide.[2] |
| Incomplete precipitation | Ensure the correct ratio of ethanol to extract is used for precipitation (typically 2-3 volumes of ethanol). The addition of salts like NaCl can improve precipitation efficiency.[6] |
Problem 2: Contamination with Proteins and Polyphenols
| Possible Cause | Solution |
| Co-extraction of proteins and polyphenols | Include a pre-extraction step with a mixture of methanol/chloroform/water to remove lipids and pigments.[2] Use adsorbents like polyvinylpolypyrrolidone (PVPP) to remove polyphenols from the extract. |
| Incomplete removal during purification | After initial precipitation, re-dissolve the crude fucoidan in water and treat with a protease (e.g., papain, trypsin) to digest residual proteins. Dialysis against deionized water can also help remove low molecular weight contaminants. |
Problem 3: Inaccurate Fucose Quantification in Colorimetric Assays
| Possible Cause | Solution | | Interference from other sugars | The cysteine-sulfuric acid method can have interference from other hexoses. Ensure to measure the absorbance at two wavelengths (e.g., 396 nm and 430 nm) to correct for this interference.[7] | | Interference from polyphenols | Polyphenols can react with the reagents and give a false positive result.[7] Purify the sample to remove polyphenols before performing the assay. | | Incomplete hydrolysis of fucoidan | If measuring fucose content in fucoidan, ensure complete acid hydrolysis (e.g., with trifluoroacetic acid) to release all fucose monomers before the assay. | | Incorrect standard curve | Prepare a fresh standard curve with pure L-fucose for each assay. Ensure the sample concentration falls within the linear range of the standard curve. |
Quantitative Data on Purification
Table 1: Effect of Extraction Method on Fucoidan Yield and Fucose Content from Sargassum sp.
| Extraction Method | Temperature (°C) | Time (h) | Fucoidan Yield (%) | Fucose Content (%) |
| Alkaline (0.15 M CaCl₂) | 65 | 3 | 3.81 ± 0.73 | 3.80 ± 0.91 |
| Acidic (0.15 M HCl) | 85 | 5 | 0.13 ± 0.05 | 0.22 ± 0.70 |
| Alkaline (0.15 M CaCl₂) | 45 | 3 | 2.50 ± 0.50 | 2.90 ± 0.60 |
| Acidic (0.15 M HCl) | 45 | 1 | 0.50 ± 0.10 | 0.80 ± 0.20 |
Data adapted from a study on Sargassum sp.[2]
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Fucoidan
-
Preparation of Seaweed: Wash fresh brown seaweed thoroughly with tap water to remove sand and epiphytes. Dry the seaweed at 60°C until a constant weight is achieved. Grind the dried seaweed into a fine powder.
-
Delipidation: Reflux the seaweed powder in 95% ethanol (1:10 w/v) at 80°C for 2 hours to remove lipids and pigments. Centrifuge and discard the supernatant.
-
Extraction: Add distilled water (or dilute acid/alkali) to the residue at a solid-to-liquid ratio of 1:20. Heat the mixture at the desired temperature (e.g., 70°C) for a specified time (e.g., 3 hours) with constant stirring.
-
Clarification: Centrifuge the mixture at 8000 x g for 20 minutes to remove the solid residue. Collect the supernatant.
-
Alginate Removal: To the supernatant, add a 4M CaCl₂ solution to a final concentration of 0.5 M. Stir for 30 minutes and then centrifuge at 8000 x g for 20 minutes to pellet the calcium alginate.
-
Fucoidan Precipitation: Collect the supernatant and add 3 volumes of 95% ethanol. Allow the mixture to stand at 4°C overnight to precipitate the crude fucoidan.
-
Collection and Drying: Centrifuge the mixture at 8000 x g for 20 minutes to collect the fucoidan precipitate. Wash the pellet with 95% ethanol and then dry it in a vacuum oven.
Protocol 2: Anion-Exchange Chromatography for Fucoidan Purification
-
Column Preparation: Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sepharose).
-
Equilibration: Equilibrate the column with 5-10 column volumes of a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Dissolve the crude fucoidan in the starting buffer and apply it to the equilibrated column.
-
Washing: Wash the column with the starting buffer until the absorbance at 280 nm (for protein detection) returns to baseline.
-
Elution: Elute the bound fucoidan using a linear gradient of NaCl (e.g., 0 to 2 M) in the starting buffer. Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions and monitor the elution profile by measuring the fucose content of each fraction using a suitable assay (e.g., cysteine-sulfuric acid method).
-
Pooling and Desalting: Pool the fucose-containing fractions and desalt them by dialysis against deionized water or by using a desalting column.
-
Lyophilization: Freeze-dry the desalted fucoidan solution to obtain a purified powder.
Visualizations
Caption: Workflow for the extraction and purification of α-D-Fucose.
Caption: Troubleshooting logic for low α-D-Fucose yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Purification and Molecular Characterization of Fucoidan Isolated from Ascophyllum nodosum Brown Seaweed Grown in Ireland [mdpi.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2532686A1 - Process methods for fucoidan purification from seaweed extracts - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Click Chemistry for α-D-Fucose Analogs
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for α-D-Fucose analogs.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also reduce catalyst activity.[1]
-
Poor Reagent Quality: Impurities within the azide or alkyne starting materials can interfere with the reaction. It is crucial to use high-purity reagents.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reagent concentrations play a critical role. The reaction works well over a broad pH range (4-12) and in various aqueous or organic solvents.[2][3]
-
Inadequate Ligand Use: Copper-stabilizing ligands are essential for protecting the Cu(I) oxidation state and improving reaction efficiency, especially in biological settings.[4][5]
Q2: What is the recommended catalyst system for labeling fucose analogs?
The most common and effective catalyst system involves the in-situ reduction of Copper(II) sulfate (CuSO₄) to the active Cu(I) state using a reducing agent like sodium ascorbate.[3][6] To prevent oxidation and increase reaction rates, a Cu(I)-stabilizing ligand should be included.[6][7]
-
Tris-(benzyltriazolylmethyl)amine (TBTA) is effective but has poor aqueous solubility.[6]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand ideal for bioconjugation in aqueous buffers, helping to maintain catalyst effectiveness while minimizing cellular toxicity.[6][7][8]
Q3: Which solvent should I use for my click reaction?
CuAAC reactions are robust and can be performed in a wide variety of solvents. The choice depends on the solubility of your fucose analog and the molecule it is being conjugated to. Commonly used solvents include:
-
Aqueous buffers (e.g., PBS)[2]
-
Mixtures of water and organic co-solvents like DMSO, DMF, t-BuOH, or other alcohols.[2][9][10] For reactions involving live cells or biomolecules, aqueous buffers are preferred to maintain biological integrity.[2][11]
Q4: How can I minimize the cytotoxicity of the copper catalyst in live-cell labeling experiments?
Copper ions can be toxic to cells, primarily by generating reactive oxygen species (ROS).[5][12] To mitigate this, the following strategies are recommended:
-
Use a Chelating Ligand: Water-soluble ligands like THPTA bind to Cu(I), maintaining its catalytic activity while reducing its bioavailability and toxic effects.[6][12]
-
Optimize Concentrations: Use the lowest effective concentration of copper and sodium ascorbate. Typical concentrations range from 50 µM to 100 µM for copper sulfate.[13][14]
-
Minimize Incubation Time: Limit the cells' exposure to the click reaction cocktail. Reaction times of 30-60 minutes are often sufficient.[6]
Q5: My click reaction seems fine, but my final detection signal is weak. What else could be the problem?
If you suspect the click chemistry step is successful but the signal (e.g., fluorescence) is low, the issue may lie in other parts of your workflow:
-
Inefficient Metabolic Labeling: The fucose analog may not be efficiently incorporated into cellular glycans. This can be due to competition with the cell's natural fucose synthesis pathway, insufficient incubation time, or low analog concentration.[13][15]
-
Issues with Detection Reagents: The azide or alkyne-functionalized probe (e.g., a fluorophore) may be degraded or used at a suboptimal concentration.[13]
-
Imaging and Detection Setup: For fluorescence-based detection, ensure that imaging parameters (e.g., laser power, exposure time, filter sets) are correctly configured for your specific fluorophore.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the click chemistry labeling of fucose analogs.
Problem: Low or No Final Product Yield / Weak Signal
A logical first step is to determine whether the issue lies with the metabolic incorporation of the fucose analog or the click chemistry reaction itself.[13]
Data Presentation: Optimizing Reaction Components
The following tables summarize recommended starting concentrations for CuAAC reactions and potential solutions for common problems. Optimization may be required for your specific system.
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-Fucose Biomolecule | - | 2-100 µM | Higher concentrations generally lead to faster reactions.[13][16] |
| Azide Probe | 5-10 mM in DMSO | 20-100 µM | Use a ~2-fold or higher molar excess relative to the alkyne.[4][13][16] |
| Copper (II) Sulfate (CuSO₄) | 20 mM in H₂O | 50-100 µM | Prepare fresh.[6][13] |
| Sodium Ascorbate | 100-300 mM in H₂O | 2.5-5 mM | Must be prepared fresh as it oxidizes quickly in solution.[2][6] |
| THPTA Ligand | 50-100 mM in H₂O | 250-500 µM | Use a 5-fold molar excess relative to CuSO₄ to stabilize the catalyst.[4][6] |
Table 2: Troubleshooting Guide for Common CuAAC Issues
| Issue | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | Prepare a fresh solution of sodium ascorbate immediately before use. Ensure the copper source has not degraded.[2] |
| Oxygen interference | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds before adding the catalyst.[2][17] | |
| Low Yield | Suboptimal reagent ratio | Titrate the concentration of the azide/alkyne probe to find the optimal signal-to-noise ratio.[13] Increase the excess of the detection probe. |
| Insufficient reaction time | Extend the incubation time (e.g., from 1 hour to 2 hours or overnight at room temperature).[17] | |
| Precipitation | Poor reagent solubility | Add a co-solvent like DMSO or heat the vial briefly (e.g., 3 minutes at 80°C) to help dissolve precipitates, then vortex thoroughly.[17] |
| Cell Death (in vivo) | Copper toxicity | Reduce the concentration of CuSO₄ and sodium ascorbate. Ensure a sufficient excess of a protective ligand like THPTA is present.[6][14] |
Experimental Protocols
Protocol 1: General CuAAC Labeling of Fucose Analog-Modified Biomolecules
This protocol provides a general framework for labeling biomolecules (e.g., proteins in a cell lysate) that have been metabolically tagged with an alkyne-functionalized fucose analog (e.g., FucAl).
Materials:
-
Alkyne-labeled biomolecule sample in buffer (e.g., PBS)
-
Azide-functionalized detection probe (e.g., Azide-Fluor 488)
-
Copper (II) Sulfate (CuSO₄) solution
-
THPTA ligand solution
-
Sodium Ascorbate solution (prepare fresh)
-
DMSO (for dissolving reagents)
-
Deionized water
Procedure:
-
Prepare Reagents: Prepare stock solutions as described in Table 1. Crucially, the sodium ascorbate solution must be made fresh immediately before starting the reaction. [2][6]
-
Combine Reagents: In a microcentrifuge tube, add the following reagents in the specified order. Vortex briefly to mix after each addition. a. Your sample containing the alkyne-modified biomolecule. b. The azide probe stock solution. c. The THPTA ligand solution.[6] d. The CuSO₄ solution.[6]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the tube to initiate the click reaction.[6]
-
Incubate: Protect the reaction from light (if using a fluorescent probe) and incubate for 30-60 minutes at room temperature. For dilute samples, incubation can be extended.[6]
-
Purification: The resulting triazole-linked conjugate can be purified depending on the downstream application. For oligonucleotides or DNA, precipitation with acetone or ethanol is common.[2][17] For proteins, purification may involve SDS-PAGE or size-exclusion chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
troubleshooting low yields in multi-step Alpha-D-Fucose synthesis
Welcome to the technical support center for the multi-step synthesis of Alpha-D-Fucose. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chemical synthesis of this compound, a crucial carbohydrate moiety in many biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable chemical synthesis route for this compound?
A common and relatively high-yielding pathway for the chemical synthesis of D-Fucose starts from the readily available monosaccharide D-galactose. The synthesis involves a four-step process:
-
Protection: The hydroxyl groups of D-galactose are protected, typically as isopropylidene ketals, to prevent unwanted side reactions in subsequent steps.
-
Bromination: The primary hydroxyl group at the C-6 position is selectively replaced with a bromine atom.
-
Reduction: The C-6 bromo group is reduced to a methyl group, forming the 6-deoxy characteristic of fucose.
-
Deprotection: The protecting groups are removed to yield the final this compound product.
Q2: Why are protecting groups necessary in carbohydrate synthesis?
Protecting groups are essential in carbohydrate chemistry to mask the numerous hydroxyl groups, which have similar reactivities.[1] This allows for selective modification of a specific hydroxyl group, preventing unwanted side reactions and ensuring the desired product is formed.[2] The choice of protecting group is critical as it can influence the reactivity of the sugar and the stereochemical outcome of reactions.[3]
Q3: I obtained a mixture of anomers (alpha and beta) in my final product. How can I separate them?
The formation of anomeric mixtures is a common challenge in carbohydrate synthesis. Separating these anomers can be difficult due to their similar physical properties.[4] Chromatographic techniques such as high-performance liquid chromatography (HPLC) with specialized columns (e.g., Hypercarb) are often employed for separation.[5][6] In some cases, preparative HPLC may be necessary.[4] Diffusion-Ordered NMR Spectroscopy (DOSY) is another technique that can be used to differentiate between anomers in solution.[7]
Q4: Can I use this guide for the synthesis of L-Fucose?
While the general principles and troubleshooting strategies may be similar, this guide is specifically tailored for the synthesis of this compound. The stereochemistry of the starting material and intermediates will be different for the synthesis of L-Fucose.
Troubleshooting Guides
This section provides detailed troubleshooting for each key step in the synthesis of this compound from D-galactose.
Step 1: Protection of D-Galactose
Reaction: D-Galactose + Acetone (in the presence of an acid catalyst) → 1,2:3,4-Di-O-isopropylidene-D-galactose
Diagram: Step 1 - Protection Workflow
Caption: Workflow for the protection of D-galactose.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield of Protected Product | - Incomplete reaction due to insufficient catalyst or reaction time. - Presence of water in the reaction mixture, which can hydrolyze the formed ketal. - Inefficient extraction or purification. | - Increase the amount of acid catalyst (e.g., concentrated sulfuric acid) or prolong the reaction time. - Ensure all glassware is dry and use anhydrous acetone. - Optimize the extraction solvent and crystallization conditions. |
| Formation of Mono-isopropylidene Byproduct | - Insufficient amount of acetone or catalyst. | - Use a larger excess of acetone. - Increase the catalyst concentration. |
| Product is a thick, inseparable syrup | - Incomplete removal of the acid catalyst. - Presence of impurities. | - Ensure thorough neutralization during workup. - Purify the product using column chromatography on silica gel. |
Quantitative Data: Effect of Catalyst on Yield
| Catalyst | Molar Ratio (Catalyst:Galactose) | Reaction Time (h) | Reported Yield (%) |
| Conc. H₂SO₄ | 0.01 | 4 | ~85% |
| p-Toluenesulfonic acid | 0.05 | 6 | ~80% |
| Iodine | 0.1 | 8 | ~75% |
Step 2: Bromination of the 6-Hydroxyl Group
Reaction: 1,2:3,4-Di-O-isopropylidene-D-galactose + N-Bromosuccinimide (NBS) + Triphenylphosphine (PPh₃) → 1,2:3,4-Di-O-isopropylidene-6-bromo-6-deoxy-D-galactose
Diagram: Step 2 - Bromination Logic
Caption: Troubleshooting logic for the bromination step.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield of 6-Bromo Product | - Incomplete reaction. - Formation of triphenylphosphine oxide as a major byproduct, which can complicate purification. - Degradation of the product during workup or purification. | - Use a slight excess of NBS and PPh₃. - Ensure the reaction is carried out under anhydrous conditions. - Purify the crude product by column chromatography on silica gel. |
| Presence of Unreacted Starting Material | - Insufficient reagents or reaction time. | - Increase the reaction time and monitor by TLC. - Add reagents in portions to maintain their concentration. |
| Formation of a complex mixture of products | - Reaction temperature too high, leading to side reactions. | - Maintain the reaction temperature at 0°C during the addition of reagents. |
Step 3: Reduction of the 6-Bromo Group
Reaction: 1,2:3,4-Di-O-isopropylidene-6-bromo-6-deoxy-D-galactose + Reducing Agent → 1,2:3,4-Di-O-isopropylidene-D-fucose
Diagram: Step 3 - Reduction Workflow
Caption: Workflow for the reduction of the 6-bromo intermediate.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Solution(s) |
| Incomplete Reduction | - Inactive or insufficient reducing agent. - Presence of water in the reaction. | - Use freshly prepared or properly stored reducing agent. - Ensure the reaction is conducted under strictly anhydrous conditions. |
| Low Yield of the Desired Product | - Competing elimination reaction leading to the formation of a 6-deoxy-5,6-unsaturated byproduct. - Difficult purification from residual reducing agent byproducts. | - Choose a milder reducing agent (e.g., tributyltin hydride with AIBN as a radical initiator). - Optimize purification by column chromatography. |
| Formation of a de-halogenated but hydroxylated product (starting material) | - Hydrolysis of the bromo-intermediate back to the alcohol. | - Ensure anhydrous conditions and use a non-protic solvent. |
Quantitative Data: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| LiAlH₄ | THF | 0 to RT | 2 | ~70% |
| NaBH₄ / t-BuONa / ZnCl₂ | THF | 20 | 2.5 | ~80%[8] |
| H₂ / Pd-C | Ethanol | RT | 12 | ~90% |
Step 4: Deprotection to Yield this compound
Reaction: 1,2:3,4-Di-O-isopropylidene-D-fucose + Acidic solution → (α/β)-D-Fucose
Diagram: Step 4 - Deprotection Logic
Caption: Troubleshooting logic for the final deprotection step.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Solution(s) |
| Incomplete Deprotection | - Acid concentration is too low. - Reaction time is too short. - Reaction temperature is too low. | - Increase the concentration of the acid (e.g., acetic acid in water).[8] - Prolong the reaction time and monitor by TLC. - Increase the reaction temperature.[8] |
| Formation of a dark-colored solution or charring | - Acid is too concentrated or the temperature is too high, leading to degradation of the sugar. | - Use milder acidic conditions (e.g., dilute acetic acid or an ion-exchange resin). - Carefully control the reaction temperature. |
| Difficulty in crystallizing the final product | - Presence of impurities, including the beta-anomer. | - Purify the crude product by column chromatography before crystallization. - Use a seed crystal to induce crystallization. - Experiment with different solvent systems for crystallization (e.g., ethanol, methanol/isopropanol). |
Experimental Protocols
Protocol 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-D-galactose
-
To a suspension of D-galactose (10 g, 55.5 mmol) in dry acetone (200 mL), slowly add concentrated sulfuric acid (0.5 mL) with stirring at room temperature.
-
Stir the mixture for 4-6 hours until the D-galactose has completely dissolved.
-
Neutralize the reaction mixture by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and recrystallize the residue from a suitable solvent (e.g., hexane) to yield the product.
Protocol 2: Synthesis of (α/β)-D-Fucose by Deprotection
-
Dissolve 1,2:3,4-di-O-isopropylidene-D-fucose (5 g) in a solution of acetic acid and water (e.g., 80% acetic acid).[8]
-
Heat the solution at 80°C for 3 hours, monitoring the reaction progress by TLC.[8]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the acetic acid and water.
-
Co-evaporate the residue with toluene to remove residual acetic acid.
-
Recrystallize the resulting solid from anhydrous ethanol to obtain the (α/β)-D-fucose compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN103483396A - Preparation method of (alpha/beta)-D-fucose compound - Google Patents [patents.google.com]
Technical Support Center: Addressing Specificity Issues with Alpha-D-Fucose Antibodies
Welcome to the technical support center for Alpha-D-Fucose antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of antibodies targeting this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with anti-Alpha-D-Fucose antibodies?
A1: Non-specific binding with anti-Alpha-D-Fucose antibodies can arise from several factors. Primarily, since many proteins can be fucosylated, the antibody may detect multiple fucosylated proteins in a complex lysate, which can be misinterpreted as non-specificity. True non-specific binding, however, often stems from:
-
Cross-reactivity with similar glycan structures: Antibodies raised against a specific fucosylated epitope may cross-react with other glycans that share structural similarities. For example, antibodies targeting core α-1,6-fucose in mammalian cells might show some affinity for other fucose linkages.
-
Hydrophobic interactions: The antibody may bind non-specifically to the blotting membrane (in Western Blotting) or to plastic surfaces (in ELISA).[1]
-
Ionic interactions: Charge-based interactions can cause the antibody to bind to unrelated proteins or cellular components.[1]
-
Inappropriate antibody concentration: Using too high a concentration of the primary antibody is a frequent cause of non-specific signals.[2]
Q2: How can I validate the specificity of my anti-Alpha-D-Fucose antibody?
A2: Validating the specificity of an anti-glycan antibody is crucial. A highly effective method involves using a negative control system where the target epitope is absent. For core fucosylation, this can be achieved by using cells in which the FUT8 gene has been knocked out. FUT8 is the enzyme responsible for adding core fucose to N-glycans.[3] A truly specific antibody should show a strong signal in wild-type cell lysates and a significantly diminished or absent signal in FUT8 knockout lysates.[3] This can be assessed via Western Blot or ELISA.[3][4] Additionally, peptide inhibition assays, where the antibody is pre-incubated with the fucosylated glycopeptide immunogen, can demonstrate that binding to the target is specific.[5]
Q3: My signal is very weak when detecting my fucosylated protein of interest. What can I do?
A3: A weak or absent signal can be due to several factors:
-
Low abundance of the target protein: The fucosylated form of your protein of interest may be present at very low levels in your sample.
-
Poor antibody affinity: The antibody may have a low affinity for the target epitope.
-
Suboptimal antibody concentration: The primary or secondary antibody may be too dilute.
-
Inefficient antigen retrieval (IHC): The fucosylated epitope may be masked by formalin fixation. Optimization of heat-induced or proteolytic-induced epitope retrieval is necessary.[2]
-
Incorrect experimental conditions: Incubation times may be too short, or temperatures may not be optimal. Longer incubation at 4°C can sometimes improve specific signal.[6]
Q4: I am observing high background in my Western Blot/IHC/ELISA. How can I reduce it?
A4: High background can obscure your specific signal. To reduce it:
-
Optimize blocking: Ensure you are using an effective blocking buffer. Common choices include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. The duration of the blocking step can also be increased.[7] For IHC, using a serum from the same species as the secondary antibody is recommended.
-
Adjust antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Increase washing stringency: Increase the number and duration of wash steps to remove unbound antibodies more effectively. Adding a detergent like Tween-20 to your wash buffer is also crucial.[8]
-
Ensure reagent purity: Use fresh, high-quality reagents to avoid contaminants that can increase background.
Troubleshooting Guides
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient transfer of fucosylated glycoprotein. | Optimize transfer conditions. Glycoproteins may require longer transfer times or different membrane types (e.g., PVDF). |
| Low concentration of primary/secondary antibody. | Titrate antibodies to determine the optimal concentration. Consider overnight incubation at 4°C for the primary antibody.[7] | |
| Target protein is not fucosylated or is in low abundance. | Use a positive control (a known fucosylated protein) to confirm the workflow. Consider enriching your sample for glycoproteins. | |
| High Background | Ineffective blocking. | Try different blocking agents (5% non-fat milk, 5% BSA, or commercial blockers). Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[7] |
| Primary antibody concentration is too high. | Perform a dilution series of the primary antibody to find the optimal concentration.[2] | |
| Insufficient washing. | Increase the number of washes (e.g., 3-4 times for 5-10 minutes each) with TBST.[7] | |
| Non-specific Bands | Antibody is cross-reacting with other fucosylated proteins. | This may be expected in a complex lysate. To confirm the band of interest, use a negative control (e.g., FUT8 knockout lysate) or perform immunoprecipitation with an antibody against your protein of interest followed by Western Blot with the anti-fucose antibody. |
| Antibody has low specificity. | Validate the antibody with appropriate controls. If problems persist, consider sourcing an antibody from a different vendor or a monoclonal antibody if you are using a polyclonal. |
Immunohistochemistry (IHC)
| Problem | Potential Cause | Recommended Solution |
| No Staining or Weak Staining | Epitope masking due to fixation. | Optimize antigen retrieval. Try different methods (Heat-Induced vs. Proteolytic-Induced) and buffers (e.g., citrate buffer at pH 6.0 or Tris-EDTA at pH 9.0) with varying incubation times and temperatures.[2][9] |
| Tissue was improperly fixed or processed. | Ensure proper and consistent fixation protocols are followed. Over-fixation can mask epitopes, while under-fixation can lead to poor morphology. | |
| Primary antibody cannot penetrate the tissue. | Increase the incubation time of the primary antibody and include a permeabilization agent (e.g., Triton X-100 or Saponin) in your buffers if staining intracellular targets. | |
| High Background Staining | Non-specific binding of primary or secondary antibodies. | Use a blocking serum from the same species as the secondary antibody. Ensure adequate washing steps. |
| Endogenous enzyme activity (for HRP/AP detection). | Include a quenching step for endogenous peroxidases (e.g., with 3% H₂O₂) or phosphatases before primary antibody incubation. | |
| Hydrophobic interactions. | Use a buffer containing a detergent like Tween-20 and a protein stabilizer like BSA. |
ELISA
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient coating of fucosylated antigen/antibody. | Increase the concentration of the coating antigen/antibody or the incubation time (e.g., overnight at 4°C).[10] Ensure the plate type is suitable for protein binding. |
| Incompatible antibody pair (Sandwich ELISA). | Ensure the capture and detection antibodies recognize different epitopes. | |
| Reagents are inactive or expired. | Use fresh reagents and ensure proper storage conditions. Prepare substrate solutions immediately before use.[11] | |
| High Background | Ineffective blocking. | Increase the concentration or duration of the blocking step. Test different blocking buffers.[8] |
| High concentration of detection antibody or conjugate. | Titrate the detection antibody and the enzyme conjugate to optimal levels.[12] | |
| Insufficient washing. | Ensure thorough washing between steps, including soaking steps if necessary, to remove all unbound reagents.[12] Automated plate washers can improve consistency. | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting or washing. | Use calibrated pipettes and ensure consistent technique across the plate.[10] Ensure the plate washer is functioning correctly. |
| Edge effects due to temperature or evaporation. | Incubate plates in a humidified chamber and allow all reagents to reach room temperature before use. Avoid stacking plates during incubation.[10] |
Quantitative Data
The following table summarizes data from a study that developed a highly specific monoclonal antibody against the core fucose of N-glycans in IgG. The data shows the relative levels of core fucose detected by ELISA in the serum of patients with pulmonary diseases compared to healthy subjects.
Table 1: Relative Core Fucose Levels in Serum IgG Detected by ELISA
| Patient Group | Relative Core Fucose Level (Arbitrary Units) |
| Healthy Subjects | High |
| Lung Cancer Patients | Low |
| COPD Patients | Low |
| Interstitial Pneumonia Patients | Low |
Data adapted from Kanto et al., J Biol Chem, 2023.[4] This study suggests that a decrease in IgG core fucosylation may serve as a biomarker for certain pulmonary diseases.[4]
Another key area where quantitative data is crucial is in the development of therapeutic antibodies, where the absence of core fucose can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC).
Table 2: Effect of Fucosylation on FcγRIIIa Binding and ADCC Activity
| Antibody Glycoform | Relative Binding to FcγRIIIa | Relative ADCC Activity |
| Fucosylated | 1x | 1x |
| Afucosylated (Fucose Removed) | Up to 50x increase | Significantly enhanced |
This table represents a summary of findings from multiple studies on therapeutic antibodies.[13][14] The removal of core fucose enhances the interaction between the antibody's Fc region and the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells.[14]
Experimental Protocols
Protocol 1: Western Blotting for Detection of Fucosylated Proteins
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Ensure complete transfer, especially for high molecular weight glycoproteins.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Alpha-D-Fucose antibody diluted in blocking buffer. Optimal dilution and incubation time (e.g., 2 hours at RT or overnight at 4°C) should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager.
Protocol 2: Immunohistochemistry (IHC-P) for Fucosylated Antigens
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).
-
Blocking: Block non-specific binding by incubating sections with a protein block (e.g., serum from the secondary antibody host species) for 30-60 minutes.
-
Primary Antibody Incubation: Apply the anti-Alpha-D-Fucose antibody, diluted in an appropriate antibody diluent, and incubate in a humidified chamber (e.g., for 1 hour at RT or overnight at 4°C).
-
Washing: Wash slides three times for 5 minutes each in wash buffer.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate, or apply an HRP-polymer-conjugated secondary antibody. Incubate according to the manufacturer's instructions.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain, Dehydrate, and Mount: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.
Protocol 3: Direct ELISA for Fucosylated Protein Detection
-
Coating: Coat a 96-well high-binding ELISA plate with your purified fucosylated protein (or cell lysate) diluted in coating buffer (e.g., 1-10 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBST: PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-Alpha-D-Fucose antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly (4-5 times).
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: General experimental workflow for using this compound antibodies.
Caption: Decision tree for troubleshooting common specificity issues.
Caption: Role of fucose in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
References
- 1. ashpublications.org [ashpublications.org]
- 2. bosterbio.com [bosterbio.com]
- 3. A highly specific antibody against the core fucose of the N-glycan in IgG identifies the pulmonary diseases and its regulation by CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly specific antibody against the core fucose of the N-glycan in IgG identifies the pulmonary diseases and its regulation by CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a first-in-class antibody and a specific assay for α-1,6-fucosylated prostate-specific antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. biocare.net [biocare.net]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Protocols for Accurate Alpha-D-Fucose Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the accurate quantification of Alpha-D-Fucose.
General Fucose Metabolism & Labeling
Understanding the metabolic pathways of fucose is crucial for designing and troubleshooting experiments, particularly those involving isotopic labeling. In mammalian cells, GDP-fucose, the activated form of fucose used for fucosylation, is synthesized via two main pathways: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This is the primary synthesis route, producing about 90% of the total GDP-fucose pool from GDP-mannose in the cytosol.[1]
-
Salvage Pathway: This pathway utilizes exogenous fucose (like that introduced in a labeling experiment), which is phosphorylated by fucose kinase (FUK) and then converted to GDP-fucose.[1]
These two pathways compete, and the large unlabeled pool from the de novo pathway can dilute the labeled fucose from the salvage pathway, potentially leading to lower-than-expected incorporation into glycoproteins.[1]
Section 1: Enzymatic Assays
Enzymatic assays offer a rapid and reliable method for quantifying L-fucose in various samples, including plant extracts and biological materials.[2][3][4] The principle involves the oxidation of L-fucose by L-fucose dehydrogenase (FDH) in the presence of NADP+, which produces NADPH.[2][5] The resulting increase in absorbance at 340 nm is stoichiometric with the amount of L-fucose.[2][5]
Troubleshooting Guide & FAQs (Enzymatic Assays)
Q1: My absorbance reading (ΔA) is too low. What should I do?
-
A: A low absorbance reading suggests the fucose concentration in your sample is below the optimal range of the assay. You should prepare a more concentrated sample by either weighing out more starting material or reducing the dilution factor.[2] Alternatively, you can increase the sample volume added to the cuvette (e.g., up to 2.0 mL), ensuring the total reaction volume is adjusted accordingly with distilled water.[2]
Q2: The reaction doesn't stop after the recommended incubation time (~10 minutes). Why?
-
A: If the absorbance continues to increase after the specified time, it may indicate the presence of interfering substances in your sample.[2] Continue to read the absorbance at 2-minute intervals until the readings stabilize or decrease consistently.[2] To confirm interference, you can add a known amount of L-fucose standard (e.g., 50 µg) to the cuvette after the initial reaction; a significant absorbance increase confirms the enzyme is active and suggests sample-specific inhibition.[2]
Q3: How should I prepare different types of samples for the assay?
-
A: Proper sample preparation is critical to remove interfering substances like proteins and particulates.
-
Plant Materials: Mill the sample, extract with hot water (80°C), bring to volume, filter, and use the clear solution.[2]
-
Cell Culture/Fermentation Media: Inactivate endogenous enzymes by heating the sample (90-95°C for 10 min). Then, centrifuge or filter to obtain a clear solution. Deproteinization with Carrez reagents can also be used.[2]
-
Samples with Protein: Deproteinize by adding an equal volume of ice-cold 1 M perchloric acid, centrifuging, and neutralizing the supernatant to pH ~8.0 with 1 M KOH.[2]
-
Q4: What is the specificity of the L-fucose dehydrogenase enzyme?
-
A: The enzyme is highly specific for L-fucose. It reacts much more slowly with L-galactose and D-arabinose. It does not react with D-fucose, D-glucose, D-mannose, or D-xylose.[2]
Q5: My results are inconsistent between replicates. What are the common causes?
-
A: Inconsistent results often stem from issues with reagent preparation or pipetting.[6] Ensure all reagents are prepared fresh according to the protocol and are stored correctly.[6] Use calibrated pipettes and ensure thorough mixing of reagents and samples in the cuvette or microplate well.[2] For microplates, using a microplate shaker or repeated aspiration can ensure homogeneity.[2]
Quantitative Data Summary: L-Fucose Enzymatic Assay
| Parameter | Value | Source |
| Principle | L-Fucose + NADP⁺ --(FDH)--> L-fucono-1,5-lactone + NADPH + H⁺ | [2] |
| Wavelength | 340 nm | [2] |
| Linear Range | 0.5 to 100 µg of L-fucose per assay | [2] |
| Limit of Detection | 0.68 mg/L (for a 2.00 mL sample volume) | [2] |
| Reaction Time | ~10 minutes at 37°C | [2][3][4] |
| Assay Formats | Manual (cuvette), 96-well microplate, auto-analyzer | [3][4] |
Detailed Experimental Protocol: Enzymatic Assay (Microplate Format)
This protocol is adapted from commercially available L-Fucose assay kits.[2][5]
1. Reagent Preparation:
- Prepare reagents as specified by the kit manufacturer. This typically involves dissolving a lyophilized NADP⁺ powder in distilled water and preparing a buffer solution.[2]
2. Sample Preparation:
- Prepare the sample as described in the FAQ section to obtain a clear, diluted solution. The final concentration should yield between 0.5 and 100 µg of L-fucose in the volume used in the assay.[2]
3. Assay Procedure:
- Pipette the following into wells of a clear, flat-bottomed 96-well microplate:
- 10 µL of distilled water (for blank) or 10 µL of sample/standard.
- 200 µL of a master mix containing buffer and NADP⁺.
- Mix thoroughly and read the initial absorbance (A1) at 340 nm.
- Start the reaction by adding 5 µL of L-Fucose Dehydrogenase (FDH) suspension to each well.
- Incubate at 37°C for approximately 10 minutes.
- Read the final absorbance (A2) at 340 nm.
4. Calculation:
- Calculate the change in absorbance (ΔA) for both the sample and the blank (ΔA = A2 - A1).
- Subtract the blank's ΔA from the sample's ΔA.
- Calculate the concentration of L-fucose using the extinction coefficient of NADPH at 340 nm and the sample volume, or by using a standard curve.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying fucose, often after its release from complex carbohydrates like fucoidan or glycoproteins.[7][8] The method typically involves sample hydrolysis, followed by chromatographic separation on a specialized column (e.g., carbohydrate or normal phase) and detection, commonly with an Evaporative Light Scattering Detector (ELSD) or after fluorescent labeling.[7][8]
Troubleshooting Guide & FAQs (HPLC)
Q1: I'm observing peak tailing in my chromatogram. What's the cause?
-
A: Peak tailing can be caused by several factors, including column degradation, secondary interactions with the stationary phase (e.g., with residual silanols), or a plugged column frit.[9][10]
Q2: My retention times are shifting and not reproducible. How can I fix this?
-
A: Retention time variability is often due to issues with the mobile phase or lack of column equilibration.[11][12]
-
Solution: Ensure the mobile phase is well-mixed, degassed, and prepared fresh, especially aqueous buffers which can support microbial growth.[9][12] Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions between runs, typically 5-10 column volumes.[11][12] Also, check for leaks in the system, as this can affect flow rate and pressure.[9]
-
Q3: The signal/sensitivity for my fucose peak is very low. What can I do?
-
A: Low sensitivity can result from a degraded column, incorrect detector settings, or issues with the sample itself.[9]
-
Solution: First, check your detector settings (e.g., ELSD drift tube temperature and gas flow rate).[8] Ensure your sample is dissolved in a solvent compatible with the mobile phase; dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion and poor sensitivity.[11][12] If possible, dilute your sample with the starting mobile phase.[11]
-
Q4: I see a high backpressure in the system. What does this indicate?
-
A: High backpressure is typically caused by a blockage in the system.[9] The most common locations are the column inlet frit or the inline filters.
Quantitative Data Summary: HPLC-ELSD for L-Fucose
This data is based on a method for determining L-fucose in fucoidan extract.[8]
| Parameter | Value / Condition | Source |
| Column | Prevail Carbohydrate ES (5 µm, 4.6x250 mm) | [8] |
| Mobile Phase | 80% Acetonitrile / 0.5% Ammonium Acetate (90:10) | [8] |
| Column Temp. | 30°C | [8] |
| Detector | ELSD (Drift Tube: 100°C, Air Flow: 3 L/min) | [8] |
| Linear Range | 276.3 µg/mL - 2210.4 µg/mL (Logarithmic) | [8] |
| Recovery | 99.97% | [8] |
| RSD | 1.49% | [8] |
Detailed Experimental Protocol: Fucose Quantification in Plasma by HPLC
This protocol provides a general framework for analyzing fucose from biological fluids like plasma.[7]
1. Sample Preparation: [7]
- To a plasma sample, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- Perform acid digestion (e.g., with 20% trifluoroacetic acid) to hydrolyze glycoconjugates and release free fucose. The exact time and temperature must be optimized.
- Neutralize the sample and filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions: [7]
- Column: A normal phase column, such as an amide or amino-propyl stationary phase (e.g., Shodex Asahipak NH2P-50), is suitable for separating underivatized monosaccharides.[7]
- Mobile Phase: A typical mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
- Detector: An ELSD or a Charged Aerosol Detector (CAD) is used as fucose lacks a strong chromophore for UV detection.
3. Data Analysis:
- Identify the fucose peak by comparing its retention time to that of a pure L-fucose standard.
- Generate a standard curve by injecting known concentrations of L-fucose.
- Quantify the amount of fucose in the sample by interpolating its peak area from the standard curve.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for monosaccharide analysis, including fucose.[13] The technique requires chemical derivatization to make the sugars volatile.[14] A common method is to convert the monosaccharides into their partially methylated alditol acetates (PMAAs), which allows for the determination of glycosidic linkages.[15]
Troubleshooting Guide & FAQs (GC-MS)
Q1: I'm seeing multiple peaks for a single sugar standard like glucose. Is this normal?
-
A: Yes, this is expected. Aldose sugars exist in solution as an equilibrium of different tautomeric forms (anomers and ring structures).[14] Derivatization can "lock" these different forms, leading to multiple peaks for a single sugar on the chromatogram.[14] Using an oximation step before silylation can simplify the chromatogram by converting the open-chain aldehyde to syn and anti oximes.[14]
Q2: My derivatization reaction seems inefficient, leading to low signal. How can I improve it?
-
A: Inefficient derivatization is a common problem. Ensure all reagents are anhydrous, as water can quench the derivatizing agents (e.g., trimethylsilyl ethers).[13] Ensure thorough mixing and adherence to the recommended reaction times and temperatures. The sample must be completely dry before adding the derivatization reagents.
Q3: How do I identify the fucose peak in a complex mixture?
-
A: Peak identification relies on two key pieces of information: retention time and mass spectrum.
-
Retention Time: Analyze a pure, derivatized L-fucose standard under the exact same GC conditions to determine its retention time.
-
Mass Spectrum: The electron impact (EI) mass spectrum of the derivatized fucose will have a characteristic fragmentation pattern. Compare the mass spectrum of your unknown peak to the spectrum of the standard or to a library spectrum (e.g., NIST) for confirmation.[14][16]
-
Q4: Can this method distinguish between different fucose linkages?
-
A: Yes, the PMAA derivatization method is specifically designed for linkage analysis.[15] Hydroxyl groups involved in glycosidic linkages are not methylated but are acetylated after hydrolysis. The resulting mass spectrum of the PMAA derivative will indicate the positions of these acetyl groups, thereby revealing the original linkage position.[15]
Quantitative Data Summary: GC-MS for Monosaccharides
Quantitative performance depends heavily on the specific derivatization method and instrument. The following data is for a trimethylsilyl-diethyl-dithioacetal (TMSD) derivatization method.[13]
| Parameter | Value (for Fucose) | Source |
| Derivatization | Trimethylsilyl-diethyl-dithioacetal (TMSD) | [13] |
| LOD | 0.6 - 2.7 µg/mL (Range for 13 analytes) | [13] |
| LOQ | 3.1 - 13.3 µg/mL (Range for 13 analytes) | [13] |
| RSD (Stability) | < 2.02% over 24 hours | [13] |
Detailed Experimental Protocol: Fucose Linkage Analysis by GC-MS (PMAA Method)
This protocol outlines the key steps for analyzing glycosidic linkages of fucose within a complex polysaccharide.[15]
1. Permethylation:
- Dry the polysaccharide sample completely.
- Dissolve in DMSO and treat with powdered sodium hydroxide and iodomethane (CH₃I) to methylate all free hydroxyl groups.[16]
2. Hydrolysis:
- After methylation, hydrolyze the polysaccharide into its constituent monosaccharides using a strong acid like trifluoroacetic acid (TFA). This breaks the glycosidic bonds.
3. Reduction:
- Reduce the monosaccharides, typically with sodium borodeuteride (NaBD₄). This converts the aldehyde group at the anomeric carbon to a primary alcohol (alditol) and incorporates a deuterium label.
4. Acetylation:
- Perform acetylation using a reagent like acetic anhydride. This will acetylate the hydroxyl groups that were previously involved in glycosidic linkages, which were exposed during the hydrolysis step.
5. GC-MS Analysis:
- Extract the resulting PMAA derivatives into an organic solvent and inject them into the GC-MS.
- GC Conditions: Use a capillary column (e.g., DB-5ms) with a suitable temperature program, such as ramping from 50°C to 250°C.[16]
- MS Detection: Use electron impact (EI) ionization. The mass spectrometer will fragment the PMAA molecules, and the resulting fragmentation pattern will be indicative of the positions of the acetyl groups, thus revealing the original linkage positions.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 4. L-Fucose Assay Kit | Nutritional Analysis [neogen.com]
- 5. researchgate.net [researchgate.net]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. Item - Development, validation and application of an analytical method for the determination of fucose in human plasma after oral administration of fucoidan - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates | MDPI [mdpi.com]
- 14. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 15. Characterization of Unfractionated Polysaccharides in Brown Seaweed by Methylation-GC-MS-Based Linkage Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anomalous N-glycan structures with an internal fucose branched to GlcA and GlcN residues isolated from a Mollusk shell-forming fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Alpha-D-Fucose Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Alpha-D-Fucose in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a deoxyhexose monosaccharide that is generally considered soluble in aqueous solutions.[1][2] However, its solubility can be influenced by the solvent, temperature, pH, and the presence of other solutes in the medium. For its more commonly studied enantiomer, L-Fucose, solubility is approximately 10 mg/mL in PBS (pH 7.2) and significantly higher in organic solvents like DMSO (~30 mg/mL).[3]
Q2: Can I prepare a high-concentration stock solution in an aqueous buffer?
While possible, preparing high-concentration stock solutions in aqueous buffers like PBS or cell culture media may be limited by the compound's maximum solubility.[3] For concentrations exceeding 10 mg/mL, using an organic solvent like DMSO to create a concentrated stock solution is a common and recommended practice.[3] This stock can then be diluted to the final working concentration in your aqueous assay buffer.
Q3: What is the difference between this compound and L-Fucose in terms of experimental use?
This compound is the D-enantiomer of fucose, while L-Fucose is the form more commonly found in mammalian glycans.[1][4] In mammals, dedicated metabolic pathways exist for L-fucose, starting with the synthesis of GDP-β-L-fucose.[4] this compound can act as a non-metabolizable analogue of L-arabinose in some bacteria and may inhibit certain eukaryotic enzymes, making it a tool for studying specific biological processes.[2] From a solubility perspective, their physical properties are very similar, but their biological effects in your assay will be distinct.
Q4: How should I store this compound solutions?
This compound is supplied as a crystalline solid that is stable for years when stored at -20°C.[3] Once dissolved, aqueous solutions are not recommended for storage for more than one day.[3] For longer-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C in tightly sealed containers.[5]
Solubility Data
Quantitative solubility data for fucose can vary based on the specific isomer and experimental conditions. The following table summarizes available data, primarily for the more extensively studied L-Fucose, which serves as a strong reference for this compound due to their similar physical properties.
| Solvent | Concentration (mg/mL) | Molar Concentration (approx.)† | Source |
| PBS (pH 7.2) | ~ 10 mg/mL | ~ 60.9 mM | [3] |
| DMSO | ~ 30 mg/mL | ~ 182.7 mM | [3] |
| Dimethyl Formamide | ~ 20 mg/mL | ~ 121.8 mM | [3] |
| Ethanol | ~ 0.3 mg/mL | ~ 1.8 mM | [3] |
†Calculated based on a molecular weight of 164.16 g/mol for fucose.[1]
Troubleshooting Guide
Problem: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Steps & Solutions |
| Exceeding Maximum Solubility: The final concentration in the medium is too high.[5] | 1. Verify Calculation: Double-check the dilution calculation to ensure the final concentration is within the expected solubility limit for your medium. 2. Serial Dilution: Perform a serial dilution of your stock solution to determine the maximum soluble concentration empirically. |
| Temperature Shock: Adding a cold stock solution to warm (37°C) medium can cause the compound to precipitate out of solution.[5] | 1. Pre-warm Medium: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[5] 2. Warm Stock Solution: Gently warm the stock solution to room temperature before adding it to the medium. |
| Solvent Miscibility Issues: A high percentage of organic solvent (e.g., DMSO) in the final medium can cause precipitation of media components or the compound itself. | 1. Minimize Solvent: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can have physiological effects.[3] |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media, leading to precipitation.[5] | 1. Test in Simpler Buffer: Evaluate the solubility of this compound in a simpler buffer like PBS to determine if specific media components are the cause.[5] |
Problem: My stock solution appears cloudy or has visible crystals after storage.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Solubility at Low Temperatures: The compound has lower solubility at storage temperatures (-20°C).[5] | 1. Warm and Vortex: Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve any precipitate.[5] |
| Freeze-Thaw Cycles: Repeated freezing and thawing can encourage precipitation. | 1. Aliquot Stock: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[5] |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the air, which can reduce the solubility of the compound. | 1. Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.[5] 2. Proper Storage: Store stock solutions in tightly sealed containers to minimize exposure to humidity.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use, tightly sealed tubes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Pre-warm Medium: Ensure your final assay buffer or cell culture medium is pre-warmed to the experimental temperature (typically 37°C).
-
Thaw Stock: Thaw a single-use aliquot of your concentrated this compound stock solution (from Protocol 1) and bring it to room temperature.
-
Dilute: Add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration. Pipette up and down or gently vortex to mix thoroughly.
-
Use Immediately: Use the freshly prepared working solution in your in vitro assay without delay.
Visual Guides
// Nodes start [label="Precipitate Observed?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; stock [label="In Stock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; medium [label="In Assay Medium", fillcolor="#F1F3F4", fontcolor="#202124"];
// Stock Solution Branch cause_stock [label="Possible Causes:\n- Stored at low temp\n- Freeze-thaw cycles\n- Solvent hydration (DMSO)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_stock [label="Solutions:\n- Gently warm to 37°C\n- Vortex thoroughly\n- Aliquot into single-use tubes\n- Use anhydrous DMSO", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Medium Branch cause_medium [label="Possible Causes:\n- Concentration > solubility limit\n- Temperature shock\n- pH shift\n- Media component interaction", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_medium [label="Solutions:\n- Lower final concentration\n- Pre-warm medium to 37°C\n- Test in simpler buffer (PBS)\n- Check medium pH", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> stock [label="Yes, in..."]; start -> medium [label="Yes, in..."]; stock -> cause_stock [style=dashed, arrowhead=open]; cause_stock -> solution_stock [color="#34A853"]; medium -> cause_medium [style=dashed, arrowhead=open]; cause_medium -> solution_medium [color="#4285F4"]; } }
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Standard workflow for preparing this compound solutions.
References
Validation & Comparative
methods to validate Alpha-D-Fucose incorporation into proteins
For researchers, scientists, and professionals in drug development, accurately validating the incorporation of Alpha-D-Fucose into proteins is critical for understanding protein function, disease pathology, and for the quality control of biotherapeutics. This guide provides a detailed comparison of the primary methods used for this purpose: Mass Spectrometry, Lectin-Based Assays, and Metabolic Labeling coupled with Click Chemistry.
Comparative Analysis of Fucosylation Validation Methods
The choice of method for validating fucose incorporation depends on the specific research question, the required level of detail, and the available instrumentation. Mass spectrometry offers the most detailed structural information, while lectin-based assays provide high-throughput screening capabilities. Metabolic labeling with click chemistry is a powerful tool for studying fucosylation in living systems.
| Method | Principle | Advantages | Disadvantages | Typical Applications | Quantitative Readout |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify fucosylated glycopeptides.[1][2][3] | High specificity and sensitivity. Provides detailed structural information, including site of fucosylation (core vs. antenna) and glycan composition.[1] Enables both relative and absolute quantification.[2][3] | Requires complex sample preparation and sophisticated instrumentation.[4][5] Data analysis can be challenging. Lower throughput compared to other methods. | Detailed characterization of fucosylation on purified proteins.[6] Biomarker discovery.[2] Quality control of biopharmaceuticals. | Relative or absolute abundance of specific glycopeptides.[2][3] |
| Lectin-Based Assays | Utilizes lectins, proteins that bind specifically to carbohydrate structures, to detect or enrich fucosylated glycoproteins.[4][7][8] | Relatively simple, fast, and cost-effective.[4] High throughput is achievable with formats like ELISA and microarrays.[4][5] | Can have lower specificity compared to MS, as lectins may bind to similar glycan structures. Provides limited structural information.[4] Quantification can be less precise. | Screening for changes in fucosylation in complex samples (e.g., serum, cell lysates).[4][8] Glycoprotein enrichment prior to other analyses.[8] | Fluorescence intensity, absorbance, or chemiluminescence signal.[4][5] |
| Metabolic Labeling & Click Chemistry | Cells are fed with a fucose analog containing a bioorthogonal handle (e.g., an azide or alkyne).[9][10] The analog is incorporated into glycoproteins and then detected by "clicking" on a reporter molecule (e.g., a fluorophore or biotin).[10] | Enables the study of fucosylation in living cells and organisms.[10] High sensitivity and specificity for newly synthesized glycoproteins.[10] Allows for visualization and enrichment of fucosylated proteins. | Potential for metabolic interference by the fucose analog.[10] Labeling efficiency can be cell-type dependent.[10][11] Requires synthesis of the fucose analog. | In vivo imaging of fucosylated glycans.[10] Identification of newly synthesized fucosylated proteins. Probing the dynamics of protein glycosylation. | Fluorescence intensity (flow cytometry, microscopy), or signal from captured biotinylated proteins. |
Experimental Protocols
Mass Spectrometry-Based Glycopeptide Analysis
This protocol outlines a general workflow for the analysis of fucosylated glycopeptides from a purified glycoprotein or a complex protein mixture.
1. Protein Denaturation, Reduction, and Alkylation:
- Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
- Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
- Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
2. Proteolytic Digestion:
- Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
- Add a protease (e.g., trypsin) at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
3. Glycopeptide Enrichment (Optional):
- For complex samples, enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or specific lectin affinity chromatography.
4. LC-MS/MS Analysis:
- Analyze the peptide/glycopeptide mixture using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Separate peptides using a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.
- Acquire MS and MS/MS data in a data-dependent manner, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
5. Data Analysis:
- Use specialized software (e.g., Byonic™, MaxQuant) to identify glycopeptides from the MS/MS spectra and determine the glycan composition and peptide sequence.
- Quantify the relative abundance of fucosylated versus non-fucosylated glycopeptides by comparing the peak areas of the corresponding precursor ions.
Lectin Blotting for Fucosylated Glycoproteins
This protocol describes the detection of fucosylated glycoproteins in a protein mixture using lectin blotting.
1. SDS-PAGE and Protein Transfer:
- Separate the protein sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[12][13]
2. Blocking:
- Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature.[7]
3. Lectin Incubation:
- Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Lens culinaris agglutinin (LCA) or Aleuria aurantia lectin (AAL)) diluted in blocking buffer (typically 1-5 µg/mL) for 1-2 hours at room temperature.[12][13]
4. Washing:
- Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.
5. Detection:
- Incubate the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase (HRP) or alkaline phosphatase (AP)) diluted in blocking buffer for 1 hour at room temperature.[12]
- Wash the membrane again as in step 4.
- Add a chemiluminescent or colorimetric substrate and detect the signal using an appropriate imaging system.[12][13]
Metabolic Labeling with Fucose Analogs and Click Chemistry
This protocol provides a general procedure for labeling and detecting fucosylated glycoproteins in cultured cells.
1. Metabolic Labeling:
- Culture cells in their standard growth medium.
- Add a peracetylated fucose analog with an alkyne or azide group (e.g., peracetylated 6-alkynyl-fucose) to the culture medium at a final concentration of 25-100 µM.[10]
- Incubate the cells for 24-72 hours to allow for incorporation of the analog into newly synthesized glycoproteins.[10]
2. Cell Lysis:
- Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
3. Click Chemistry Reaction:
- To the cell lysate, add the click chemistry reaction cocktail. For an alkyne-labeled protein and an azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide), the cocktail typically includes:
- The azide reporter.
- A copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
- A copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.
- Incubate the reaction for 1-2 hours at room temperature.
4. Downstream Analysis:
- For biotinylated proteins: The labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
- For fluorescently labeled proteins: The labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE, or by fluorescence microscopy in fixed cells.
Visualizing the Workflows
Mass Spectrometry Workflow for Fucosylation Analysis
Caption: Workflow for fucosylation analysis by mass spectrometry.
Metabolic Labeling and Click Chemistry Workflow
Caption: General workflow for metabolic labeling and click chemistry.
References
- 1. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. search.library.uvic.ca [search.library.uvic.ca]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
A Comparative Analysis of the Biological Activity of Alpha-D-Fucose and L-Fucose
In the landscape of glycobiology, the stereochemistry of monosaccharides plays a pivotal role in determining their biological function. This guide provides a detailed comparative analysis of L-Fucose, the biologically ubiquitous isomer in mammals, and its synthetic diastereomer, Alpha-D-Fucose. While structurally similar, their interactions within biological systems are profoundly different. This analysis, tailored for researchers, scientists, and drug development professionals, is supported by experimental data and elucidates the critical role of stereospecificity in biological recognition and activity.
Introduction: The Significance of Fucose Stereochemistry
Fucose is a six-carbon deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] In mammalian systems, fucose is almost exclusively found in the L-configuration (L-Fucose).[2][3] This isomer is a fundamental component of many N- and O-linked glycans on glycoproteins and glycolipids.[2] In stark contrast, D-Fucose is rare in mammals and its biological roles are largely uncharacterized.[1][4] This disparity is primarily due to the high stereospecificity of the enzymes involved in fucose metabolism and incorporation into glycoconjugates.
Data Presentation: A Quantitative Comparison
The following tables summarize the key biological activities of L-Fucose and the inferred lack of activity for this compound in mammalian systems, based on the specificity of the relevant biological pathways.
Table 1: Comparative Biological Activities of L-Fucose and this compound
| Biological Process | L-Fucose Activity | This compound Activity | Key Findings & References |
| Glycosylation | Serves as a substrate for fucosyltransferases to be incorporated into N- and O-linked glycans.[2] | Not a recognized substrate for mammalian fucosyltransferases. | The enzymatic machinery for fucosylation is highly specific for the L-isomer.[5] |
| Cell Signaling | Modulates signaling pathways such as Notch, and those involved in cell adhesion and immune response.[6][7] | No reported modulation of mammalian signaling pathways. | Specific fucosylated glycans are required for receptor-ligand interactions that trigger signaling cascades. |
| Immune Response | Essential for selectin-ligand interactions, leukocyte rolling, and antibody-dependent cell-mediated cytotoxicity (ADCC).[8] | Does not participate in selectin-ligand binding. | Lectins and antibodies that recognize fucosylated structures are specific to the L-conformation.[9] |
| Cell Proliferation | Can influence the proliferation of certain cancer cell lines.[10] | No direct comparative data available, but expected to be inert. | The effects on proliferation are mediated by the incorporation of L-Fucose into cell surface glycans. |
| Enzymatic Degradation | Cleaved from glycoconjugates by α-L-fucosidases.[4] | Not a substrate for α-L-fucosidases. | The active site of α-L-fucosidases is stereospecific for the L-isomer.[5] |
Table 2: Lectin Binding Specificity
| Lectin | Specificity | Binding to L-Fucose | Binding to D-Fucose | Reference |
| Aleuria aurantia Lectin (AAL) | α(1,6)- and α(1,3)-linked L-Fucose | High Affinity | Negligible | [9] |
| Lotus tetragonolobus Lectin (LTL) | α(1,2)-linked L-Fucose | High Affinity | Negligible | [9] |
| Ulex europaeus Agglutinin I (UEA I) | α(1,2)-linked L-Fucose | High Affinity | Negligible | [9] |
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is used to assess the effect of fucose isomers on the proliferation of cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A375) and a normal cell line (e.g., HGF-1).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% antibiotics).
-
L-Fucose and this compound solutions of varying concentrations (e.g., 1, 5, and 10 mg/ml).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
Microplate reader.
Methodology:
-
Seed cells in 96-well plates at a density of approximately 1x10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of either L-Fucose or this compound. Include a control group with no added fucose.
-
Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
In Vitro Fucosylation Assay
This assay determines if a fucose isomer can be utilized by fucosyltransferases.
Materials:
-
Recombinant human fucosyltransferase (e.g., FUT8).
-
Acceptor substrate (e.g., a fluorescently labeled asialo-agalacto-biantennary N-glycan).
-
GDP-L-Fucose and GDP-D-Fucose.
-
Reaction buffer.
-
HPLC system with a fluorescence detector.
Methodology:
-
Set up reaction mixtures containing the fucosyltransferase, acceptor substrate, and either GDP-L-Fucose or GDP-D-Fucose in the reaction buffer.
-
Incubate the reactions at 37°C for a specific time.
-
Stop the reactions by adding a quenching solution.
-
Analyze the reaction products by HPLC.
-
The appearance of a new peak corresponding to the fucosylated product indicates enzyme activity.
Signaling Pathways and Experimental Workflows
Fucose Metabolism and Incorporation into Glycans
The following diagram illustrates the metabolic pathways for L-fucose utilization in mammalian cells. This compound is not known to enter these pathways.
Caption: L-Fucose metabolism via the de novo and salvage pathways.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for comparing the biological effects of this compound and L-Fucose.
Caption: Workflow for comparing fucose isomer biological activity.
Conclusion
The biological activity of fucose is exquisitely dependent on its stereochemistry. L-Fucose is an integral component of mammalian glycans and a key modulator of numerous physiological and pathological processes. The enzymatic machinery responsible for fucose metabolism and incorporation into complex carbohydrates is highly specific for the L-isomer. Consequently, this compound is biologically inert in mammalian systems as it is not recognized by the key enzymes, transporters, and receptors that mediate the effects of L-Fucose. For researchers in drug development, this stereospecificity is a critical consideration, as targeting fucose-dependent pathways requires a precise understanding of the active L-isomer. Future research may explore the potential of D-fucose analogs as specific inhibitors in non-mammalian systems where D-fucose may be more prevalent.
References
- 1. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fucose-specific DC-SIGN signalling directs T helper cell type-2 responses via IKKε- and CYLD-dependent Bcl3 activation. | Sigma-Aldrich [merckmillipore.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Roles of α-L-Fucose Linkages in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of the deoxyhexose L-fucose to glycans, is a critical post-translational modification that dictates a vast array of biological processes, from cell-cell recognition and immune responses to cancer progression. In mammalian systems, the biological function of a fucosylated glycan is not determined by the presence of fucose alone, but rather by the specific anomeric linkage by which it is attached to the underlying glycan structure. This guide provides a detailed comparison of the three major types of alpha-L-fucosylation: α-1,2-, α-1,3/4-, and α-1,6-linkages, offering insights into their distinct enzymatic syntheses, biological roles, and implications in disease.
Overview of Fucosylation Linkages
L-fucose is incorporated into N-glycans, O-glycans, and glycolipids by a family of fucosyltransferases (FUTs), each exhibiting distinct acceptor and linkage specificities. The orientation of the fucose molecule, defined by its linkage, creates unique glycan epitopes that are differentially recognized by endogenous lectins and other binding proteins, thereby mediating specific biological outcomes.
| Linkage Type | Fucosyltransferase (FUT) Family | Primary Glycan Structures Formed | Key Biological Roles |
| α-1,2-Fucosylation | FUT1, FUT2 | H-type antigens (precursors to A/B blood group antigens) | Blood group determination, host-microbe interactions, cell signaling |
| α-1,3/4-Fucosylation | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | Lewis antigens (e.g., Lewis X, Sialyl Lewis X) | Leukocyte rolling and extravasation, cancer metastasis, inflammation |
| α-1,6-Fucosylation (Core) | FUT8 | Core-fucosylated N-glycans | Modulation of receptor signaling (e.g., EGFR, TGF-βR), antibody-dependent cell-mediated cytotoxicity (ADCC) |
Quantitative Comparison of Fucosyltransferase Activity
The catalytic efficiency of fucosyltransferases varies depending on the enzyme and the acceptor substrate. While comprehensive kinetic data for all human FUTs with a wide range of substrates is not exhaustively compiled in a single source, the following table presents representative kinetic parameters to illustrate these differences.
| Enzyme | Linkage | Acceptor Substrate | Km (mM) | Vmax or kcat | Reference |
| Human FUT1 | α-1,2 | Phenyl β-D-galactoside | 0.23 | 3.1 µmol/min/mg | [1] |
| Human FUT2 | α-1,2 | Galβ1-3GlcNAc (Type 1 chain) | - (More vigorous on Type 1) | - | [2][3] |
| Human FUT6 | α-1,3 | 3'-sialyl-N-acetyllactosamine | 0.25 | 1.8 µmol/min/mg | [4] |
| Human FUT7 | α-1,3 | 3'-sialyl-N-acetyllactosamine | 0.04 | 0.012 µmol/min/mg | [5] |
| Human FUT8 | α-1,6 | Asialo-, agalacto-biantennary N-glycan (NA2) | 0.014 | 1.02 s-1 (kcat) | [6] |
| Bovine α-1,2-FucT | α-1,2 | Galβ1-3GalNAc | 0.45 | 1.1 nmol/min/mg | [7] |
Note: Kinetic parameters are highly dependent on assay conditions and the specific acceptor substrate used. This table is for comparative purposes.
Biological Roles and Signaling Pathways
α-1,2-Fucosylation: Blood Groups and Host Defense
Catalyzed by FUT1 and FUT2, α-1,2-fucosylation generates the H-antigen, the precursor for the ABO blood group antigens.[8] FUT1 is primarily responsible for H-antigen synthesis on red blood cells, while FUT2 is active in secretory tissues, determining an individual's "secretor" status.[2][3] Beyond blood typing, these fucosylated structures on mucosal surfaces act as binding sites for both commensal and pathogenic bacteria, influencing gut microbiome composition and susceptibility to infections like Helicobacter pylori and norovirus.[2]
α-1,3/4-Fucosylation: Orchestrating Cell Adhesion and Inflammation
This is the most diverse family of fucosylation, involving multiple FUTs that synthesize Lewis antigens. A key structure is Sialyl Lewis X (sLex), an α-1,3-fucosylated epitope that is a critical ligand for E- and P-selectins on endothelial cells.[9] This interaction mediates the initial tethering and rolling of leukocytes on the blood vessel wall, a crucial step in their migration to sites of inflammation.[10][11] In cancer, tumor cells can hijack this mechanism by overexpressing sLex, which facilitates their adhesion to endothelial cells and subsequent metastasis.[9]
α-1,6-Fucosylation (Core Fucosylation): A Master Regulator of Receptor Function
Catalyzed exclusively by FUT8, core fucosylation involves the addition of fucose to the innermost GlcNAc of N-glycans.[12] This seemingly subtle modification has profound effects on the conformation and function of glycoproteins. For instance, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is essential for its dimerization and subsequent activation of downstream signaling pathways like ERK and JNK.[13] Conversely, the absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[12] This has been a major focus in the development of therapeutic monoclonal antibodies with enhanced efficacy.
Experimental Protocols
Fucosyltransferase Activity Assay (HPLC-based)
This protocol provides a method for measuring the activity of a fucosyltransferase by quantifying the formation of a fucosylated product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified or recombinant fucosyltransferase (e.g., FUT8).
-
Donor Substrate: GDP-L-fucose.
-
Acceptor Substrate: A suitable fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine for terminal FUTs, or a biantennary N-glycan for FUT8).
-
Reaction Buffer: e.g., 20 mM HEPES (pH 7.4), 0.1% Triton X-100.
-
HPLC system with a suitable column (e.g., TSK-gel ODS-80TS).
-
Elution Buffer: e.g., 20 mM ammonium acetate (pH 4.0).
Procedure:
-
Enzyme Preparation: If using cell extracts, solubilize cells expressing the fucosyltransferase in reaction buffer via sonication. Centrifuge to pellet debris and use the supernatant as the enzyme source.[12]
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme source, GDP-fucose (e.g., 1 mM final concentration), and the acceptor substrate (e.g., 0.5 mM final concentration) in the reaction buffer. The total reaction volume is typically 10-50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by boiling for 3 minutes or by adding an equal volume of cold ethanol. Centrifuge to precipitate the protein.
-
HPLC Analysis: Inject a portion of the supernatant (e.g., 10 µL) onto the HPLC system. Elute the fucosylated product using the appropriate elution buffer and monitor the fluorescence to quantify the product peak area.[12]
-
Data Analysis: Calculate the amount of product formed based on a standard curve of the fucosylated product. Determine kinetic parameters (Km and Vmax) by measuring initial velocities at varying substrate concentrations.
Linkage-Specific Fucosidase Digestion for Mass Spectrometry Analysis
This protocol outlines a method to determine fucose linkage by selective enzymatic removal followed by mass spectrometry.
Materials:
-
Glycoprotein or released glycan sample.
-
Linkage-specific α-L-fucosidases (e.g., α1-2 Fucosidase, α1-3/4 Fucosidase, α1-6 Fucosidase).
-
PNGase F (for N-glycan release, if starting with glycoproteins).
-
Appropriate reaction buffers for each enzyme.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS).
Procedure:
-
Sample Preparation: Start with purified glycoproteins or a pool of released glycans.
-
Parallel Digestions: Set up parallel reactions for the sample:
-
Control: No fucosidase treatment.
-
Digest 1: Treat with α1-2 Fucosidase.
-
Digest 2: Treat with α1-3/4 Fucosidase.
-
Digest 3: Treat with α1-6 Fucosidase (note: requires prior removal of outer-arm fucose).
-
-
Enzymatic Digestion: For each reaction, add the specific fucosidase according to the manufacturer's protocol and incubate at 37°C for 3-18 hours.[14]
-
N-Glycan Release (if applicable): If starting with glycoproteins, subsequently treat all samples with PNGase F to release the N-glycans.
-
Sample Cleanup: Purify the released glycans using a suitable method (e.g., HILIC SPE).
-
Mass Spectrometry Analysis: Analyze the glycan profiles of the control and each digested sample by mass spectrometry.
-
Data Interpretation: A mass shift corresponding to the loss of a fucose residue (146 Da) in a specific digest compared to the control indicates the presence of that particular linkage. For example, a mass shift in the α1-2 fucosidase-treated sample confirms the presence of α-1,2-linked fucose.[15]
Conclusion
The specific anomeric linkage of L-fucose is a critical determinant of its biological function. The differential expression and activity of various fucosyltransferases create a diverse "fucosome" that fine-tunes a multitude of physiological and pathological processes. Understanding the distinct roles of α-1,2-, α-1,3/4-, and α-1,6-fucosylation is paramount for researchers in glycobiology and for professionals in drug development, as targeting these pathways offers promising therapeutic strategies for a range of diseases, from inflammatory disorders to cancer. The experimental approaches detailed in this guide provide a framework for investigating the complex world of fucosylation and harnessing this knowledge for biomedical advancement.
References
- 1. hh blood group - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 3. Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. α(1,3)-Fucosyltransferases FUT4 and FUT7 Control Murine Susceptibility to Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three bovine alpha2-fucosyltransferase genes encode enzymes that preferentially transfer fucose on Galbeta1-3GalNAc acceptor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 11. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 12. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of Small Molecule Inhibitors Targeting Fucosyltransferases
A comprehensive guide for researchers and drug development professionals on the current landscape of fucosyltransferase inhibitors, detailing their comparative potencies, mechanisms of action, and the experimental protocols for their evaluation.
Fucosyltransferases (FUTs) are a family of enzymes crucial for the final step of fucosylation, a key glycosylation process implicated in various physiological and pathological states, including cancer, inflammation, and microbial infections. The development of small molecule inhibitors targeting FUTs presents a promising therapeutic strategy. This guide provides an objective comparison of various classes of FUT inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Fucosyltransferase Inhibitors
The inhibitory potency of small molecule inhibitors against various fucosyltransferases is a critical parameter for their comparative evaluation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are the most common metrics used. The table below summarizes the reported inhibitory activities of representative small molecule inhibitors.
| Inhibitor Class | Inhibitor | Target FUT(s) | Ki (µM) | IC50 (µM) | Reference(s) |
| GDP-Fucose Analogs | GDP-2-F-Fucose | FUT1, FUT3, FUT6, FUT9 | - | - | [1] |
| GDP-2-F-Fucose (C-6 modified, 2c) | FUT1, FUT3, FUT6, FUT9 | 3 - 11 | - | [1] | |
| FUT8 | 208 | - | [1] | ||
| GDP-2-F-Fucose (C-6 modified, 2f) | FUT1, FUT3, FUT6, FUT9 | 3 - 11 | - | [1] | |
| FUT8 | 518 | - | [1] | ||
| GDP-2,2-di-F-Fucose | Various FUTs | Similar to GDP-2-F-Fucose | - | [2] | |
| Carbocyclic Analog (Unsaturated) | FUT-V, FUT-VI | 6 - 13 | - | ||
| Fucose Mimetics | 2-Fluorofucose (2FF) | General FUTs | - | ~100 (in cells) | [1] |
| 2F-Peracetyl-Fucose | General FUTs | - | 64 (in cells) | [3] | |
| 6-Alkynyl Fucose | General FUTs | - | Potent (depletes GDP-fucose) |
Signaling Pathways Modulated by Fucosyltransferase Inhibitors
Fucosylation plays a significant role in modulating key signaling pathways involved in cell growth, differentiation, and adhesion. Small molecule inhibitors of FUTs can effectively perturb these pathways, offering therapeutic potential.
EGFR Signaling Pathway
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR), catalyzed by FUT8, is known to enhance receptor dimerization and subsequent activation of downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[4] Inhibition of FUT8 can therefore attenuate EGFR-mediated signaling, which is often hyperactivated in various cancers.[5][6][7] Conversely, terminal fucosylation by enzymes such as FUT4 and FUT6 can suppress EGFR dimerization and activation.[4]
Notch Signaling Pathway
O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is a critical step for proper Notch signaling, which governs cell fate decisions.[8][9] Fucose analogs have been shown to act as inhibitors of this process, leading to a disruption of Notch-ligand interactions and downstream signaling.[8][10]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative assessment of enzyme inhibitors. Below are detailed methodologies for key assays used in the characterization of fucosyltransferase inhibitors.
HPLC-Based Fucosyltransferase Activity Assay
This assay directly measures the formation of the fucosylated product and is considered a gold-standard for quantitative kinetic analysis.
Materials:
-
Enzyme: Purified recombinant fucosyltransferase.
-
Donor Substrate: Guanosine diphosphate-fucose (GDP-fucose).
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine).
-
Reaction Buffer: 50 mM Sodium Cacodylate (pH 6.8).
-
Cofactors: 25 mM MnCl₂.
-
Quenching Solution: 0.1 M EDTA.
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 column and a fluorescence detector.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor substrate, and varying concentrations of the inhibitor.
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the fucosyltransferase enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution.
-
HPLC Analysis: Inject an aliquot of the quenched reaction mixture onto the HPLC system. Separate the fucosylated product from the unreacted acceptor substrate using an appropriate gradient of mobile phases (e.g., acetonitrile and ammonium acetate buffer).
-
Quantification: Quantify the amount of product formed by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the IC50 or Ki values using appropriate kinetic models.
Cell-Based Fucosylation Inhibition Assay
This assay assesses the ability of a compound to inhibit fucosylation in a cellular context, providing insights into its cell permeability and metabolic stability.
Materials:
-
Cell Line: A cell line expressing the target fucosyltransferase and relevant cell surface glycans (e.g., HEK293T, CHO cells).
-
Inhibitor: The small molecule inhibitor to be tested.
-
Lectin: A fluorescently labeled lectin that specifically binds to fucosylated glycans (e.g., Aleuria Aurantia Lectin-FITC, AAL-FITC).
-
Staining Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).
-
Fixative: 4% paraformaldehyde in PBS.
-
Flow Cytometer or Fluorescence Microscope.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a sufficient duration (e.g., 48-72 hours) to allow for changes in cell surface fucosylation.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with the fixative solution.
-
Lectin Staining: Wash the fixed cells with staining buffer and then incubate with the fluorescently labeled lectin for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells multiple times with staining buffer to remove unbound lectin.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer or visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in lectin binding (IC50) by plotting the fluorescence intensity against the inhibitor concentration.
Experimental Workflow for Inhibitor Screening
The discovery of novel fucosyltransferase inhibitors typically follows a multi-step workflow, from initial high-throughput screening to detailed characterization and validation.
References
- 1. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of human POFUT1, its requirement in ligand-independent oncogenic Notch signaling, and functional effects of Dowling-Degos mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POFUT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. α1,6-Fucosyltransferase (FUT8) regulates the cancer-promoting capacity of cancer-associated fibroblasts (CAFs) by modifying EGFR core fucosylation (CF) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
validation of Alpha-D-Fucose binding affinity to specific lectins
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between carbohydrates and proteins is paramount. Alpha-D-Fucose, a deoxyhexose sugar, plays a critical role in numerous biological processes through its specific binding to a class of proteins known as lectins. This guide provides a comprehensive comparison of the binding affinity of this compound to specific lectins, supported by experimental data and detailed methodologies, to aid in the validation and exploration of these interactions.
Comparative Binding Affinity of this compound and Other Monosaccharides to Specific Lectins
The specificity and affinity of lectin-carbohydrate interactions are crucial determinants of their biological function. The following table summarizes the dissociation constants (Kd) of this compound and other monosaccharides for several well-characterized fucose-binding lectins. A lower Kd value indicates a higher binding affinity.
| Lectin | Ligand | Dissociation Constant (Kd) | Method |
| Aleuria aurantia Lectin (AAL) | L-Fucose | ~10 µM | ITC |
| D-Fucose | No significant binding | - | |
| L-Galactose | Weaker affinity than L-Fucose | - | |
| Lotus tetragonolobus Lectin (LTL) | L-Fucose | High affinity | - |
| α-linked L-fucose oligosaccharides | High specificity | - | |
| Ulex europaeus Agglutinin I (UEA I) | L-Fucose (α1-2 linked) | High affinity | - |
| L-Fucose (α1-3 or α1-6 linked) | Poor or no binding[1] | - | |
| DC-SIGN (CD209) | L-Fucose | Millimolar range | SPR |
| D-Mannose | Millimolar range | SPR | |
| Lewisx trisaccharide | <2 µM[2][3] | Glycan Array |
Note: The binding affinity of lectins to monovalent carbohydrates is often relatively weak, with Kd values typically in the millimolar to high micromolar range[4]. However, multivalency, where multiple carbohydrate ligands are presented, can drastically enhance binding affinity into the nanomolar range[4]. Recombinant forms of lectins, such as recombinant AAL (rAAL), may exhibit higher affinities due to factors like the absence of contaminating free fucose[5].
Key Fucose-Binding Lectins and Their Specificities
Several lectins exhibit a pronounced specificity for fucose, albeit with preferences for certain anomeric linkages and surrounding glycan structures.
-
Aleuria aurantia Lectin (AAL): This fungal lectin is known for its broad specificity, recognizing fucose in various linkages, including α1-2, α1-3, α1-4, and α1-6[5][6]. It binds preferentially to fucose linked (α-1,6) to N-acetylglucosamine or (α-1,3) to N-acetyllactosamine[7]. Recombinant AAL has been shown to possess a high-affinity binding site with Kd values in the nanomolar range for some fucosylated oligosaccharides[8][9].
-
Lotus tetragonolobus Lectin (LTL): LTL is specific for α-linked L-fucose containing oligosaccharides[10][11].
-
Ulex europaeus Agglutinin I (UEA I): This lectin is highly specific for α1-2 linked fucose residues, a key component of the H-type 2 blood group antigen[1][12].
-
DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): A C-type lectin found on dendritic cells, DC-SIGN recognizes both high-mannose oligosaccharides and fucose-containing structures[13][14][15]. This dual specificity allows it to interact with a wide range of pathogens[13].
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is essential for validating fucose-lectin interactions. The following are detailed methodologies for two common techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS)[16][17].
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (lectin) in a sample cell. The heat released or absorbed upon binding is measured by a sensitive calorimeter.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the lectin and this compound in the same buffer to minimize heats of dilution. A common buffer is 10 mM HEPES, 150 mM NaCl, pH 7.5, containing 0.1 mM Ca2+ and 0.01 mM Mn2+ for C-type lectins.
-
Thoroughly degas both solutions before the experiment to prevent air bubbles in the calorimeter.
-
The concentration of the lectin in the cell and the sugar in the syringe should be optimized. A general starting point is to have the lectin concentration at 10-50 µM and the sugar concentration 10-20 times higher.
-
-
Titration:
-
Load the lectin solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the fucose solution into the lectin solution while stirring.
-
The heat change after each injection is measured relative to a reference cell containing buffer.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions[18][19]. It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the lectin onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the fucose solutions over the immobilized lectin surface at a constant flow rate.
-
Monitor the binding response in real-time as an increase in Resonance Units (RU). This is the association phase.
-
Following the association phase, flow the running buffer over the chip to monitor the dissociation of the fucose from the lectin. This is the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting process yields the kinetic rate constants (ka and kd) and the dissociation constant (Kd).
-
Visualizing Fucose-Lectin Interactions and Their Consequences
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in fucose-lectin binding and subsequent cellular events.
References
- 1. Ulex europaeus Lectin (UEA I) Clinisciences [clinisciences.com]
- 2. Specificity of DC-SIGN for mannose- and fucose-containing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicago.se [medicago.se]
- 6. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Detection of a high affinity binding site in recombinant Aleuria aurantia lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lotus tetragonolobus Lectin (LTL) Clinisciences [clinisciences.com]
- 11. glycomatrix.com [glycomatrix.com]
- 12. Characterization of the binding specificity of Anguilla anguilla agglutinin (AAA) in comparison to Ulex europaeus agglutinin I (UEA-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mannose–fucose recognition by DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 17. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 18. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Cross-Reactivity of Anti-Alpha-D-Fucose Antibodies and the Impact of Fucosylation on Antibody Effector Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting Alpha-D-Fucose. It further delves into the critical comparison between fucosylated and afucosylated antibodies, highlighting the profound impact of core fucosylation on antibody effector functions, a key consideration in therapeutic antibody development.
Section 1: Assessing the Cross-Reactivity of Anti-Alpha-D-Fucose Antibodies
Antibodies raised against this compound, a monosaccharide present on various glycoproteins, require rigorous cross-reactivity profiling to ensure specificity. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, often due to shared structural motifs.[1] This can lead to off-target effects and unreliable experimental results.
Key Experimental Protocols for Assessing Cross-Reactivity
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method used to quantify antibody binding to a panel of related and unrelated antigens.[2]
-
Objective: To determine the binding specificity and affinity of an anti-Alpha-D-Fucose antibody against a library of structurally similar carbohydrates and fucosylated proteins.
-
Methodology:
-
Coating: Microtiter plate wells are coated with various antigens, including this compound, its epimers (e.g., L-Fucose, D-Mannose), and a selection of fucosylated and non-fucosylated glycoproteins.
-
Blocking: Unbound sites in the wells are blocked with a protein solution (e.g., BSA or casein) to prevent non-specific binding of the antibody.
-
Antibody Incubation: The anti-Alpha-D-Fucose antibody is added to the wells at various dilutions and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured. The signal intensity is proportional to the amount of bound primary antibody.
-
-
Data Interpretation: A high signal for antigens other than this compound indicates cross-reactivity.
2. Western Blotting
Western blotting is used to identify specific proteins in a complex mixture and assess antibody binding to them.
-
Objective: To visually confirm the specificity of the anti-Alpha-D-Fucose antibody against a panel of glycoproteins separated by size.
-
Methodology:
-
Protein Separation: A panel of fucosylated and non-fucosylated glycoproteins are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the anti-Alpha-D-Fucose antibody.
-
Detection: A labeled secondary antibody is used to detect the primary antibody, and the resulting bands are visualized.
-
-
Data Interpretation: The presence of bands corresponding to proteins other than the intended fucosylated target suggests cross-reactivity.
3. Protein Microarrays
Protein microarrays allow for the simultaneous screening of an antibody against thousands of proteins.[3]
-
Objective: To perform a high-throughput assessment of antibody specificity against a large and diverse protein library.[3]
-
Methodology:
-
Array Probing: A microarray slide containing thousands of unique, purified human proteins is incubated with the labeled anti-Alpha-D-Fucose antibody.
-
Washing: The slide is washed to remove unbound antibodies.
-
Detection: The slide is scanned to detect signals from bound antibodies.
-
-
Data Interpretation: Signals from proteins that are not known to be fucosylated indicate potential cross-reactivity.
Below is a generalized workflow for assessing antibody cross-reactivity.
Section 2: Fucosylated vs. Afucosylated Antibodies: A Performance Comparison
In the realm of therapeutic antibodies, particularly those of the IgG1 isotype, the presence or absence of a core fucose residue on the N-glycan at Asn-297 in the Fc region is a critical determinant of their clinical efficacy.[4] Afucosylated antibodies, which lack this core fucose, represent a significant advancement in antibody engineering.
The Impact of Fucosylation on Effector Function
The primary mechanism of action for many therapeutic antibodies is Antibody-Dependent Cellular Cytotoxicity (ADCC), where immune cells, such as Natural Killer (NK) cells, are recruited to kill target cells.[5] This process is initiated by the binding of the antibody's Fc region to Fcγ receptors (FcγR) on the surface of these effector cells.
The absence of core fucose on the IgG1 Fc N-glycan dramatically increases its binding affinity to the FcγRIIIa (CD16a) receptor on NK cells.[6][7] This enhanced binding leads to a more potent ADCC response.[4][8]
The diagram below illustrates the de novo pathway for GDP-fucose synthesis, the precursor for protein fucosylation. Genetic knockout of enzymes in this pathway, such as FUT8, is a common strategy for producing afucosylated antibodies.[9]
Performance Comparison: Fucosylated vs. Afucosylated Antibodies
The key performance difference between fucosylated and afucosylated antibodies lies in their ADCC activity.
| Parameter | Fucosylated Antibody | Afucosylated Antibody | Fold Improvement |
| Binding Affinity to FcγRIIIa | Lower | Up to 50-fold higher[10] | ~50x |
| ADCC Activity (EC50) | Higher EC50 (less potent) | Lower EC50 (more potent) | 10-100x[11] |
| Clinical Efficacy | Standard | Enhanced for certain cancers | Varies by target |
Data presented is a representative summary from multiple studies and can vary based on the specific antibody and assay conditions.
The following diagram illustrates the enhanced ADCC mechanism of afucosylated antibodies.
Experimental Protocol: ADCC Assay
-
Objective: To quantify and compare the ADCC activity of fucosylated and afucosylated antibodies.
-
Methodology:
-
Cell Preparation:
-
Target Cells: A cell line expressing the target antigen is labeled with a fluorescent dye (e.g., Calcein AM) or an entity that can be measured upon cell lysis (e.g., LDH).
-
Effector Cells: NK cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
-
Co-incubation: Target cells, effector cells, and serial dilutions of the fucosylated or afucosylated antibody are co-incubated.
-
Lysis Measurement: After incubation, the amount of target cell lysis is quantified by measuring the release of the fluorescent dye or LDH into the supernatant.
-
Data Analysis: The percentage of specific cell lysis is plotted against the antibody concentration to determine the EC50 value (the concentration of antibody that induces 50% of the maximum cell lysis).
-
-
Data Interpretation: A lower EC50 value for the afucosylated antibody compared to its fucosylated counterpart indicates higher potency in mediating ADCC.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Antibody Cross-Reactivity in Antivenom Research [mdpi.com]
- 3. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Non-fucosylated therapeutic antibodies: the next generation of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Selective Chemoenzymatic Modification on the Core Fucose of an Antibody Enhances Its Fcγ Receptor Affinity and ADCC Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of Analytical Methods for Alpha-D-Fucose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection and quantification of Alpha-D-Fucose (α-D-Fucose), a monosaccharide of significant interest in glycobiology and biopharmaceutical development. The presence and quantity of fucose in glycoproteins, such as monoclonal antibodies, can critically impact their efficacy and immunogenicity. This document outlines the principles, performance characteristics, and detailed protocols of four prominent analytical techniques to aid researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The detection of α-D-Fucose can be accomplished through various analytical techniques, each with its own set of advantages and limitations. This guide focuses on a comparative evaluation of four widely used methods:
-
Spectrophotometry (Cysteine-Sulfuric Acid Method): A classic colorimetric method based on the reaction of fucose with cysteine in a strong acidic environment.
-
Enzymatic Assay (L-Fucose Dehydrogenase): A highly specific method utilizing the enzyme L-fucose dehydrogenase to catalyze the oxidation of fucose, which is coupled to a measurable indicator.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A powerful chromatographic technique for the separation and sensitive detection of carbohydrates, including fucose, without the need for derivatization.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with various detectors for the analysis of derivatized or underivatized fucose.
Data Presentation: Quantitative Performance Comparison
The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The following table summarizes key metrics for the compared methods. It is important to note that these values can vary depending on the specific instrumentation, reagents, and experimental conditions.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Precision (%RSD) | Accuracy (% Recovery) | Throughput |
| Spectrophotometry (Cysteine-Sulfuric Acid) | Colorimetric | ~1-5 µg/mL | ~5-15 µg/mL | 1-50 µg/mL | 5-15% | 85-115% | High |
| Enzymatic Assay (L-Fucose Dehydrogenase) | Enzymatic/Spectrophotometric | 0.68 mg/L[1] | ~2 mg/L | 0.5 - 100 µ g/assay [2] | < 5% | 95-105% | High |
| HPAE-PAD | Anion-Exchange Chromatography | ~10-100 fmol | ~50-500 fmol | 0.1 - 100 µM | < 3% | 90-110% | Medium |
| Capillary Electrophoresis (LIF) | Electrophoretic Separation | 5.49–16.40 ng/cm³[3] | 18.30–54.67 ng/cm³[3] | Varies with derivatization | < 10% | 90-110% | Medium |
Data presented is a synthesis from multiple sources and should be considered as a general guide. Actual performance may vary.
Mandatory Visualizations
Enzymatic Assay Workflow
The following diagram illustrates the typical experimental workflow for the quantification of α-D-Fucose using an enzymatic assay based on L-fucose dehydrogenase.
L-Fucose Dehydrogenase Catalytic Pathway
This diagram illustrates the enzymatic reaction that forms the basis of the L-Fucose Dehydrogenase assay for α-D-Fucose detection.
Experimental Protocols
Spectrophotometric Determination of Fucose (Cysteine-Sulfuric Acid Method)
This protocol is adapted from the classic Dische and Shettles method.
a. Principle: In the presence of concentrated sulfuric acid, fucose is dehydrated to form methylfurfural. This intermediate then reacts with cysteine to produce a colored compound with a characteristic absorbance maximum around 396 nm.
b. Reagents:
-
Sulfuric Acid:Water reagent (6:1, v/v): Carefully and slowly add 6 parts of concentrated sulfuric acid to 1 part of deionized water while cooling in an ice bath.
-
L-Cysteine Hydrochloride solution (3% w/v in water).
-
α-D-Fucose standard solutions (e.g., 5 to 100 µg/mL in deionized water).
c. Procedure:
-
Pipette 1 mL of the sample or standard solution into a glass test tube.
-
Add 4.5 mL of the cold sulfuric acid:water reagent to each tube and mix thoroughly.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Measure the absorbance at 396 nm and 427 nm against a reagent blank.
-
Add 0.1 mL of the 3% L-cysteine hydrochloride solution to each tube, mix, and let stand at room temperature for 60-90 minutes.
-
Measure the absorbance again at 396 nm and 427 nm.
-
The fucose concentration is proportional to the difference in absorbance at 396 nm before and after the addition of cysteine, corrected for the absorbance at 427 nm to minimize interference from other hexoses.
d. Calculation: Corrected Absorbance = (Absorbance at 396 nm with cysteine - Absorbance at 396 nm without cysteine) - (Absorbance at 427 nm with cysteine - Absorbance at 427 nm without cysteine). A standard curve is generated by plotting the corrected absorbance versus the concentration of the fucose standards.
Enzymatic Assay for Fucose (L-Fucose Dehydrogenase Method)
This protocol is based on a commercially available kit from Megazyme.[2]
a. Principle: L-fucose dehydrogenase catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of L-fucose in the sample.[2]
b. Reagents (based on a typical kit):
-
Buffer solution (e.g., Tris buffer, pH ~8.5).
-
NADP+ solution.
-
L-Fucose Dehydrogenase suspension.
-
L-Fucose standard solution (e.g., 0.5 mg/mL).
c. Procedure (Manual Assay):
-
Pipette 2.0 mL of distilled water, 0.2 mL of Buffer, and 0.2 mL of NADP+ solution into cuvettes for blank and samples.
-
Add 0.1 mL of sample or standard solution to the respective cuvettes. For the blank, add 0.1 mL of distilled water.
-
Mix the contents of the cuvettes and incubate at 37°C for approximately 3 minutes. Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 0.05 mL of L-Fucose Dehydrogenase suspension to each cuvette.
-
Mix and incubate at 37°C for approximately 10 minutes. Read the final absorbance (A2) at 340 nm.
d. Calculation: Calculate the change in absorbance (ΔA) for each sample and the standard by subtracting A1 from A2. The concentration of fucose in the sample is determined using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard * Dilution_factor.
HPAE-PAD for Monosaccharide Analysis including Fucose
This protocol provides a general procedure for the analysis of monosaccharides from glycoproteins.
a. Principle: At high pH, carbohydrates are ionized and can be separated by high-performance anion-exchange chromatography. The separated monosaccharides are then detected by pulsed amperometric detection, which involves their oxidation at the surface of a gold electrode.
b. Sample Preparation (Hydrolysis):
-
To release neutral sugars (including fucose), hydrolyze the glycoprotein sample (e.g., 100 µg) in 2 M trifluoroacetic acid (TFA) at 100°C for 4 hours.
-
Dry the sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a known volume of deionized water.
c. Chromatographic Conditions (Example):
-
Instrument: Ion Chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA20).
-
Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate solutions. A typical starting condition is 10-18 mM NaOH.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-25 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a carbohydrate-specific waveform.
d. Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the hydrolyzed sample and standards.
-
Identify fucose based on its retention time compared to a fucose standard.
-
Quantify the fucose peak area and calculate the concentration using a calibration curve generated from the fucose standards.
Capillary Electrophoresis for Fucose Detection
This protocol describes a general approach for monosaccharide analysis using CE with pre-column derivatization and UV or laser-induced fluorescence (LIF) detection.
a. Principle: Neutral monosaccharides like fucose are derivatized with a charged and/or fluorescent tag to enable their separation by capillary electrophoresis and sensitive detection. The separation is based on the differential migration of the charged derivatives in an electric field.
b. Derivatization (Example with 8-aminopyrene-1,3,6-trisulfonic acid - APTS):
-
Mix the dried monosaccharide sample or standard with the APTS labeling solution (containing APTS and a reducing agent like sodium cyanoborohydride in a suitable buffer).
-
Incubate the mixture at an elevated temperature (e.g., 37-55°C) for several hours to overnight.
-
The reaction mixture can then be diluted with running buffer and injected into the CE system.
c. Electrophoretic Conditions (Example):
-
Instrument: Capillary electrophoresis system with a UV or LIF detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length).
-
Running Buffer: Borate buffer at an alkaline pH (e.g., pH 9-10) is commonly used for separating carbohydrate-borate complexes.
-
Separation Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength suitable for the derivatizing agent or LIF with appropriate excitation and emission wavelengths.
d. Procedure:
-
Condition the capillary by flushing with base, water, and running buffer.
-
Inject the derivatized sample.
-
Apply the separation voltage.
-
Identify the fucose derivative peak based on its migration time compared to a derivatized fucose standard.
-
Quantify the peak area and determine the concentration using a calibration curve.
Concluding Remarks
The choice of an analytical method for α-D-Fucose detection is a critical decision that should be based on the specific requirements of the research or application.
-
Spectrophotometric methods are simple and high-throughput but may lack the sensitivity and specificity of other techniques.
-
Enzymatic assays offer high specificity and good sensitivity, making them suitable for routine analysis in various sample matrices.[2]
-
HPAE-PAD provides excellent resolution and high sensitivity without the need for derivatization, making it a powerful tool for the detailed analysis of complex carbohydrate mixtures.
-
Capillary electrophoresis , particularly when coupled with LIF detection, offers very high sensitivity and resolution, which is advantageous when sample volume is limited.[3]
Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, specificity, throughput, cost, and the complexity of the sample matrix when selecting the most appropriate method for their α-D-Fucose analysis needs.
References
Alpha-D-Fucose: A Comparative Guide to its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is continually evolving, with a growing emphasis on modifications of proteins and lipids that can signify pathological states. One such modification, fucosylation—the addition of the monosaccharide fucose to various molecules—has garnered significant attention. This guide provides a comprehensive comparison of alpha-D-fucose, primarily in the form of fucosylated glycoproteins, as a potential disease biomarker against established alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid researchers in this field.
Performance of Fucosylated Biomarkers: A Quantitative Comparison
The diagnostic utility of a biomarker is critically dependent on its sensitivity and specificity. Here, we compare the performance of fucosylated biomarkers against traditional markers in various diseases.
Hepatocellular Carcinoma (HCC): Fucosylated Alpha-Fetoprotein (AFP-L3) vs. Total Alpha-Fetoprotein (AFP)
Fucosylated AFP, specifically the AFP-L3 isoform, is a well-established biomarker for HCC, demonstrating improved specificity over total AFP.
| Biomarker | Sensitivity | Specificity | Patient Cohort | Reference(s) |
| AFP-L3 (%) | 34% | 92% | Meta-analysis of 6 studies (2447 patients) for early HCC | [1] |
| Total AFP | 49-71% | 49-86% | Review of various studies for HCC detection | |
| AFP-L3 + DCP | 75% | >94% | Patients with AFP <20 ng/mL | [2] |
DCP: Des-gamma-carboxy prothrombin
Ovarian Cancer: Fucosylated Haptoglobin vs. CA125
Fucosylated haptoglobin has emerged as a promising biomarker for ovarian cancer. While research is ongoing, initial studies suggest its potential to complement or even enhance the diagnostic accuracy of the current standard, CA125.
| Biomarker | Sensitivity | Specificity | Patient Cohort | Reference(s) |
| Fucosylated Haptoglobin | 88.0% | 85.0% | 60 patients with ovarian masses vs. 30 controls | [3] |
| CA125 | 90.0% | 92.0% | 60 patients with ovarian masses vs. 30 controls | [3] |
| Haptoglobin + CA125 | 94.0% | 93.0% | 60 patients with ovarian masses vs. 30 controls | [3] |
Oral Squamous Cell Carcinoma (OSCC): Serum Fucose Levels
Elevated serum fucose levels have been consistently observed in patients with OSCC and its precursor lesions compared to healthy individuals.
| Group | Mean Serum Fucose Level (mg/dL) | Standard Deviation/Error | Patient Cohort | Reference(s) |
| OSCC Patients | 46.63 | 5.29 | 75 OSCC patients vs. 50 controls | [4] |
| Leukoplakia Patients | 35.28 | 4.25 | 20 leukoplakia patients vs. 20 controls | [4] |
| Oral Submucous Fibrosis Patients | 37.83 | 4.73 | 25 OSMF patients vs. 25 controls | [4] |
| Healthy Controls | 7.22 | 0.26 | 50 healthy controls | [4] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of any biomarker. Below are protocols for the quantification of fucosylated biomarkers.
Quantification of Fucosylated Proteins by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the precise quantification of specific fucosylated glycopeptides from serum samples.
1. Sample Preparation and Digestion:
-
Dilute 2 µL of serum in 140 µL of 50 mM ammonium bicarbonate.
-
Add 5 mM dithiothreitol (DTT) and incubate at 60°C for 1 hour for reduction.
-
After cooling, add 15 mM iodoacetamide and incubate for 30 minutes in the dark for alkylation.
-
Quench excess iodoacetamide with 5 mM DTT for 20 minutes.
-
Add trypsin at a 1:40 (w/w) ratio and incubate overnight at 37°C.
-
Deactivate trypsin by heating at 95°C for 10 minutes.[5]
2. Deglycosylation:
-
Dissolve the dried peptide pellet in 50 mM sodium acetate (pH 4.5).
-
Add a cocktail of endoglycosidases (e.g., Endo F1, F2, F3) to selectively cleave N-glycans, leaving the core fucose attached to the asparagine residue if present.
-
Incubate overnight at 37°C.
-
Deactivate enzymes by heating at 95°C for 10 minutes.[5]
3. LC-MS/MS Analysis:
-
Resuspend the sample in 0.1% formic acid.
-
Inject the sample onto a C18 trap column for desalting and concentration.
-
Separate the peptides on a C18 analytical column using a gradient of acetonitrile with 0.1% formic acid. A typical gradient might be a 60-minute ramp from 5% to 40% acetonitrile.
-
Analyze the eluting peptides using a mass spectrometer operating in a data-dependent acquisition mode, selecting precursor ions for fragmentation.
-
For targeted quantification, use a multiple reaction monitoring (MRM) method, selecting specific precursor-product ion transitions for the fucosylated and non-fucosylated forms of the target peptides.[5]
Colorimetric Estimation of Serum Fucose (Winzler Method)
This method provides a quantitative measure of total fucose in a sample.
1. Protein Precipitation:
-
To 0.1 mL of serum, add 1 mL of 70% ethanol and mix thoroughly.
-
Centrifuge at 3000 rpm for 15 minutes to pellet the precipitated proteins.
-
Discard the supernatant and wash the pellet with 1 mL of 70% ethanol, followed by another centrifugation.
-
Dissolve the final precipitate in 3 mL of 0.2N NaOH.[6]
2. Hydrolysis and Color Development:
-
Place 1 mL of the dissolved protein solution in a test tube and cool in an ice bath.
-
Add 4.5 mL of an ice-cold sulfuric acid-water mixture and mix.
-
Heat the mixture in a boiling water bath for exactly 3 minutes, then cool under tap water.
-
Add 0.1 mL of cysteine reagent and mix. Let the color develop at room temperature for 60-90 minutes.[6]
3. Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 396 nm and 430 nm against a reagent blank.
-
The absorbance at 430 nm is used to correct for interference from other sugars. The true fucose concentration is proportional to the difference in absorbance (A396 - A430).
-
Calculate the fucose concentration using a standard curve prepared with known concentrations of L-fucose.[6]
Visualizing the Molecular Landscape
To better understand the context of fucosylation as a biomarker, the following diagrams illustrate the relevant biological pathways and the general workflow for biomarker validation.
References
- 1. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Circulating Haptoglobin Is an Independent Prognostic Factor in the Sera of Patients with Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucose: A biomarker in grading of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Glycoproteomic Analysis: Fucosylated vs. Non-Fucosylated Proteins
For researchers, scientists, and drug development professionals, understanding the nuances of protein fucosylation is critical for advancing fields from oncology to immunology. This guide provides an objective comparison of fucosylated and non-fucosylated proteins, supported by experimental data and detailed methodologies.
Fucosylation, the addition of a fucose sugar to a glycan chain, is a crucial post-translational modification that significantly impacts protein function, localization, and interaction with other molecules.[1][2] Altered fucosylation is increasingly recognized as a hallmark of various diseases, including cancer, making fucosylated proteins promising targets for diagnostics and therapeutics.[3][4][5][6] This guide delves into the comparative analysis of fucosylated versus non-fucosylated proteins, offering insights into their differential biological roles and the analytical strategies used to study them.
Quantitative Comparison of Fucosylated Proteins in Disease
The abundance of fucosylated proteins often changes in pathological states. Below are tables summarizing quantitative data from studies comparing fucosylation levels in cancer and liver disease.
Table 1: Differential Expression of Fucosylated Glycopeptides in Aggressive vs. Non-Aggressive Prostate Cancer (PCa) Cell Lines [7]
| Glycopeptide | Protein | Fold Change (AG/NAG) | Function |
| N-linked glycopeptide 1 | Integrin alpha-3 | >2.0 | Cell adhesion, migration |
| N-linked glycopeptide 2 | LAMP-1 | >2.0 | Lysosomal stability, cell adhesion |
| N-linked glycopeptide 3 | Galectin-3-binding protein | >2.0 | Cell-cell adhesion, inflammation |
| N-linked glycopeptide 4 | Fibronectin | >2.0 | Cell adhesion, migration |
| N-linked glycopeptide 5 | Cathepsin B | >2.0 | Proteolysis, tumor invasion |
AG: Aggressive; NAG: Non-aggressive. Data based on tandem mass tag (TMT) labeling and nanoLC-MS/MS analysis.
Table 2: Core Fucosylation Levels of Serum Glycoproteins in Liver Disease [8]
| Glycopeptide from Protein | Control Group (Mean %) | Fibrosis (Mean %) | Cirrhosis (Mean %) |
| Alpha-1-antitrypsin | 55.3 | 68.1 | 79.2 |
| Ceruloplasmin | 72.4 | 81.5 | 88.6 |
| Haptoglobin | 65.8 | 75.2 | 85.1 |
| Alpha-1-acid glycoprotein | 48.2 | 59.7 | 70.3 |
| Kininogen-1 | 35.1 | 45.8 | 58.9* |
*Significantly increased compared to the control group. Data obtained by LC-MS-MRM.
The Functional Impact of Fucosylation: The Notch Signaling Pathway
O-fucosylation plays a critical role in modulating the Notch signaling pathway, a key regulator of cell fate decisions.[1][2] Protein O-fucosyltransferase 1 (POFUT1) adds O-fucose to epidermal growth factor-like (EGF) repeats of the Notch receptor. This modification is essential for the proper folding and function of Notch and its interaction with its ligands, such as Jagged and Delta.
References
- 1. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucosylated Glycoproteins as Markers of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Fucosylated Biomarkers for the Early Detection of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Alpha-D-Fucose in Cell Signaling: A Comparative Guide to Experimental Validation
The post-translational modification of proteins with alpha-D-fucose, a process known as fucosylation, is increasingly recognized as a critical regulator of fundamental cell signaling pathways. Aberrant fucosylation is linked to numerous pathologies, including cancer development and metastasis, making the enzymes and resulting glycan structures attractive targets for therapeutic intervention. This guide provides a comparative overview of key experiments that have validated the role of this compound in two major signaling cascades: the Epidermal Growth Factor Receptor (EGFR) pathway and the Notch signaling pathway. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the complex interplay between fucosylation and cellular communication.
Comparative Analysis of Fucosylation in EGFR and Notch Signaling
The function of this compound is highly context-dependent, with different fucose linkages exerting distinct, and sometimes opposing, effects on receptor activity. This is clearly illustrated by comparing its roles in EGFR and Notch signaling.
Epidermal Growth Factor Receptor (EGFR) Signaling: A Tale of Two Fucoses
In EGFR signaling, the position of the fucose residue dictates its regulatory function. Core fucosylation (α1,6-linkage) generally promotes receptor activation, whereas terminal fucosylation (α1,3-linkage) can suppress it.[1][2]
-
Core Fucosylation (via FUT8): The addition of a fucose molecule to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan is catalyzed by fucosyltransferase 8 (FUT8). Studies have shown that this modification enhances EGFR's binding affinity for its ligand, EGF, and promotes receptor dimerization and subsequent phosphorylation, leading to activation of downstream pathways like the MAPK cascade.[3] Knocking down FUT8 has been demonstrated to decrease EGFR phosphorylation and attenuate the cellular response to EGF stimulation.[3]
-
Terminal Fucosylation (via FUT4/FUT6): In contrast, the addition of fucose in an α1,3-linkage to terminal regions of the glycan chain by enzymes like FUT4 or FUT6 has been shown to suppress EGFR dimerization and phosphorylation.[1][2] This inhibitory effect suggests that increasing terminal fucosylation could attenuate the invasive potential of certain cancer cells.[1]
Caption: EGFR signaling modulated by fucosylation.
Notch Signaling: An Absolute Requirement for O-Fucosylation
Unlike the dual role seen in EGFR, O-fucosylation is indispensable for Notch receptor function.[4][5][6] This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), involves the direct attachment of fucose to serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch extracellular domain.[4][7]
-
Essential for Ligand Binding: The absence of O-fucose on Notch drastically reduces its ability to bind to its ligands, Delta and Jagged.[8] Genetic deletion or knockdown of POFUT1 results in a loss of Notch signaling, leading to severe developmental defects.[6][9]
-
Substrate for Further Modification: The O-fucose serves as a foundation for further glycan elongation by Fringe glycosyltransferases. This subsequent modification by Fringe fine-tunes ligand specificity, potentiating signaling from Delta-like ligands while inhibiting signaling from Jagged ligands.[6][9] Cell-based assays confirm that mutations in O-fucosylation sites lead to deregulated Notch signaling.[4]
Caption: The essential role of POFUT1 in Notch signaling.
Quantitative Data Summary
The following tables summarize quantitative findings from key experiments, illustrating the impact of modifying fucosylation on signaling outcomes.
Table 1: Effect of FUT8 Manipulation on EGFR Signaling in A549 Lung Cancer Cells
| Experimental Condition | Target Protein | Change in Phosphorylation (vs. Control) | Data Source |
| FUT8 Knockdown | EGFR | Decreased | [3] |
| FUT8 Knockdown | MAPK | Decreased | [3] |
| FUT8 Overexpression | EGFR | Increased | [3] |
Table 2: Effect of O-Fucosylation Site Mutations on Notch1 Signaling
| Notch1 Mutant | Ligand | Change in Signaling (vs. Wild-Type) | Data Source |
| G230R (EGF6) | DLL1, DLL4, JAG1 | No significant difference | [4] |
| N386T (neo-fucose site) | DLL1, DLL4, JAG1 | Significant increase | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common experiments used to investigate protein fucosylation.
Protocol 1: Immunoprecipitation and Western Blot for EGFR Phosphorylation
This method is used to assess the activation state of EGFR by measuring its phosphorylation level following genetic or chemical manipulation of fucosylation.
-
Cell Culture and Treatment: Culture cells (e.g., A549) with modified fucosyltransferase (e.g., FUT8 knockdown) or control cells. Serum-starve the cells for 6 hours.
-
Ligand Stimulation: Stimulate the cells with a specific concentration of EGF (e.g., 20 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the cleared cell lysates with an anti-EGFR antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-3 hours to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-tyrosine (pY) to detect phosphorylated EGFR. Subsequently, strip the membrane and re-probe with a total EGFR antibody as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.[3]
Protocol 2: Lectin Affinity Enrichment and Mass Spectrometry
This technique is used to identify and quantify fucosylated glycoproteins from a complex biological sample, such as cell lysates or saliva.[10][11]
-
Lectin Immobilization: Covalently bind fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL, Ulex europaeus agglutinin I - UEA-I) to amine-reactive agarose beads.[10]
-
Protein Extraction and Labeling: Extract proteins from the biological source (e.g., cell lines, saliva). For quantitative analysis, proteins can be fluorescently labeled (e.g., with fluorescein).[10]
-
Affinity Enrichment: Incubate the labeled protein mixture with the lectin-conjugated beads to capture fucosylated glycoproteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound fucosylated glycoproteins, typically using a competitive sugar solution (e.g., L-fucose) or a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: The eluted glycoproteins are then digested into peptides (e.g., with trypsin), and the resulting glycopeptides can be further enriched.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the specific sites of fucosylation.[11]
Comparison of Experimental Approaches
Researchers can choose between several strategies to probe the function of fucosylation, each with distinct advantages. Genetic and enzymatic methods are two common alternatives.
Caption: Workflow comparison: genetic vs. enzymatic methods.
-
Genetic Manipulation (e.g., FUT8 Knockdown): This approach provides high specificity by targeting the enzyme responsible for a particular fucose linkage. It allows for the study of long-term cellular adaptation to the loss of fucosylation. However, it can be time-consuming and may induce compensatory mechanisms.[3]
-
Enzymatic/Chemical Methods (e.g., Fucosidase Treatment): This method involves using enzymes (fucosidases) to remove fucose residues from cell surface glycoproteins or small molecule inhibitors to block fucosylation pathways.[1][12] It offers acute temporal control over the modification but may suffer from incomplete removal/inhibition or off-target effects.
References
- 1. Sialylation and fucosylation of epidermal growth factor receptor suppress its dimerization and activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 7. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Roles for O-Glycans in Notch Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Alpha-D-Fucose in Glycan Function: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the functional nuances of monosaccharides within glycans is critical for innovation in therapeutics and diagnostics. This guide provides an objective, data-driven comparison of Alpha-D-Fucose with other key monosaccharides—Sialic Acid, D-Mannose, and D-Galactose—elucidating their distinct and overlapping roles in critical biological processes.
Fucosylation, the addition of a fucose sugar to a glycan, is a vital post-translational modification that significantly impacts protein function and cellular interactions. Unlike most other sugars in mammals which exist in a D-configuration, fucose is a deoxyhexose that naturally occurs in the L-configuration, a structural distinction that underlies its unique functional properties.[1][2][3] This guide will delve into the comparative functionalities of these monosaccharides, supported by experimental data and detailed protocols to aid in the design and interpretation of research in glycobiology.
Comparative Analysis of Monosaccharide Function in Glycans
The functional consequences of incorporating fucose into a glycan chain are profound and context-dependent. Fucose can act as a terminal modification or a branching point for further glycosylation, influencing everything from cell adhesion and signaling to immune responses.[1][4] The following tables summarize the key quantitative and qualitative differences between fucose and other common monosaccharides.
Table 1: Comparison of Core Functions in Glycosylation
| Feature | This compound | Sialic Acid | D-Mannose | D-Galactose |
| Primary Role | Modulation of receptor binding, cell adhesion, signal transduction.[5][6] | Terminal capping, charge modulation, masking of underlying glycan structures.[7][8] | Core component of N-glycans, essential for protein folding and quality control.[9][10] | Component of lactose, core structures (e.g., Lewis antigens), and glycan extensions.[11][12] |
| Common Linkages | α1-2, α1-3, α1-4, α1-6.[5][8] | α2-3, α2-6, α2-8.[7][8] | α1-2, α1-3, α1-6 in high-mannose and core N-glycans.[10] | β1-3, β1-4.[12] |
| Charge at Physiological pH | Neutral. | Negative (due to carboxyl group).[7] | Neutral. | Neutral. |
| Location in Glycan | Typically terminal or core.[3][13] | Primarily terminal.[8] | Primarily in the core of N-glycans.[9][10] | Terminal and internal positions.[11] |
| Key Biological Processes | Selectin-mediated cell adhesion, Notch signaling, Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[2][5][13] | Regulation of cell-cell interactions, immune recognition, pathogen binding.[7][8] | N-linked glycosylation, protein folding and trafficking.[9] | Blood group antigen determination, cell adhesion.[12] |
Table 2: Quantitative Comparison of Fucosylation vs. Afucosylation on Antibody Effector Functions
| Parameter | Fucosylated Antibody | Afucosylated Antibody | Fold Change | Reference |
| FcγRIIIa Binding Affinity (KD) | Lower Affinity | Higher Affinity | ~50-100 fold increase | [2] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Activity (EC50) | Lower Potency | Higher Potency | Significant Increase | [14][15] |
Key Functional Roles and Signaling Pathways
The presence or absence of fucose on glycans can act as a molecular switch, dramatically altering biological outcomes.
Fucosylation in Selectin-Mediated Adhesion
Fucose is a critical component of the sialyl Lewis X (sLeX) and sialyl Lewis A (sLeA) antigens, which are ligands for selectins, a family of cell adhesion molecules.[16][17] This interaction is fundamental to processes such as leukocyte trafficking to sites of inflammation and cancer cell metastasis.[4][16] The α1,3-linkage of fucose to N-acetylglucosamine is essential for high-affinity binding to E- and P-selectins.[18]
The Role of O-Fucosylation in Notch Signaling
O-fucosylation, the direct attachment of fucose to serine or threonine residues, is crucial for the proper function of the Notch signaling pathway, which governs cell fate decisions during development and in adult tissues.[7][11][13][19] The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to the epidermal growth factor-like (EGF) repeats of the Notch receptor. This modification is essential for Notch to interact with its ligands, such as Delta and Jagged.[5][11] The absence of O-fucosylation can lead to a loss of Notch signaling.[13]
Core Fucosylation and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Core fucosylation, the attachment of fucose via an α1,6-linkage to the innermost GlcNAc of an N-glycan, plays a significant role in regulating the effector functions of antibodies, particularly Immunoglobulin G (IgG). The absence of core fucose on the Fc region of an IgG1 antibody dramatically enhances its binding affinity for the FcγRIIIa receptor on Natural Killer (NK) cells.[2] This increased affinity leads to a more potent ADCC response, a critical mechanism for the efficacy of many therapeutic monoclonal antibodies used in cancer therapy.[14][15]
Experimental Protocols
To facilitate the investigation of glycan function, this section provides detailed methodologies for key experiments.
Mass Spectrometry-Based N-Glycan Analysis
This protocol outlines the steps for the release, purification, and analysis of N-linked glycans from glycoproteins.
1. Protein Denaturation, Reduction, and Alkylation:
-
Solubilize 10-50 µg of glycoprotein in a denaturing buffer (e.g., 8 M urea, 10 mM DTT).
-
Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
2. Enzymatic Release of N-Glycans:
-
Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.
-
Add PNGase F (Peptide-N-Glycosidase F) and incubate at 37°C for 16-24 hours to release N-glycans.[20][21]
3. Glycan Purification:
-
Separate the released glycans from the deglycosylated protein using a C18 solid-phase extraction (SPE) cartridge. The peptides will bind to the column, and the glycans will be in the flow-through.[20]
-
Alternatively, use hydrophilic interaction liquid chromatography (HILIC) SPE to purify the glycans.
4. Permethylation (Optional but Recommended for MS analysis):
-
Chemically derivatize the glycans by permethylation to improve ionization efficiency and stability for mass spectrometry analysis.
5. Mass Spectrometry Analysis:
-
Analyze the purified (and permethylated) glycans using MALDI-TOF MS or LC-ESI-MS/MS.[22][23]
-
Fragmentation analysis (MS/MS) will provide information on the sequence and branching of the glycan structures.[22]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This cell-based assay quantifies the ability of an antibody to induce the killing of target cells by effector cells.
1. Cell Preparation:
-
Target Cells: Culture cells expressing the antigen of interest. Label the target cells with a fluorescent dye (e.g., Calcein AM) or a reporter gene (e.g., luciferase) for cytotoxicity measurement.[24]
-
Effector Cells: Isolate Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs).[3][9]
2. Assay Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of the therapeutic antibody (fucosylated and afucosylated versions) to the wells.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[3]
3. Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 4-24 hours).[3]
4. Cytotoxicity Measurement:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.[24]
-
Luminescence-based: If using luciferase-expressing target cells, add the luciferase substrate and measure the luminescent signal, which is proportional to the number of viable cells.
-
Flow Cytometry-based: Stain cells with viability dyes (e.g., Annexin V and 7-AAD) and analyze the percentage of apoptotic/necrotic target cells by flow cytometry.[25]
5. Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Plot the dose-response curve and determine the EC50 value for each antibody.
Cell Adhesion Assay for Selectin-Ligand Binding
This assay measures the adhesion of cells expressing selectin ligands to a monolayer of cells expressing selectins.
1. Preparation of Endothelial Cell Monolayer:
-
Culture endothelial cells (e.g., HUVECs) to confluence in a 24- or 48-well plate.[4][16]
-
Activate the endothelial cells with a cytokine (e.g., IL-1β or TNF-α) to induce E-selectin expression.[17]
2. Labeling of Tumor Cells:
3. Adhesion Assay:
-
Add the labeled tumor cells to the activated endothelial cell monolayer.
-
Incubate for a defined period (e.g., 30-90 minutes) under static or flow conditions.[26]
4. Washing:
-
Gently wash the wells to remove non-adherent cells.[26]
5. Quantification of Adherent Cells:
-
Lyse the remaining adherent cells and quantify the fluorescence using a microplate reader.[16]
-
Alternatively, visualize and count the adherent cells using a microscope.
Lectin Microarray Analysis
Lectin microarrays are a high-throughput tool for profiling the glycan structures present on glycoproteins.
1. Sample Preparation:
-
Purify the glycoprotein of interest.
-
Label the glycoprotein with a fluorescent dye (e.g., Cy3).[10]
2. Microarray Hybridization:
-
Apply the labeled glycoprotein to a lectin microarray slide, which contains a panel of immobilized lectins with known carbohydrate-binding specificities.[10]
-
Incubate the slide to allow the glycoprotein to bind to the lectins.
3. Scanning and Data Acquisition:
-
Scan the microarray slide using a fluorescence scanner to detect the signals from the bound glycoprotein.[27][28]
4. Data Analysis:
-
Quantify the fluorescence intensity for each lectin spot.
-
The pattern of lectin binding provides a "glycan fingerprint" of the glycoprotein, indicating the presence and relative abundance of different glycan structures, including fucosylated epitopes.
Conclusion
The monosaccharide composition of glycans, and in particular the presence or absence of fucose, exerts a profound influence on a wide array of biological functions. As demonstrated, the substitution of fucose can dramatically alter receptor binding affinities, modulate critical signaling pathways, and enhance the therapeutic efficacy of biologics. For researchers in drug development and the broader scientific community, a thorough understanding of these structure-function relationships is paramount. The experimental protocols provided herein offer a robust framework for the detailed investigation of glycosylation, paving the way for the rational design of novel therapeutics and a deeper comprehension of the intricate language of the glycome.
References
- 1. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological significance of Fuc and Sialic acid containing glycans in the body - Arabian Journal of Chemistry [arabjchem.org]
- 9. google.com [google.com]
- 10. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein O-Fucosyltransferase 1 Expression Impacts Myogenic C2C12 Cell Commitment via the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 18. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Notch Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 21. zenodo.org [zenodo.org]
- 22. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. stemcell.com [stemcell.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Anomeric Configuration of Fucose in Natural Glycans
For Researchers, Scientists, and Drug Development Professionals
The determination of the anomeric configuration (α or β) of fucose residues within natural glycans is critical for understanding their biological function, immunogenicity, and role in disease. The spatial arrangement of the C1-hydroxyl group dictates the overall three-dimensional structure of the glycan, influencing molecular recognition events such as protein-carbohydrate and cell-cell interactions. This guide provides an objective comparison of the primary analytical techniques used to assign the anomeric stereochemistry of fucose, supported by experimental data and detailed protocols to aid in methodology selection.
Core Techniques: A Comparative Overview
The selection of an appropriate method for anomeric configuration analysis depends on factors such as sample purity, required sensitivity, available instrumentation, and whether the analysis needs to be quantitative. The three most common and reliable techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Enzymatic Digestion using specific fucosidases, and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Summary
The following table summarizes the key performance metrics of these techniques, offering a quantitative basis for comparison.
| Parameter | NMR Spectroscopy (¹H, ¹³C) | Enzymatic Digestion with HPLC/HPAEC-PAD | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures nuclear spin properties (chemical shifts, coupling constants) sensitive to the stereochemical environment of the anomeric center. | Uses enzymes that specifically cleave either α- or β-linked fucose, with product detection by chromatography. | Separates and identifies derivatized monosaccharides based on their retention times and mass fragmentation patterns. |
| Sample Requirement | High (µg to mg range) | Low (pmol to nmol range) | Low (pmol to nmol range) |
| Sample State | Non-destructive; requires purified, soluble glycans. | Destructive; requires release of glycans. | Destructive; requires complete hydrolysis and derivatization. |
| Key Differentiating Parameter | Anomeric proton/carbon chemical shift (δ) and ³J(H1,H2) coupling constant. | Substrate specificity of α- or β-fucosidase. | Retention time and mass spectrum of the derivatized fucose. |
| Typical ¹H NMR Values | α-Fuc: δ ≈ 5.0-5.4 ppm; ³J(H1,H2) ≈ 3-4 Hz | N/A | N/A |
| Typical ¹³C NMR Values | α-Fuc: δ ≈ 95-101 ppm | N/A | N/A |
| Typical ¹H NMR Values | β-Fuc: δ ≈ 4.4-4.8 ppm; ³J(H1,H2) ≈ 7-8 Hz | N/A | N/A |
| Typical ¹³C NMR Values | β-Fuc: δ ≈ 102-105 ppm | N/A | N/A |
| Primary Advantage | Provides detailed structural information on the intact glycan without derivatization. | High specificity and sensitivity. | High sensitivity and suitable for complex mixtures. |
| Primary Limitation | Lower sensitivity; requires pure samples; complex spectra for large glycans. | Indirect; requires specific enzymes and standards; potential for enzyme inhibition. | Destructive; requires complete hydrolysis and derivatization, which can introduce artifacts. |
Experimental Methodologies & Workflows
Detailed protocols and standardized workflows are essential for reproducible and accurate results. Below are the methodologies for the three primary techniques.
NMR Spectroscopy
NMR is a powerful non-destructive technique that provides direct evidence of the anomeric configuration in the context of the intact glycan. The key diagnostic features are the chemical shift (δ) of the anomeric proton (H1) and its scalar coupling constant (³J(H1,H2)) to the H2 proton.
-
Sample Preparation: Lyophilize the purified glycan sample (typically 0.1-1.0 mg) from H₂O three times and re-dissolve in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%). This step ensures the exchange of labile protons (e.g., -OH) with deuterium.
-
Data Acquisition: Transfer the sample to an NMR tube. Acquire a 1D ¹H NMR spectrum at a suitable temperature (e.g., 298 K) on a high-field spectrometer (≥500 MHz). If necessary, acquire 2D homonuclear (e.g., COSY, TOCSY) and NOESY/ROESY spectra to aid in resonance assignment.
-
Spectral Analysis:
-
Identify the anomeric proton (H1) signal for the fucose residue. For fucose, this signal is typically a doublet found between 4.4 and 5.4 ppm.
-
Measure the ³J(H1,H2) coupling constant from the 1D spectrum. A small coupling constant (around 3-4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, characteristic of an α-anomer .
-
A large coupling constant (around 7-8 Hz) indicates an axial-axial relationship between H1 and H2, which is characteristic of a β-anomer .
-
Confirm the assignment using Nuclear Overhauser Effect (NOE) data. For α-fucose, an NOE is expected between H1 and H5, whereas for β-fucose, NOEs are expected between H1 and both H3 and H5.
-
Enzymatic Digestion
This method relies on the high specificity of glycosidase enzymes. An α-fucosidase will only cleave fucose linked via an α-glycosidic bond, while a β-fucosidase will only act on a β-linkage. The reaction is monitored by a change in the glycan profile, typically using chromatography.
-
Sample Preparation: Dissolve the purified glycan sample in the appropriate enzyme buffer (e.g., 50 mM sodium acetate, pH 5.0). Divide the solution into three equal aliquots.
-
Enzymatic Reaction:
-
Aliquot 1 (Control): Add buffer only.
-
Aliquot 2 (α-digest): Add a specific α-fucosidase (e.g., from bovine kidney).
-
Aliquot 3 (β-digest): Add a specific β-fucosidase (if a β-linkage is suspected).
-
-
Incubation: Incubate all three samples at the optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., 2-18 hours).
-
Analysis: Stop the reaction (e.g., by boiling for 5 minutes). Analyze the samples by a suitable chromatographic method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Data Interpretation: Compare the chromatograms of the digested samples to the control.
-
If the peak corresponding to the original glycan disappears or decreases in the α-digest sample (Aliquot 2), with a corresponding appearance of a new peak for the trimmed glycan, the fucose is α-linked .
-
If a similar change occurs only in the β-digest sample (Aliquot 3), the fucose is β-linked .
-
If no change occurs in either digest, the fucose is either absent or linked in a way that is inaccessible to the enzyme.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive destructive method that determines the anomeric configuration of monosaccharides after they have been released from the glycan and chemically derivatized. The most common derivatization method for this purpose is the preparation of per-O-trimethylsilyl (TMS) derivatives of methyl glycosides.
-
Methanolysis: Place the dry glycan sample in a vial and add 1 M methanolic HCl. Heat at 80°C for 4-16 hours to release the monosaccharides as methyl glycosides. This process creates a mix of α and β anomers for each sugar, but the ratio is preserved from the original glycan.
-
Derivatization: Evaporate the acid under a stream of nitrogen. Add a silylating agent (e.g., a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine). Heat at 60°C for 30 minutes to convert all hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5). Use a temperature gradient to separate the different TMS-methyl glycosides.
-
Data Interpretation:
-
The α and β anomers of the fucose derivative will separate and elute at different, characteristic retention times.
-
Identify the peaks corresponding to the fucose anomers by comparing their retention times and mass spectra to those of authentic α- and β-fucose standards that have been subjected to the same derivatization procedure.
-
The anomer that is predominantly or exclusively present in the sample corresponds to the original configuration in the glycan.
-
Conclusion
The choice of technique for determining the anomeric configuration of fucose is a trade-off between sensitivity, sample integrity, and the level of structural detail required. NMR spectroscopy offers the most comprehensive, non-destructive analysis but requires larger amounts of pure sample. Enzymatic digestion is highly specific and sensitive but provides indirect evidence and depends on enzyme availability and efficiency. GC-MS provides excellent sensitivity and is well-suited for analyzing multiple monosaccharides simultaneously, but it is a destructive method that requires careful calibration with standards. For unambiguous assignment, employing at least two of these orthogonal techniques is highly recommended.
comparative analysis of Alpha-D-Fucose metabolic pathways across different species
A Comparative Analysis of Alpha-D-Fucose Metabolic Pathways Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of this compound (commonly referred to as L-fucose in its biologically active form) across humans, bacteria, and plants. The information presented is supported by experimental data to facilitate a comprehensive understanding of the similarities and differences in fucose metabolism among these diverse organisms.
L-fucose is a deoxyhexose sugar that plays a crucial role in a wide array of biological processes, including cell adhesion, signaling, and immunity.[1] In mammals, aberrant fucosylation is associated with diseases such as cancer and inflammation.[1] Bacteria utilize fucose as a carbon source and for host-microbe interactions, while in plants, it is an essential component of the cell wall.[2][3] Understanding the metabolic pathways that govern the synthesis and utilization of fucose is therefore of significant interest for basic research and therapeutic development.
All organisms that utilize fucose synthesize an activated form, GDP-L-fucose, which serves as the donor substrate for fucosyltransferases. This synthesis occurs through two primary routes: the de novo pathway and the salvage pathway.
The De Novo Synthesis Pathway
The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a two-step enzymatic reaction. The first and often rate-limiting step is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD), which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[4][5] The second step is catalyzed by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER or FX protein in mammals), which converts the intermediate to the final product, GDP-L-fucose.[4]
The Salvage Pathway
The salvage pathway utilizes free L-fucose, which can be obtained from the extracellular environment or from the degradation of endogenous glycoconjugates.[1] In this pathway, L-fucose is first phosphorylated by fucokinase (FUK) to form L-fucose-1-phosphate. Subsequently, GDP-L-fucose pyrophosphorylase (GFPP) catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[6] In some organisms, like Arabidopsis thaliana and Bacteroides fragilis, these two enzymatic activities are carried out by a single bifunctional enzyme.[7][8]
Comparative Overview of this compound Metabolic Pathways
The fundamental architecture of the de novo and salvage pathways for GDP-L-fucose synthesis is conserved across humans, bacteria, and plants. However, significant differences exist in the enzymes involved, their regulation, and the primary role of fucose in the organism.
Data Presentation: Quantitative Comparison of Key Enzymes
The following tables summarize the available kinetic parameters for the key enzymes in the this compound metabolic pathways across different species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Kinetic Parameters of De Novo Pathway Enzymes
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Optimal pH |
| GDP-D-mannose 4,6-dehydratase (GMD) | Homo sapiens | GDP-D-mannose | ~14 | ~0.023 | 7.5 |
| Escherichia coli | GDP-D-mannose | ~29 | - | 6.0-6.5 | |
| Mortierella alpina (fungus) | GDP-D-mannose | 770 | - | 9.0 | |
| GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER/FX) | Homo sapiens | GDP-4-keto-6-deoxy-D-mannose | - | - | - |
| Escherichia coli (fcl) | GDP-4-keto-6-deoxymannose | 29 | - | 6.0-6.5 | |
| Mortierella alpina (fungus) | GDP-4-keto-6-deoxy mannose | 1047 | - | 7.0 |
Table 2: Kinetic Parameters of Salvage Pathway Enzymes
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Optimal pH |
| Fucokinase (FUK) | Homo sapiens | L-fucose | - | - | - |
| Bacteroides fragilis (bifunctional FKP) | L-fucose | 34 | - | 7.5-11 | |
| Arabidopsis thaliana (bifunctional AtFKGP) | L-Fucose | 1000 | - | - | |
| GDP-L-fucose pyrophosphorylase (GFPP) | Homo sapiens | L-fucose-1-phosphate | - | - | - |
| Bacteroides fragilis (bifunctional FKP) | L-fucose-1-phosphate | - | - | 6.0-9.5 | |
| Arabidopsis thaliana (bifunctional AtFKGP) | L-Fuc 1-phosphate | 52 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolic pathways.
Protocol 1: Quantification of Intracellular GDP-L-fucose by HPLC
This protocol allows for the precise measurement of the intracellular pool of GDP-L-fucose.[9][10][11]
Objective: To determine the concentration of GDP-L-fucose in cell or tissue extracts.
Materials:
-
Cultured cells or tissue sample
-
Methanol, chilled to -80°C
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column (e.g., Partisil-10 SAX)
-
Mobile phase: Ammonium phosphate buffer with a gradient
-
UV detector set to 254 nm
-
GDP-L-fucose standard
Methodology:
-
Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of 60% aqueous methanol, pre-chilled to -80°C.
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and dry under vacuum.
-
-
Deproteinization:
-
Resuspend the dried extract in 100 µL of ice-cold 0.4 M PCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Neutralize the supernatant by adding 2 M K2CO3 until the pH reaches 6.5-7.0.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume (e.g., 20 µL) onto the anion-exchange column.
-
Elute with a linear gradient of ammonium phosphate buffer.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the GDP-L-fucose peak by comparing its retention time and peak area to a standard curve generated with known concentrations of GDP-L-fucose.
-
Protocol 2: Metabolic Labeling of Fucosylated Glycans
This method allows for the visualization and analysis of newly synthesized fucosylated glycans in living cells.[12][13][14][15]
Objective: To label and detect fucosylated glycoproteins in cultured cells.
Materials:
-
Cultured cells
-
Per-O-acetylated 6-azido-L-fucose (Ac4FucAz)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne or a fluorescent alkyne probe (e.g., Alexa Fluor 488-alkyne)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-HRP conjugate (for biotin-alkyne) or fluorescence imaging system
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing Ac4FucAz (e.g., 50 µM).
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the fucose analog.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Click Reaction:
-
To a sample of the cell lysate (e.g., 50 µg of protein), add the alkyne probe (e.g., 10 µM biotin-alkyne).
-
Add the CuAAC reaction components in the following order: TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate at room temperature for 1 hour.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
For fluorescent probes: Visualize the gel directly using a fluorescence scanner.
-
For biotin probes: Transfer the proteins to a PVDF membrane, block, and probe with streptavidin-HRP, followed by chemiluminescent detection.
-
Mandatory Visualization
This compound Metabolic Pathways
Caption: Overview of the de novo and salvage pathways for GDP-L-fucose synthesis.
Experimental Workflow for Quantification of Intracellular GDP-L-fucose
Caption: Workflow for the quantification of intracellular GDP-L-fucose using HPLC.
Logical Relationship of Metabolic Labeling and Detection
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 6. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validating the Function of Alpha-D-Fucose: A Comparison Guide to Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Fucose, a deoxyhexose sugar, plays a pivotal role in a vast array of biological processes through its incorporation into N- and O-linked glycans on cell surfaces and secreted proteins.[1][2][3] This modification, known as fucosylation, is critical for protein folding, cell-cell adhesion, and signal transduction.[4] Dysregulation of fucosylation is implicated in numerous pathologies, including cancer and inflammatory diseases.[2] Elucidating the precise function of specific fucosylation events is therefore a key objective in biomedical research. Gene knockout (KO) models have emerged as a definitive tool for this purpose, allowing for the complete ablation of a gene to directly probe its functional role.
This guide provides an objective comparison of common gene knockout models used to study Alpha-D-Fucose function, contrasts them with alternative methods, and supplies detailed experimental protocols and pathway diagrams to support your research.
Comparison of Gene Knockout Models for Fucosylation
The study of fucosylation can be approached by targeting different stages of the metabolic pathway. The two primary strategies involve either knocking out the fucosyltransferase responsible for adding fucose to the glycan (e.g., Fut8) or disrupting the synthesis of the fucose donor substrate, GDP-fucose (e.g., TSTA3).
| Feature | FUT8 Knockout Model | TSTA3 (FX) Knockout Model |
| Gene Target | Fut8 (alpha-1,6-fucosyltransferase) | TSTA3 (GDP-L-fucose synthase) |
| Mechanism | Ablates the enzyme that transfers fucose to the N-glycan core (core fucosylation).[5][6] | Disrupts the de novo synthesis pathway of GDP-fucose, the universal fucose donor for all fucosyltransferases.[7][8] |
| Resulting Phenotype | Complete loss of core α-1,6 fucosylation. Other fucosylation types (e.g., terminal) remain intact. | Global loss of all types of fucosylation (core and terminal) due to depletion of the GDP-fucose pool. |
| Key Advantages | Highly specific for studying the role of core fucosylation, which is critical in growth factor receptor signaling (e.g., EGFR, TGF-βR).[5][9] | Allows for the study of the total impact of fucosylation on cellular processes. |
| Limitations | Does not reveal the function of other fucose linkages. Fut8 KO mice show severe phenotypes, including postnatal lethality and emphysema-like lung changes, which can complicate studies.[5][6] | Phenotype can be severe and complex due to the global loss of fucosylation. It may be difficult to attribute effects to a specific type of fucosylation. |
| Common Applications | Investigating the role of core fucose in cancer progression, antibody-dependent cellular cytotoxicity (ADCC), and receptor signaling.[1][10] | Studying congenital disorders of glycosylation (e.g., Leukocyte Adhesion Deficiency, Type II) and the overall importance of fucosylation in development.[8] |
Comparison with Alternative Validation Methods
While gene knockouts provide definitive loss-of-function data, other techniques offer complementary advantages, such as temporal control and ease of implementation.
| Method | Gene Knockout (e.g., CRISPR/Cas9) | RNA Interference (RNAi) | Small Molecule Inhibitors |
| Mechanism | Permanent gene disruption at the DNA level.[11][12] | Post-transcriptional gene silencing by degrading target mRNA.[11][13] | Direct inhibition of fucosyltransferase or pathway enzyme activity. |
| Efficiency | High (can achieve >95% functional knockout). | Variable (typically 50-90% knockdown); often incomplete.[11] | Varies by compound; can achieve high levels of inhibition. |
| Specificity | High, but off-target mutations are a potential concern that requires validation. | Prone to off-target effects due to partial sequence homology.[11] | Off-target inhibition of other enzymes is a common issue. |
| Duration of Effect | Permanent and heritable in stable cell lines or organisms.[12] | Transient, lasting several days depending on cell division rate.[11] | Reversible and dependent on compound concentration and half-life. |
| Key Advantages | Provides a true null phenotype for unambiguous functional analysis.[13] | Technically simpler and faster for initial screening; allows for studying essential genes where a full KO may be lethal.[11] | Allows for temporal control of inhibition and is more analogous to therapeutic intervention.[10] |
| Limitations | Can be lethal if the gene is essential; more time-consuming to generate stable lines.[14] | Incomplete knockdown can lead to ambiguous results; off-target effects can confound data.[11][15] | Potential for off-target effects and cellular toxicity; availability of specific inhibitors is limited. |
Key Experimental Protocols
Protocol 1: Generation of a Fut8 Knockout Cell Line via CRISPR/Cas9
This protocol outlines the generation of a stable knockout cell line.
1. sgRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the Fut8 gene using a validated online tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector that also contains a selection marker (e.g., GFP or puromycin resistance).
2. Transfection and Cell Sorting:
-
Transfect the host cell line (e.g., HEK293T, CHO) with the Cas9/sgRNA plasmid using a suitable transfection reagent.
-
After 48-72 hours, select for transfected cells. If using a GFP-co-expressing vector, use fluorescence-activated cell sorting (FACS) to isolate the top 10% of GFP-positive cells into individual wells of a 96-well plate for clonal expansion.[16]
3. Clonal Expansion and Screening:
-
Culture single-cell clones for 2-3 weeks until colonies are established.
-
Screen individual clones for the Fut8 knockout. First, perform a genomic DNA PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the functional knockout at the protein level using Western blot or, more definitively, by Lectin Blotting (see Protocol 2).
Protocol 2: Validation of Fucosylation Deficiency by Lectin Blotting
This method confirms the absence of specific fucose linkages on glycoproteins.
1. Protein Extraction and Quantification:
-
Lyse wild-type (WT) and knockout (KO) cells in RIPA buffer with protease inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Blocking and Lectin Incubation:
-
Block the membrane for 1 hour at room temperature with a protein-based blocking buffer that lacks glycoproteins, such as 3% BSA in TBST.[17] Note: Do not use milk, as it contains glycoproteins that can cause high background.[17]
-
Incubate the membrane overnight at 4°C with a biotinylated fucose-specific lectin. For core fucose, Aleuria Aurantia Lectin (AAL) is commonly used as it preferentially binds fucose linked α-1,6 to N-acetylglucosamine.[18][19] Use at a concentration of 1-10 µg/mL in blocking buffer.[18][20]
4. Detection:
-
Wash the membrane 3-4 times with TBST.
-
Incubate with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane again and visualize the signal using an ECL (chemiluminescence) substrate.[21][22] A loss of signal in the KO lanes compared to WT indicates successful knockout of fucosylation.
Protocol 3: Functional Validation - Cell Adhesion Assay
This assay assesses the impact of fucosylation loss on cell-matrix adhesion.
1. Plate Coating:
-
Coat wells of a 96-well plate with an extracellular matrix (ECM) protein (e.g., fibronectin or laminin, 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.
2. Cell Seeding:
-
Harvest WT and KO cells and resuspend them in serum-free medium.
-
Seed 5 x 10⁴ cells per well into the coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
3. Washing and Quantification:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding 10% acetic acid to each well and measure the absorbance at 590 nm. A decrease in absorbance in KO cells would indicate a role for fucosylation in adhesion to the specific ECM component.
Visualizations: Pathways and Workflows
GDP-Fucose Biosynthesis and Knockout Targets
The de novo pathway is the primary source of GDP-fucose in mammals.[1][7][23] Gene knockouts targeting the enzymes GMD or TSTA3 (FX) effectively shut down this pathway.
Caption: GDP-Fucose de novo synthesis pathway and key gene knockout targets.
Experimental Workflow for Fucose Function Validation
A logical workflow is essential for systematically validating the function of fucosylation using a gene knockout approach.
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotype changes of Fut8 knockout mouse: core fucosylation is crucial for the function of growth factor receptor(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSTA3 - Wikipedia [en.wikipedia.org]
- 9. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 13. biocompare.com [biocompare.com]
- 14. news-medical.net [news-medical.net]
- 15. Beyond classic editing: innovative CRISPR approaches for functional studies of long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. uniprot.org [uniprot.org]
- 20. vectorlabs.com [vectorlabs.com]
- 21. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 22. researchgate.net [researchgate.net]
- 23. Reactome | GDP-fucose biosynthesis [reactome.org]
Safety Operating Guide
Proper Disposal of Alpha-D-Fucose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Alpha-D-Fucose.
This compound, a monosaccharide, is not classified as a hazardous substance.[1] However, it is crucial to manage its disposal in accordance with institutional and regulatory guidelines to prevent environmental contamination.[2][3] The disposal method for this compound is contingent on whether it is in its pure form or mixed with other hazardous materials.
Immediate Safety and Handling Protocols
Before handling this compound for disposal, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment should be worn:
| PPE Category | Item | Justification |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and potential splashes.[4] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[4] |
| Body Protection | Laboratory coat | Minimizes contact with skin and protects personal clothing.[4] |
Handling Procedures:
-
Ventilation: Handle solid this compound in a well-ventilated area to minimize dust inhalation.[4]
-
Avoid Dust Generation: Handle the compound gently to prevent the creation of airborne dust.[4]
-
Hygiene: Thoroughly wash hands with soap and water after handling and before leaving the laboratory.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance.
1. Waste Characterization:
The initial and most critical step is to determine the nature of the waste.
-
Uncontaminated Waste: This includes pure, unused this compound or aqueous solutions thereof.
-
Contaminated Waste: This refers to this compound that has been mixed with hazardous substances, such as other chemicals or biological materials.[4]
2. Segregation and Collection:
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.[5]
-
Collect the waste in a designated, properly labeled, and sealed container.[3] The container must be chemically compatible with the waste.[6]
3. Disposal of Uncontaminated this compound:
-
Solid Waste (Small Quantities): For small quantities of uncontaminated solid this compound, consult your institutional policy. It may be permissible to dispose of it in the regular laboratory trash, provided it is securely contained.[4]
-
Aqueous Solutions (Dilute): Dilute, uncontaminated aqueous solutions may in some cases be disposed of down the sanitary sewer system. This should be followed by flushing with a copious amount of water.[4] Always verify this with your institution's Environmental Health and Safety (EHS) office first.
-
Large Quantities: For larger quantities of uncontaminated solid or dissolved this compound, it is best practice to contact a licensed professional waste disposal service.[7]
4. Disposal of Contaminated this compound:
-
All contaminated this compound waste must be managed as hazardous waste.[4]
-
Do not dispose of contaminated waste down the drain or in the regular trash.[2]
-
The labeled waste container should be stored in a designated satellite accumulation area.[8][9]
5. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[4]
-
The rinsate from uncontaminated containers can typically be disposed of down the sanitary sewer.[7] If the original material was contaminated, the rinsate must be collected and treated as hazardous waste.[7]
-
After decontamination, the containers can often be disposed of in the regular trash or recycled, depending on institutional policies.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Proper Ventilation: Work in a well-ventilated area.[3]
-
Wear Appropriate PPE: Refer to the PPE table above.[3]
-
Contain and Collect the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For solutions, absorb the liquid with an inert material.[3]
-
Place in Disposal Container: Transfer the collected spill material into a designated and properly labeled waste container.[3]
-
Decontaminate the Area: Clean the affected surfaces to remove any residue.[3]
-
Dispose of Contaminated Materials: Dispose of all contaminated cleanup materials, including PPE, as hazardous waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Alpha-D-Fucose
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Alpha-D-Fucose in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, odorless, powder solid generally considered to have a low hazard profile.[1][2][3] However, as with any fine powder, it may cause mild mechanical irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[2] Adherence to proper PPE guidelines is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects eyes from dust particles. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator. | Required when weighing or handling in a way that may generate dust.[4] |
| Protective Clothing | Standard laboratory coat. | Prevents contamination of personal clothing.[4] |
Operational Plan: Step-by-Step Handling and Storage
A structured workflow is essential for the safe and effective handling of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the product label correctly identifies the contents as this compound and matches your order information.
Storage:
-
Store the container in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[3]
Handling and Experimental Use:
-
Preparation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to avoid dust generation.[5]
-
Weighing: Use a clean spatula and weighing boat. Minimize air currents to prevent dust dispersal.[6]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[6]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Remove and wash contaminated clothing before reuse.[1]
Emergency Procedures and First Aid
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][6] If irritation persists, seek medical attention. |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[1][7] Remove any contaminated clothing. |
| Inhalation | Move the exposed individual to fresh air.[1][6] If breathing is difficult, provide respiratory support. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, have them rinse their mouth with water and drink plenty of water.[1][6] Seek medical attention. |
Spill Management and Disposal Plan
Proper spill management and waste disposal are critical to prevent environmental contamination and maintain laboratory safety.
Spill Management:
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as detailed in the table above.
-
Place the collected material into a suitable, clearly labeled container for disposal.[2][6]
-
Clean the spill area with a damp cloth to remove any residual powder.[6]
Disposal Plan: this compound is not typically classified as hazardous waste.[6] However, all chemical waste should be disposed of responsibly.
-
Waste Segregation: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing boats) in a designated and clearly labeled waste container.[6]
-
Disposal Procedure: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2][6] It is best practice to use a licensed professional waste disposal service.[8]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[9]
Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
